molecular formula C29H50N2O3 B15580438 DL-threo-PPMP hydrochloride

DL-threo-PPMP hydrochloride

Número de catálogo: B15580438
Peso molecular: 474.7 g/mol
Clave InChI: OFBANDBMHLEMFA-YTMVLYRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have S configuration. It is an enantiomer of a (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.

Propiedades

Fórmula molecular

C29H50N2O3

Peso molecular

474.7 g/mol

Nombre IUPAC

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

Clave InChI

OFBANDBMHLEMFA-YTMVLYRLSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of DL-threo-PPMP Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic analog of ceramide that has become an invaluable pharmacological tool in the study of sphingolipid metabolism and its role in cellular signaling. This technical guide provides an in-depth exploration of the core mechanism of action of DL-threo-PPMP, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The D-threo stereoisomer is the biologically active enantiomer responsible for the inhibitory effects described herein.[1][2]

Primary Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

The principal molecular target of DL-threo-PPMP is glucosylceramide synthase (GCS), a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3][4] GCS facilitates the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).

DL-threo-PPMP, as a structural mimic of ceramide, acts as a competitive inhibitor of GCS.[1][5][6] It binds to the active site of the enzyme, thereby preventing the glycosylation of endogenous ceramide.[6] This inhibition has two immediate and significant consequences:

  • Accumulation of Intracellular Ceramide : By blocking its conversion to glucosylceramide, ceramide levels within the cell increase.[1][6] Ceramide is a bioactive lipid and a key second messenger involved in a variety of cellular stress responses.[1]

  • Depletion of Downstream Glycosphingolipids : The inhibition of GCS leads to a reduction in the cellular pool of glucosylceramide and, consequently, all glycosphingolipids derived from it.[1][5]

GCS_Inhibition cluster_pathway Glycosphingolipid Biosynthesis cluster_inhibition Inhibition by DL-threo-PPMP cluster_consequences Consequences Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Accumulation Ceramide Accumulation Ceramide->Accumulation UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Glucose Transfer Downstream_GSLs Downstream Glycosphingolipids GlcCer->Downstream_GSLs Depletion Glycosphingolipid Depletion GlcCer->Depletion PPMP DL-threo-PPMP Inhibition PPMP->Inhibition Competitive Inhibition Inhibition->GCS

Figure 1: Mechanism of GCS inhibition by DL-threo-PPMP.

Downstream Signaling Cascades

The perturbation of sphingolipid metabolism by DL-threo-PPMP, primarily through the accumulation of ceramide, triggers a cascade of downstream cellular events.

Induction of Apoptosis

Elevated ceramide levels are a well-established trigger for programmed cell death, or apoptosis.[7] Ceramide accumulation can initiate the intrinsic apoptotic pathway.

Apoptosis_Pathway PPMP DL-threo-PPMP GCS GCS Inhibition PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide Mitochondria Mitochondrial Stress Ceramide->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Ceramide-induced apoptosis signaling.

Stimulation of Autophagy

DL-threo-PPMP treatment has been shown to stimulate autophagy flux in various cell types, including primary neurons.[8] This is, in part, mediated by the accumulation of ceramide, which can inhibit the Akt/mTOR signaling pathway, a key negative regulator of autophagy.

Autophagy_Pathway PPMP DL-threo-PPMP GCS GCS Inhibition PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide Akt Akt Ceramide->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy

Figure 3: Autophagy induction via Akt/mTOR inhibition.

Endoplasmic Reticulum (ER) Stress

The buildup of ceramide can disrupt the homeostasis of the endoplasmic reticulum, leading to ER stress and the unfolded protein response (UPR).[1] In A549 cells, a related compound, DL-PDMP, was shown to increase the expression of CHOP, a key marker of ER stress.[1][9]

Reversal of Multidrug Resistance (MDR)

DL-threo-PPMP has been demonstrated to down-regulate the expression of P-glycoprotein (MDR1), a membrane transporter responsible for the efflux of many anticancer drugs.[10] This effect can resensitize multidrug-resistant cancer cells to chemotherapy.

Quantitative Data

The inhibitory potency of DL-threo-PPMP and its effects on various cell lines have been quantified in numerous studies.

Compound System Effect Concentration / IC50 Reference
DL-threo-PPMPGeneralInhibition of glucosylceramide synthase activityIC50: 2 - 20 µM[1][3]
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[7][8]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[7][8]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[7][8]
D-threo-PPMPMDCK cells70% reduction in cell growth20 µM[2][11]
D-threo-PPMPMDCK cellsSignificant inhibition of DNA synthesis3 µM[2][11]
D-threo-PPMPKB-V0.01 (MDR)70% decrease in MDR1 expression10 µM (72h)[10][11][12]
DL-threo-PPMPP. falciparumInhibition of late ring-stage growthIC50: 0.85 µM[8]

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay (Cell-Based)

This protocol provides a general method for determining the inhibitory effect of DL-threo-PPMP on GCS activity in cell lysates.

a. Preparation of Cell Lysate:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of DL-threo-PPMP or a vehicle control for a specified duration.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors).[13]

  • Determine the protein concentration of the lysate.

b. GCS Activity Assay:

  • Prepare a reaction mixture containing the cell lysate, a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in an appropriate assay buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture.

  • Separate the lipid products by thin-layer chromatography (TLC).

  • Quantify the fluorescently-labeled glucosylceramide product using a fluorescence scanner.

GCS_Assay_Workflow start Cell Culture & Treatment (with DL-threo-PPMP) lysis Cell Lysis & Protein Quantification start->lysis reaction Incubate Lysate with NBD-Ceramide & UDP-Glucose lysis->reaction extraction Lipid Extraction (Chloroform/Methanol) reaction->extraction tlc Separation by TLC extraction->tlc quant Quantify Fluorescent Glucosylceramide tlc->quant end Determine GCS Inhibition quant->end

Figure 4: Workflow for a cell-based GCS inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the impact of DL-threo-PPMP on cell metabolic activity and viability.

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[6]

  • Treat cells with a serial dilution of DL-threo-PPMP and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][13]

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6][13]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[6]

Western Blot for Autophagy Marker LC3

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.

  • Treat cells with DL-threo-PPMP and controls, then lyse the cells in RIPA buffer.[11]

  • Determine protein concentration using a BCA assay.[11]

  • Denature 20-30 µg of protein per sample in Laemmli buffer.[11]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane and incubate with a primary anti-LC3 antibody overnight at 4°C.[11]

  • Wash and incubate with an HRP-conjugated secondary antibody.[11]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of LC3-II to LC3-I or β-actin is then quantified.

Conclusion

DL-threo-PPMP hydrochloride is a potent and specific competitive inhibitor of glucosylceramide synthase. Its primary mechanism of action involves the blockade of glycosphingolipid biosynthesis, leading to the accumulation of the bioactive lipid ceramide. This accumulation, in turn, modulates multiple critical signaling pathways, including those governing apoptosis, autophagy, and drug resistance. These characteristics establish DL-threo-PPMP as an essential research tool for dissecting the complex roles of sphingolipids in cellular health and disease.

References

An In-depth Technical Guide on DL-threo-PPMP Hydrochloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathway of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride), a significant inhibitor of glucosylceramide synthase. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Structure and Properties

This compound is a ceramide analog that plays a crucial role in the study of glycosphingolipid metabolism and associated cellular processes.[1] Its inhibitory action on glucosylceramide synthase makes it a valuable tool in cancer research and for investigating conditions related to sphingolipid storage.[1][2]

The chemical identity and key properties of this compound are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride[1]
Synonyms DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride[1]
CAS Number 139974-41-7[1]
Molecular Formula C₂₉H₅₁ClN₂O₃[3]
Molecular Weight 511.18 g/mol [3]
Purity ≥98%[1][4]
Solubility Soluble in DMSO, Ethanol, Methanol[4][5]

The stereochemistry of the molecule, specifically the threo configuration of the substituents on the propanol (B110389) backbone, is crucial for its biological activity. It exists as a racemic mixture of the D-threo and L-threo enantiomers.[4]

Caption: Chemical structure of the DL-threo-PPMP cation.

Synthesis of this compound

The synthesis can be conceptually divided into two main stages:

  • Synthesis of the aminopropanol (B1366323) backbone: Formation of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol.

  • N-acylation and salt formation: Palmitoylation of the amino group followed by conversion to the hydrochloride salt.

Experimental Protocols (Generalized)

Stage 1: Synthesis of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol

This precursor is a key intermediate. While a specific protocol for this exact molecule is not available, the synthesis of similar 1-phenyl-2-amino-1-propanol derivatives often starts from benzaldehyde (B42025) or a related phenyl ketone. A possible, though unverified, route could involve the following steps:

  • Starting Material: Benzaldehyde.

  • Reaction with a nitroalkane: Henry reaction with nitroethane to form 1-phenyl-2-nitro-1-propanol.

  • Introduction of the morpholino group: This step is complex and could involve several routes, potentially through an epoxide intermediate or by nucleophilic substitution on a suitably functionalized propane (B168953) backbone.

  • Reduction of the nitro group: Reduction of the nitro group to an amine, for example, using catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid system (e.g., Fe/HCl). Stereochemical control to achieve the threo configuration is a critical and challenging aspect of this synthesis.

Stage 2: N-Palmitoylation and Hydrochloride Salt Formation

  • N-Palmitoylation: The synthesized aminopropanol backbone is reacted with palmitoyl (B13399708) chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to form the corresponding amide. The reaction is typically carried out at reduced temperatures to control exothermicity.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to isolate the pure DL-threo-PPMP free base.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_workflow Generalized Synthetic Workflow for this compound start Starting Materials (e.g., Benzaldehyde, Nitroethane, Morpholine) step1 Synthesis of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol start->step1 Multi-step synthesis step2 N-Palmitoylation with Palmitoyl Chloride step1->step2 Acylation step3 Purification of DL-threo-PPMP (free base) step2->step3 Chromatography/ Recrystallization step4 Formation of Hydrochloride Salt step3->step4 Reaction with HCl end This compound step4->end

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway Inhibition

DL-threo-PPMP acts as a competitive inhibitor of glucosylceramide synthase (GCS), an enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[6] By mimicking the natural substrate, ceramide, DL-threo-PPMP blocks the transfer of glucose to ceramide, thereby preventing the formation of glucosylceramide.[6] This inhibition leads to a reduction in the cellular levels of various downstream glycosphingolipids.

G cluster_pathway Inhibition of Glucosylceramide Synthesis by DL-threo-PPMP ceramide Ceramide gcs Glucosylceramide Synthase (GCS) ceramide->gcs glucosylceramide Glucosylceramide gcs->glucosylceramide downstream Downstream Glycosphingolipids glucosylceramide->downstream ppmp DL-threo-PPMP ppmp->gcs Inhibits

Caption: DL-threo-PPMP inhibits the action of Glucosylceramide Synthase.

The depletion of complex glycosphingolipids can have profound effects on various cellular functions, including the integrity of lipid rafts and the activity of signaling receptors, ultimately impacting cell growth, differentiation, and apoptosis.[6] This mechanism of action underscores the utility of DL-threo-PPMP as a tool for studying the roles of glycosphingolipids in cellular biology and disease.

References

The Biological Role of DL-threo-PPMP Hydrochloride: A Technical Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanism of action, cellular effects, and experimental applications of the glucosylceramide synthase inhibitor, DL-threo-PPMP hydrochloride.

Introduction

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analog that has emerged as a critical tool in cellular biology for the investigation of sphingolipid metabolism and signaling. As a potent inhibitor of glucosylceramide synthase (GCS), DL-threo-PPMP HCl provides researchers with a means to manipulate the levels of key bioactive lipids, thereby elucidating their roles in a myriad of cellular processes. This technical guide offers a comprehensive overview of the biological function of this compound in cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS). GCS is responsible for the first committed step in the biosynthesis of most glycosphingolipids, catalyzing the transfer of a glucose molecule from UDP-glucose to ceramide to form glucosylceramide. By blocking this crucial enzymatic step, this compound induces two primary cellular consequences:

  • Accumulation of Endogenous Ceramide : With the primary metabolic pathway for its conversion blocked, ceramide accumulates within the cell. Ceramide is a pivotal second messenger involved in diverse signaling pathways, including those regulating apoptosis, autophagy, and cell cycle arrest.

  • Depletion of Downstream Glycosphingolipids : The inhibition of GCS leads to a reduction in the synthesis of glucosylceramide and, consequently, the entire family of downstream glycosphingolipids. These complex lipids are integral components of cellular membranes and are involved in cell-cell recognition, signaling, and proliferation.[1]

It is important to note that the biological activity of PPMP resides in its D-threo stereoisomer, which exhibits significantly higher inhibitory activity against GCS compared to the L-threo counterpart.[2]

Quantitative Data Summary

The inhibitory effects of DL-threo-PPMP and its active enantiomer, D-threo-PPMP, have been quantified in various cellular and enzymatic systems. The following tables summarize key data points for easy comparison.

CompoundTarget Enzyme/SystemAssay TypeIC50 / Effective ConcentrationReference
DL-threo-PPMPGlucosylceramide SynthaseEnzyme Assay2-20 µM[1]
DL-threo-PPMPP. falciparum (late ring-stage)Growth Inhibition Assay0.85 µM[3]
D-threo-PPMPMDCK cellsDNA Synthesis Inhibition3 µM[4][5]
D-threo-PPMPMDCK cellsGrowth Reduction (70%)20 µM[4][5]
D-threo-PPMPKB-V0.01 cellsMDR1 Expression Decrease (70%)10 µM (72 h)[4][6]
CompoundCell Line / SystemObserved EffectReference
DL-threo-PPMP (20 µM)MDCK cell homogenates70% inhibition of glucosylceramide synthase[3]
DL-threo-PPMP (20 µM)Mouse liver microsomes41% inhibition of glucosylceramide synthase[3]
DL-threo-PPMP (20 µM)Mouse brain homogenates62% inhibition of glucosylceramide synthase[3]
DL-threo-PPMPHeLa cells8- and 10-fold accumulation of C16- and C22-ceramide, respectively[7]

Signaling Pathways and Cellular Processes Affected

The primary mechanism of this compound, the inhibition of GCS and subsequent accumulation of ceramide, triggers a cascade of downstream cellular events.

Sphingolipid Metabolism

The most direct effect of DL-threo-PPMP is the alteration of sphingolipid metabolism. The diagram below illustrates the central role of GCS and the impact of its inhibition by DL-threo-PPMP.

GCS_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids PPMP DL-threo-PPMP PPMP->GCS

Caption: DL-threo-PPMP inhibits Glucosylceramide Synthase (GCS), leading to ceramide accumulation.

Apoptosis

The accumulation of ceramide is a well-established trigger for programmed cell death, or apoptosis. Ceramide can activate various components of the apoptotic machinery, leading to cell demise.

Apoptosis_Pathway cluster_inhibition Effect of DL-threo-PPMP cluster_apoptosis Intrinsic Apoptosis Pathway PPMP DL-threo-PPMP GCS GCS PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide Inhibits conversion Mitochondrion Mitochondrion Ceramide->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Autophagy_Pathway Ceramide Ceramide Accumulation Akt Akt Ceramide->Akt Beclin1 Beclin-1 Complex Ceramide->Beclin1 mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Experimental_Workflow cluster_analysis Examples of Downstream Analysis Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment Treat cells with DL-threo-PPMP HCl Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis End End Analysis->End WB Western Blot (e.g., for apoptosis/autophagy markers) Lipidomics Lipidomics (to measure ceramide levels) Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Microscopy Microscopy (to observe morphological changes)

References

A Technical Guide to DL-threo-PPMP Hydrochloride's Role in Glycosphingolipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

<M>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids that are integral components of eukaryotic cell membranes. They consist of a ceramide lipid anchor and a carbohydrate chain of varying complexity. GSLs play critical roles in a multitude of cellular processes, including signal transduction, cell-to-cell recognition, membrane integrity, and modulation of receptor function.[1][2] The biosynthesis of most GSLs begins with a pivotal, rate-limiting step: the conversion of ceramide to glucosylceramide (GlcCer).[2][3] This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[2]

Given its central role, GCS is a significant target for studying the function of GSLs and for developing therapeutic interventions for diseases characterized by aberrant GSL metabolism, such as certain cancers and lysosomal storage disorders.[2][4] DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP) is a synthetic ceramide analog and a potent, specific inhibitor of GCS.[1][5] It serves as an invaluable pharmacological tool for the controlled modulation of the GSL biosynthetic pathway, enabling detailed investigation into the downstream effects of GSL depletion and ceramide accumulation.[3]

This technical guide provides an in-depth overview of the mechanism of action of DL-threo-PPMP, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.

Mechanism of Action of DL-threo-PPMP

DL-threo-PPMP functions as a competitive inhibitor of glucosylceramide synthase.[3] As a structural analog of ceramide, it binds to the active site of GCS, thereby preventing the transfer of glucose from the donor substrate, UDP-glucose, to ceramide.[2][3] This action represents the first committed step in the biosynthesis of the vast majority of GSLs, including lactosylceramides, globosides, and gangliosides.[2][4]

The inhibitory activity is highly stereospecific. The biologically active form is the D-threo enantiomer, while the L-threo enantiomer is inactive and, in some contexts, may even stimulate GSL biosynthesis.[2][6] By blocking GCS, DL-threo-PPMP induces two primary and profound cellular consequences:

  • Depletion of Downstream Glycosphingolipids: Inhibition of GlcCer formation prevents the synthesis of all subsequent GSLs that use it as a precursor. This leads to a significant reduction in the cellular content of complex GSLs.[3]

  • Accumulation of Endogenous Ceramide: As the substrate for GCS, ceramide accumulates within the cell when the enzyme is inhibited.[3][7] Ceramide is a bioactive lipid second messenger known to mediate signaling pathways involved in apoptosis, cell cycle arrest, and autophagy.[4][5]

This dual effect makes DL-threo-PPMP a powerful tool for sensitizing multidrug-resistant cancer cells to chemotherapy, as GCS overexpression is a known resistance mechanism that reduces pro-apoptotic ceramide levels.[2][8]

Visualizing the Mechanism of Inhibition

The following diagram illustrates the central role of GCS in the glycosphingolipid biosynthesis pathway and the specific point of inhibition by DL-threo-PPMP.

GSL_Pathway cluster_inhibitor Inhibitory Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ComplexGSLs Complex GSLs (Lactosylceramides, Gangliosides, etc.) GlcCer->ComplexGSLs Further Glycosylation PPMP DL-threo-PPMP PPMP->GCS Competitively Inhibits

Caption: DL-threo-PPMP competitively inhibits Glucosylceramide Synthase (GCS).

Quantitative Inhibition Data

The potency of DL-threo-PPMP is typically expressed as the half-maximal inhibitory concentration (IC50), which varies depending on the cell line, tissue, and assay conditions. The data below, compiled from various studies, demonstrates its effectiveness.

CompoundTarget EnzymeCell Line / SystemIC50 ValueReference
DL-threo-PPMP Glucosylceramide SynthaseVarious in vitro systems2 - 20 µM[1][4]
DL-threo-PPMP P. falciparum growthErythrocytes0.85 µM[5]

Note: The D-threo enantiomer is the active component responsible for this inhibitory activity.

Furthermore, direct treatment has shown significant effects on lipid composition. For instance, at a concentration of 20 µM, DL-threo-PPMP inhibited GCS activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates.[5] In other studies, treatment of cells with PPMP led to an 8- to 10-fold accumulation of C16- and C22-ceramides.[7]

Downstream Signaling Consequences

The inhibition of GCS by DL-threo-PPMP triggers a cascade of changes in cellular signaling, primarily driven by the accumulation of ceramide and the depletion of GSLs. Ceramide accumulation is a potent trigger for the intrinsic apoptosis pathway and can also stimulate autophagy.[5] Concurrently, the reduction in GSLs alters membrane-dependent signaling platforms, potentially affecting pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.[4][8]

Signaling_Consequences cluster_survival Cell Survival Pathways cluster_death Cell Death Pathways PPMP DL-threo-PPMP GCS GCS PPMP->GCS Inhibits GlcCer GlcCer & Complex GSLs (Depleted) Ceramide Ceramide (Accumulated) ERK ERK Signaling GlcCer->ERK Modulates Akt Akt Signaling GlcCer->Akt Modulates Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces Survival Cell Survival & Proliferation ERK->Survival Akt->Survival

Caption: Downstream signaling effects following GCS inhibition by DL-threo-PPMP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of DL-threo-PPMP.

Protocol: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure GCS activity in cell or tissue lysates using a fluorescent ceramide analog.

A. Materials

  • Cells or tissue of interest

  • DL-threo-PPMP hydrochloride

  • Fluorescent ceramide analog (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Protein lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Solvents for lipid extraction (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • High-Performance Thin-Layer Chromatography (HPTLC) plates

  • TLC developing solvent (e.g., Chloroform/Methanol/Water, 65:25:4, v/v/v)

  • Fluorescence imaging system (e.g., UV transilluminator or plate reader)

  • Protein concentration assay kit (e.g., BCA assay)

B. Procedure

  • Lysate Preparation: Homogenize cells or tissue in ice-cold protein lysis buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. The supernatant contains the microsomal fraction where GCS is located.[9]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or similar method to ensure equal protein loading in each reaction.[9][10]

  • Inhibitor Pre-incubation: In separate microfuge tubes, pre-incubate a standardized amount of protein lysate with varying concentrations of DL-threo-PPMP (and a vehicle control) for 15-30 minutes at 37°C.[9]

  • Enzymatic Reaction: Initiate the reaction by adding the fluorescent ceramide substrate and UDP-glucose. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[9]

  • Lipid Extraction: Stop the reaction by adding a 2:1 chloroform:methanol mixture to extract the lipids. Vortex thoroughly and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.[9]

  • TLC Separation: Spot the extracted lipids onto an HPTLC plate. Develop the plate in a solvent system that effectively separates the ceramide substrate from the glucosylceramide product.[9][11]

  • Visualization and Quantification: Dry the plate and visualize the fluorescent spots under UV light. Quantify the intensity of the spots corresponding to the substrate (NBD-C6-ceramide) and the product (NBD-C6-glucosylceramide).[9]

  • Data Analysis: Calculate the GCS activity as pmol of product formed per mg of protein per hour. Determine the percentage of inhibition for each concentration of DL-threo-PPMP relative to the vehicle control to calculate the IC50 value.[9]

Protocol: Analysis of Cellular GSL Depletion by HPTLC

This protocol outlines the analysis of cellular GSL profiles following treatment with DL-threo-PPMP.

A. Materials

  • Cultured cells

  • This compound (10 µM working solution)

  • Cell culture medium and plates

  • Scraping tools and solvents for lipid extraction (as above)

  • HPTLC plates and developing solvent (as above)

  • Orcinol spray reagent (for GSL visualization)

  • GSL standards (e.g., GlcCer, LacCer, GM3)

B. Procedure

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a working concentration of DL-threo-PPMP (e.g., 10 µM) or vehicle control for a specified duration (e.g., 48-72 hours).[8]

  • Lipid Extraction: After treatment, wash the cells with PBS, harvest them, and perform a total lipid extraction using a chloroform:methanol-based method.

  • TLC Analysis: Spot the lipid extracts (normalized by initial cell number or protein content) onto an HPTLC plate alongside known GSL standards.[11]

  • Chromatography: Develop the plate using an appropriate solvent system.[11]

  • Visualization: After drying the plate, spray it with Orcinol reagent and heat it until distinct purple spots appear, which are characteristic of the carbohydrate moieties of GSLs.[11]

  • Interpretation: Compare the GSL profiles of the PPMP-treated cells to the control cells. A significant reduction or disappearance of GSL bands (e.g., GlcCer, GM3) in the treated lanes indicates effective GCS inhibition.[11]

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of a typical experimental workflow to assess the efficacy of DL-threo-PPMP.

Workflow cluster_analysis Downstream Analysis cluster_assays start Start: Cell Culture treatment Treatment: - Vehicle Control - DL-threo-PPMP start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation harvest Cell Harvest & Lysate Preparation incubation->harvest lipid_analysis Lipid Extraction & HPTLC / Mass Spec harvest->lipid_analysis protein_analysis Western Blot (Apoptosis/Signaling Markers) harvest->protein_analysis viability_assay Cell Viability Assay (e.g., MTT / SRB) harvest->viability_assay data Data Interpretation: - GSL Depletion - Ceramide Accumulation - Apoptosis Induction - Pathway Modulation lipid_analysis->data protein_analysis->data viability_assay->data

Caption: General experimental workflow for studying DL-threo-PPMP effects.

Conclusion

This compound is a cornerstone pharmacological inhibitor for the study of glycosphingolipid metabolism. Its specific and potent inhibition of glucosylceramide synthase provides a reliable method for depleting complex GSLs while inducing the accumulation of endogenous ceramide. This allows researchers to dissect the distinct and overlapping roles of these critical lipids in a wide range of cellular processes, from signal transduction to membrane dynamics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals seeking to utilize this powerful tool in their research and development efforts.

References

Understanding DL-threo-PPMP Hydrochloride: A Technical Guide to a Potent Ceramide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetically developed ceramide analog that serves as a potent and widely utilized tool in cellular biology and drug discovery.[1][2] Structurally mimicking endogenous ceramide, DL-threo-PPMP HCl acts as a competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[3] This enzyme is critical in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2][4] By blocking this initial step, DL-threo-PPMP HCl effectively leads to the accumulation of intracellular ceramide, a bioactive lipid mediator, while depleting the cell of downstream GSLs.[3] This modulation of sphingolipid metabolism makes DL-threo-PPMP HCl an invaluable instrument for investigating the diverse roles of ceramide and GSLs in fundamental cellular processes, including apoptosis, autophagy, and multidrug resistance.[1][2][5]

Mechanism of Action

As a structural analog of ceramide, DL-threo-PPMP HCl competitively binds to the active site of glucosylceramide synthase, thereby preventing the glycosylation of endogenous ceramide.[3] This inhibition has two primary and significant consequences for the cell:

  • Accumulation of Intracellular Ceramide: With the primary metabolic pathway for its conversion blocked, ceramide levels within the cell rise.[3] Elevated ceramide acts as a second messenger, initiating a cascade of downstream signaling events that can influence cell fate.[5][6][7]

  • Depletion of Downstream Glycosphingolipids: The inhibition of GCS halts the production of glucosylceramide, the precursor for a vast array of complex GSLs.[3][4] These molecules are integral components of the cell membrane and are involved in cell-cell recognition, signal transduction, and modulating the function of membrane proteins.[2]

It is important to note that the biological activity of PPMP is stereospecific, with the D-threo enantiomer being the active inhibitor of GCS.[8]

Quantitative Data: Inhibitory Activity of PPMP

The inhibitory potency of DL-threo-PPMP and its active enantiomer, D-threo-PPMP, has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations and effects observed in different cell lines and enzymatic assays.

CompoundSystemEffectConcentration / IC50Reference
DL-threo-PPMPGeneralInhibition of glucosylceramide synthase activityIC50: 2 - 20 µM[1]
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[9]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[10]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[10]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µM[1]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µM[1]
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM[1]

Signaling Pathways and Experimental Workflows

The accumulation of ceramide following GCS inhibition by DL-threo-PPMP triggers several critical signaling cascades, most notably leading to apoptosis and autophagy.

Ceramide-Induced Apoptosis and Autophagy Signaling

cluster_inhibition GCS Inhibition cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS inhibits GlcCer Glucosylceramide (Depletion) GCS->GlcCer produces Ceramide Ceramide (Accumulation) Mitochondria Mitochondria Ceramide->Mitochondria Akt_mTOR Akt/mTOR (Inhibition) Ceramide->Akt_mTOR Beclin1 Beclin-1 Complex (Activation) Ceramide->Beclin1 cluster_apoptosis cluster_apoptosis Ceramide->cluster_apoptosis cluster_autophagy cluster_autophagy Ceramide->cluster_autophagy Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy induces Beclin1->Autophagy induces

Caption: Inhibition of GCS by DL-threo-PPMP leads to ceramide accumulation, which in turn induces apoptosis and autophagy.

General Experimental Workflow for Cell-Based Assays

cluster_assays Endpoint Assays A Cell Seeding (e.g., 96-well plate) B Cell Adherence (24 hours) A->B C Treatment with DL-threo-PPMP (various concentrations) B->C D Incubation (24-72 hours) C->D E Endpoint Assay D->E F Data Analysis E->F MTT Cell Viability (MTT) E->MTT AnnexinV Apoptosis (Annexin V) E->AnnexinV LC3 Autophagy (LC3 Blot) E->LC3

Caption: A generalized workflow for in vitro experiments using DL-threo-PPMP to assess cellular outcomes.

Detailed Experimental Protocols

Preparation of DL-threo-PPMP Hydrochloride Stock Solution
  • Reagents:

    • This compound (powder)

    • Sterile Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol[1][11]

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.11 mg of DL-threo-PPMP HCl (Molecular Weight: 511.2 g/mol ) in 1 mL of sterile DMSO.[1]

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C.[1][11]

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][12][13]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • DL-threo-PPMP HCl stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.[1][12]

    • Prepare serial dilutions of DL-threo-PPMP HCl in complete medium. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM).[1]

    • Remove the old medium and add 100 µL of the diluted DL-threo-PPMP HCl to the respective wells. Include a vehicle control (DMSO at the same final concentration).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][13]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1][13]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Autophagy Detection by LC3 Immunoblotting

This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1]

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • DL-threo-PPMP HCl stock solution

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE and Western blotting equipment

    • Primary antibody against LC3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of DL-threo-PPMP HCl for the chosen time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel.[1]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.[1] An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.[1]

Conclusion

This compound is a cornerstone pharmacological tool for the study of sphingolipid metabolism and signaling. Its specific and potent inhibition of glucosylceramide synthase provides a reliable method for elevating intracellular ceramide levels, thereby enabling the detailed investigation of ceramide-mediated cellular processes. The experimental protocols and data presented in this guide offer a solid framework for researchers to explore the multifaceted effects of DL-threo-PPMP HCl and its potential as a modulator of critical cellular pathways in both health and disease.

References

The Inhibitory Effect of DL-threo-PPMP Hydrochloride on Glucosylceramide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a potent inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in sphingolipid metabolism, catalyzing the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. The inhibition of GCS by DL-threo-PPMP HCl leads to the accumulation of the pro-apoptotic lipid, ceramide, and the depletion of downstream GSLs, impacting numerous cellular processes. This document details the mechanism of action of DL-threo-PPMP HCl, provides quantitative data on its inhibitory activity, outlines detailed experimental protocols for its use, and visualizes the key signaling pathways affected by its activity. This guide is intended to be a valuable resource for researchers investigating sphingolipid metabolism, apoptosis, multidrug resistance, and other cellular phenomena influenced by GCS activity.

Introduction to Glucosylceramide Synthase and DL-threo-PPMP Hydrochloride

Glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80) is an integral membrane protein primarily localized in the cis- and medial-Golgi apparatus. It plays a crucial role in cellular homeostasis by catalyzing the glycosylation of ceramide to form glucosylceramide, the precursor for hundreds of different glycosphingolipids.[1] These complex lipids are involved in a myriad of cellular functions, including cell-cell recognition, signal transduction, and membrane stability.

The balance between cellular levels of ceramide and glucosylceramide is critical for cell fate. Ceramide accumulation is associated with growth arrest and apoptosis, while glucosylceramide and its downstream metabolites are generally linked to cell proliferation and survival.[2] Dysregulation of GCS activity has been implicated in various pathological conditions, including cancer, where its overexpression contributes to multidrug resistance (MDR) by reducing cytotoxic ceramide levels.[3][4]

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of GCS.[5] The D-threo stereoisomer is the biologically active form, exhibiting significantly higher inhibitory activity than the L-threo counterpart. By blocking GCS, DL-threo-PPMP HCl provides a powerful tool to study the functional roles of GCS and the consequences of ceramide accumulation and GSL depletion in various cellular and disease models.

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of DL-threo-PPMP HCl and its active D-threo enantiomer has been evaluated in various in vitro and cellular systems. The following tables summarize key quantitative data regarding its efficacy.

Compound System IC50 Value Reference
DL-threo-PPMPGlucosylceramide Synthase2 - 20 µM[5]
D-threo-PPMPMDCK kidney epithelial cells3 µM (inhibition of DNA synthesis)[6]
L-threo-PPMPMCF-7 breast cancer cellsED50 = 4 µM (inhibition of cell growth)[7]
L-threo-PPMPMDA-MB-468 breast cancer cellsED50 = 7 µM (inhibition of cell growth)[7]
L-threo-PPMPSK-BR-3 breast cancer cellsED50 = 6 µM (inhibition of cell growth)[7]

Table 1: Inhibitory Concentrations of PPMP Analogs. This table presents the half-maximal inhibitory concentration (IC50) or effective dose (ED50) of DL-threo-PPMP and its stereoisomers on GCS activity or cell growth in different systems.

Compound Cell Line/System Concentration Observation Reference
DL-threo-PPMPMDCK cell homogenates20 µM70% inhibition of GCS[8]
DL-threo-PPMPMouse liver microsomes20 µM41% inhibition of GCS[8]
DL-threo-PPMPMouse brain homogenates20 µM62% inhibition of GCS[8]
DL-PDMP (a related GCS inhibitor)A549 cellsNot specifiedIncrease in cellular ceramides, especially palmitoyl-ceramide[9]

Table 2: Effects of DL-threo-PPMP and Related Inhibitors on GCS Activity and Ceramide Levels. This table highlights the percentage of GCS inhibition at a given concentration and the qualitative effect on cellular ceramide levels.

Signaling Pathways Modulated by GCS Inhibition

The inhibition of GCS by DL-threo-PPMP HCl triggers significant alterations in cellular signaling, primarily through two interconnected mechanisms: the accumulation of ceramide and the depletion of glycosphingolipids.

Ceramide-Mediated Apoptosis and the Bcl-2/Bax Pathway

Ceramide accumulation is a potent trigger for the intrinsic pathway of apoptosis. One of the key mechanisms by which ceramide exerts its pro-apoptotic effects is through the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).

Ceramide_Bcl2_Pathway cluster_inhibition GCS Inhibition cluster_apoptosis Apoptotic Cascade DL_threo_PPMP DL-threo-PPMP HCl GCS Glucosylceramide Synthase (GCS) Ceramide Ceramide GlcCer Glucosylceramide Mitochondrion Mitochondrion Bax Bax Bcl2 Bcl-2 Cytochrome_c Cytochrome c Apoptosis Apoptosis

Inhibition of GCS by DL-threo-PPMP HCl leads to an increase in intracellular ceramide.[9] Ceramide can then promote apoptosis by directly activating pro-apoptotic Bcl-2 family members like Bax, leading to their translocation to the mitochondria and subsequent MOMP.[10] Furthermore, ceramide has been shown to induce the dephosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating its protective function.[2] The release of cytochrome c from the mitochondria initiates the caspase cascade, culminating in programmed cell death.[10]

GCS and the Regulation of Multidrug Resistance (MDR)

Overexpression of GCS is a known contributor to multidrug resistance in cancer cells. This is mediated, in part, by the downstream effects of glycosphingolipids on signaling pathways that regulate the expression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1 gene).

GCS_MDR1_Pathway DL_threo_PPMP DL-threo-PPMP HCl GCS Glucosylceramide Synthase (GCS) DL_threo_PPMP->GCS inhibits GlcCer Glucosylceramide GCS->GlcCer GSLs Glycosphingolipids (e.g., Gb3) GlcCer->GSLs cSrc c-Src Kinase GSLs->cSrc activates beta_catenin β-catenin cSrc->beta_catenin promotes nuclear translocation Nucleus Nucleus beta_catenin->Nucleus MDR1_gene MDR1 Gene Nucleus->MDR1_gene contains P_glycoprotein P-glycoprotein (MDR1) MDR1_gene->P_glycoprotein expresses Chemotherapeutics Chemotherapeutic Drugs P_glycoprotein->Chemotherapeutics effluxes

Increased GCS activity leads to the synthesis of complex glycosphingolipids, such as globotriaosylceramide (Gb3).[3][11] These GSLs can cluster in membrane microdomains and activate signaling cascades, including the c-Src kinase pathway.[3][12] Activated c-Src can then promote the nuclear translocation of β-catenin, a transcriptional co-activator.[3][11] In the nucleus, β-catenin can enhance the transcription of the MDR1 gene, leading to increased production of P-glycoprotein and enhanced efflux of chemotherapeutic drugs from the cancer cell, thereby conferring resistance.[3][11] Inhibition of GCS with DL-threo-PPMP HCl can reverse this process, resensitizing multidrug-resistant cancer cells to chemotherapy.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of DL-threo-PPMP HCl on GCS activity.

In Vitro Glucosylceramide Synthase Activity Assay

This assay measures the activity of GCS in cell or tissue lysates using a fluorescent ceramide analog, NBD-C6-ceramide.

In_Vitro_Assay_Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate (e.g., sonication) start->prepare_lysate protein_quant Determine Protein Concentration (e.g., BCA assay) prepare_lysate->protein_quant setup_reaction Set up Reaction Mixture: - Lysate - Assay Buffer - UDP-glucose - DL-threo-PPMP HCl (or vehicle) protein_quant->setup_reaction add_substrate Add NBD-C6-Ceramide setup_reaction->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add chloroform/methanol) incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids analyze Analyze by HPLC or TLC extract_lipids->analyze quantify Quantify NBD-C6-Glucosylceramide and NBD-C6-Ceramide analyze->quantify end End quantify->end

Materials:

  • Cell or tissue sample

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)

  • DL-threo-PPMP HCl stock solution (in a suitable solvent like DMSO or ethanol)

  • NBD-C6-ceramide

  • UDP-glucose

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 25 mM KCl, 2.5 mM MgCl2)

  • Chloroform and methanol

  • HPLC or HPTLC system with fluorescence detection

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction where GCS is located.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein), assay buffer, and the desired concentration of DL-threo-PPMP HCl or vehicle control.

  • Initiate Reaction: Add UDP-glucose (final concentration ~1 mM) and NBD-C6-ceramide (final concentration ~5-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Lipid Extraction: Stop the reaction by adding a chloroform:methanol (1:2, v/v) solution. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Dry the lipid extract under a stream of nitrogen and resuspend in a suitable solvent. Analyze the sample by HPLC or HPTLC to separate NBD-C6-glucosylceramide from the unreacted NBD-C6-ceramide.

  • Quantification: Quantify the fluorescent signals of the substrate and product. GCS activity is expressed as the amount of NBD-C6-glucosylceramide formed per unit of protein per unit of time. Calculate the percentage of inhibition by DL-threo-PPMP HCl relative to the vehicle control.

Cellular Glucosylceramide Synthase Activity Assay

This assay measures GCS activity in intact cells by monitoring the conversion of exogenously added fluorescent ceramide.

Materials:

  • Cultured cells

  • Cell culture medium

  • DL-threo-PPMP HCl stock solution

  • NBD-C6-ceramide complexed with bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Chloroform and methanol

  • HPLC or HPTLC system with fluorescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a desired confluency. Treat the cells with various concentrations of DL-threo-PPMP HCl or vehicle control for a specified period (e.g., 24 hours).

  • Metabolic Labeling: Remove the treatment medium and incubate the cells with fresh medium containing NBD-C6-ceramide/BSA complex (e.g., 5 µM) for a shorter period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lipid Extraction: Wash the cells with ice-cold PBS to remove excess fluorescent substrate. Harvest the cells and perform lipid extraction as described in the in vitro protocol.

  • Analysis and Quantification: Analyze the lipid extracts by HPLC or HPTLC and quantify the amounts of NBD-C6-ceramide and NBD-C6-glucosylceramide as described previously. The cellular GCS activity is determined by the ratio of NBD-C6-glucosylceramide to total cellular NBD-labeled lipids.

Conclusion

This compound is an invaluable pharmacological tool for the study of glucosylceramide synthase and its role in cellular physiology and pathophysiology. Its ability to potently and specifically inhibit GCS allows for the controlled manipulation of ceramide and glycosphingolipid levels, providing insights into their functions in apoptosis, multidrug resistance, and other critical cellular processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize DL-threo-PPMP HCl in their investigations. A thorough understanding of its mechanism of action and appropriate experimental design will continue to advance our knowledge of sphingolipid biology and its therapeutic potential.

References

An In-depth Technical Guide to the Downstream Effects of Glucosylceramide Synthase Inhibition by DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular consequences of inhibiting glucosylceramide synthase (GCS) using the specific inhibitor, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide. Its inhibition by DL-threo-PPMP serves as a critical tool in metabolic research and holds therapeutic potential. This document details the mechanism of action, downstream signaling effects, and provides structured quantitative data and experimental protocols to aid researchers in their investigations.

Introduction: The Role of Glucosylceramide Synthase

Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is a key enzyme that facilitates the first step in the synthesis of most glycosphingolipids.[1] It catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This initial product is the precursor for a wide array of complex GSLs, which are integral components of cell membranes involved in critical cellular functions such as signal transduction, cell-cell recognition, and proliferation.[2][3]

DL-threo-PPMP is a synthetic analog of ceramide that acts as a potent and specific competitive inhibitor of GCS.[3] Its D-threo isomer is the biologically active form.[1] By blocking GCS activity, DL-threo-PPMP leads to two primary downstream consequences: the depletion of GlcCer and subsequent GSLs, and the accumulation of the substrate, ceramide.[1] Ceramide itself is a bioactive lipid that functions as a second messenger, profoundly influencing cellular pathways related to cell growth, apoptosis, and autophagy.[1][3]

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The inhibitory activity of DL-threo-PPMP and its analogs has been quantified across various cell lines and systems. The effective concentration can vary depending on the cell type and the specific downstream effect being measured.

CompoundCell Type/SystemCancer TypeEffective ConcentrationEffectCitation
DL-threo-PPMPMDCK cell homogenatesKidney Epithelial20 µM70% inhibition of GCS[4][5]
DL-threo-PPMPMouse liver microsomes-20 µM41% inhibition of GCS[4][5]
DL-threo-PPMPMouse brain homogenates-20 µM62% inhibition of GCS[4][5]
DL-threo-PPMPPlasmodium falciparum-IC50: 0.85 µMGrowth Inhibition[5]
L-threo-PPMPMCF-7Breast CancerED50: 4 µMInhibition of cell growth[6]
L-threo-PPMPMDA-MB-468Breast CancerED50: 7 µMInhibition of cell growth[6]
D-threo-PPMPKB-V0.01-10 µM (72h)70% decrease in MDR1 expression[7]
DL-PDMPA549Lung CancerNot specifiedLDH release (cytotoxicity)[7][8]

Core Downstream Effects of GCS Inhibition

Induction of Apoptosis

A primary consequence of GCS inhibition by DL-threo-PPMP is the accumulation of intracellular ceramide, a well-established pro-apoptotic lipid.[1] Elevated ceramide levels trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves a shift in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, ceramide accumulation leads to an increase in Bax expression and a decrease in Bcl-2 expression. This altered Bax/Bcl-2 ratio enhances the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases like caspase-3.[10][11] Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.

PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits GlcCer Glucosylceramide & Downstream GSLs GCS->GlcCer Synthesizes Ceramide Ceramide Accumulation Bax Bax ↑ Ceramide->Bax Bcl2 Bcl-2 ↓ Ceramide->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

DL-threo-PPMP-induced apoptosis signaling pathway.

Induction of Autophagy

Inhibition of GCS by DL-threo-PPMP has also been shown to stimulate autophagy flux in neuronal cells.[5] The accumulation of ceramide can induce autophagy by inhibiting the PI3K/Akt/mTORC1 signaling pathway, a central regulator of cell growth and survival.[1] Inhibition of this pathway activates the Beclin-1 complex, a key step in the initiation of autophagosome formation. Autophagy is a catabolic process that involves the degradation of cellular components via the lysosomal machinery, and its induction can have context-dependent roles in either cell survival or cell death.[12][13]

PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide PI3K_Akt PI3K/Akt/mTORC1 Pathway Ceramide->PI3K_Akt Beclin1 Beclin-1 Complex Activation PI3K_Akt->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Autophagy induction by DL-threo-PPMP.

Other Notable Downstream Effects
  • Cell Cycle Arrest: GCS inhibition can lead to cell cycle arrest, contributing to its anti-proliferative effects.[3][14]

  • Alteration of Cholesterol Homeostasis: DL-threo-PPMP has been reported to affect cellular cholesterol homeostasis, which can have wide-ranging effects on membrane structure and function.[4]

  • Modulation of Multidrug Resistance: In some cancer cell lines, treatment with D-threo-PPMP has been shown to decrease the expression of P-glycoprotein (MDR1), a key transporter involved in multidrug resistance.[4][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with a range of DL-threo-PPMP concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated controls.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[3]

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous and maximum LDH release.[7]

  • Supernatant Collection: After treatment, centrifuge the plate at low speed (e.g., 250 x g) for 5 minutes.[7]

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate cytotoxicity based on the amount of LDH released compared to the controls.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in apoptosis.[15]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[15]

    • Treat with desired concentrations of DL-threo-PPMP (e.g., 10, 25, 50 µM) for a specified time (e.g., 24, 48 hours).[15]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]

    • Perform electrophoresis and transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[6]

    • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and detect the signal using an imaging system.[6]

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[6]

Start Cell Seeding (6-well plate) Treatment DL-threo-PPMP Treatment Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis of apoptosis markers.

Glucosylceramide Synthase Inhibition Assay

This assay determines the inhibitory effect of DL-threo-PPMP on GCS activity.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of DL-threo-PPMP.[16]

  • Substrate Labeling: Add a fluorescently labeled ceramide analog, such as NBD C6-ceramide (final concentration 5 µM), to each well and incubate for 1-2 hours at 37°C.[16][17]

  • Lipid Extraction: Wash the cells with cold PBS, then lyse and extract lipids using a chloroform:methanol solvent mixture.[16][17]

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the extracted lipids onto a silica (B1680970) TLC plate.[17]

    • Develop the plate using a solvent system that separates the fluorescent ceramide substrate from the fluorescent glucosylceramide product.[17]

  • Quantification:

    • Visualize the plate using a fluorescence imager.[17]

    • Quantify the fluorescence intensity of the glucosylceramide spot.[17]

  • Data Analysis: Calculate the percentage of GCS activity for each treatment condition relative to the vehicle control.[17]

Conclusion

DL-threo-PPMP hydrochloride is an invaluable pharmacological tool for elucidating the complex roles of glycosphingolipids and ceramide in cellular physiology and pathology. Its specific inhibition of glucosylceramide synthase provides a reliable method for inducing the accumulation of endogenous ceramide, thereby enabling the detailed investigation of ceramide-mediated signaling pathways, including apoptosis and autophagy. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers exploring the multifaceted effects of GCS inhibition and the potential of compounds like DL-threo-PPMP as therapeutic agents, particularly in the context of cancer and other diseases characterized by aberrant GSL metabolism.

References

The Ceramide Accumulator: A Technical Guide to DL-threo-PPMP Hydrochloride and its Impact on Cellular Ceramide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central hub of sphingolipid metabolism, is a critical bioactive lipid implicated in a plethora of cellular processes, including apoptosis, autophagy, and cell cycle arrest. The pharmacological manipulation of ceramide levels is a key strategy for dissecting its complex signaling roles and for the development of novel therapeutics. DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) has emerged as a pivotal tool in this endeavor. This technical guide provides an in-depth overview of DL-threo-PPMP HCl, detailing its mechanism of action as a potent inhibitor of glucosylceramide synthase (GCS), its profound impact on cellular ceramide levels, and the downstream cellular consequences. This document includes a compilation of quantitative data, detailed experimental protocols for its use, and visual representations of the associated cellular pathways and workflows to facilitate its application in research and drug development.

Introduction: The Significance of Ceramide and the Utility of DL-threo-PPMP Hydrochloride

Ceramide is not merely a structural component of cellular membranes but also a dynamic signaling molecule. It is a central precursor for the synthesis of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids. The balance between ceramide and its metabolites is a critical determinant of cell fate. Elevated ceramide levels are often associated with cellular stress responses, leading to growth arrest or programmed cell death, making it a molecule of significant interest in cancer biology and other pathological conditions.

To unravel the intricate signaling networks governed by ceramide, specific and potent tools are required to modulate its intracellular concentration. This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP effectively induces the accumulation of endogenous ceramides, providing a powerful system to study ceramide-dependent signaling pathways.

Mechanism of Action of this compound

DL-threo-PPMP HCl exerts its effects by specifically targeting and inhibiting the enzyme glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase). GCS catalyzes the transfer of a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide. This is a crucial step in the biosynthesis of a vast array of glycosphingolipids.

The inhibition of GCS by DL-threo-PPMP leads to two primary cellular consequences:

  • Accumulation of Endogenous Ceramides : With the primary metabolic pathway for its conversion to glucosylceramide blocked, ceramide levels within the cell rise significantly. This accumulation is the cornerstone of DL-threo-PPMP's utility as a research tool.

  • Depletion of Downstream Glycosphingolipids : The inhibition of GCS leads to a reduction in the synthesis of glucosylceramide and, consequently, all downstream complex glycosphingolipids.

It is important to note that the stereochemistry of PPMP is critical. The D-threo enantiomer is the biologically active form that potently inhibits GCS, while the L-threo isomer has been reported to have different, sometimes opposing, effects.[1]

Data Presentation: The Quantitative Impact of DL-threo-PPMP on Glucosylceramide Synthase and Cellular Ceramide Levels

The efficacy of DL-threo-PPMP as a GCS inhibitor and its ability to induce ceramide accumulation have been documented in various studies. The following tables summarize key quantitative findings.

Compound System IC50 / % Inhibition Concentration Reference
DL-threo-PPMPMDCK cell homogenates70% inhibition20 µM[2]
DL-threo-PPMPMouse liver microsomes41% inhibition20 µM[2]
DL-threo-PPMPMouse brain homogenates62% inhibition20 µM[2]
DL-threo-PPMPGlucosylceramide synthaseIC50 between 2 and 20 μMN/A[3]
Cell Line/System Treatment Duration Effect on Ceramide Levels Reference
A549 cellsDL-PDMP (a related compound)17 hoursMarked increases in cellular and nuclear envelope ceramide levels, especially palmitoyl-ceramide.[4]
NeutrophilsDL-threo-PPMPNot SpecifiedIncreased endogenous C16- and C24-ceramide levels.[5]
Various Cancer Cell LinesDL-threo-PPMPNot SpecifiedGeneral increase in cellular ceramide levels leading to apoptosis and autophagy.[3]
Primary mouse neuronsDL-threo-PPMPNot SpecifiedIncreased autophagy flux, suggesting ceramide accumulation.[2]

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cells of interest (e.g., HeLa, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound

  • Sterile solvent for stock solution (e.g., DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the DL-threo-PPMP stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the existing medium from the cells and replace it with the medium containing DL-threo-PPMP. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Ceramide Extraction and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • Cell scraper

  • Methanol, Chloroform

  • Internal standard (e.g., C17:0 ceramide)

  • Nitrogen gas stream

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in a small volume of ice-cold PBS and transfer to a glass tube.

  • Lipid Extraction (Folch Method):

    • To the cell suspension, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard to each sample for normalization.

    • Vortex thoroughly for 2-5 minutes.

    • Add water to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Drying and Reconstitution: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate different ceramide species using a C18 reverse-phase column with an appropriate gradient of mobile phases.

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and using a standard curve generated with known amounts of ceramide standards.

Visualization of Cellular Pathways and Workflows

Signaling Pathways

The accumulation of ceramide induced by DL-threo-PPMP triggers several critical cellular signaling pathways.

G cluster_0 DL-threo-PPMP Action cluster_1 Downstream Cellular Effects DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase DL-threo-PPMP->GCS Inhibits Glucosylceramide Glucosylceramide Ceramide_pool Ceramide Accumulation Ceramide Ceramide Ceramide->Glucosylceramide Blocked UDP-Glucose UDP-Glucose UDP-Glucose->GCS Apoptosis Apoptosis Ceramide_pool->Apoptosis Autophagy Autophagy Ceramide_pool->Autophagy Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide_pool->Cell_Cycle_Arrest G1/G0 Arrest G Ceramide Ceramide SAPK/JNK SAPK/JNK Activation Ceramide->SAPK/JNK PP1/PP2A PP1/PP2A Activation Ceramide->PP1/PP2A Caspase_Cascade Caspase Cascade SAPK/JNK->Caspase_Cascade Bcl-2 Bcl-2 Inactivation PP1/PP2A->Bcl-2 Akt Akt Inactivation PP1/PP2A->Akt Bcl-2->Caspase_Cascade Release of pro-apoptotic proteins Akt->Caspase_Cascade Inhibition removed Apoptosis Apoptosis Caspase_Cascade->Apoptosis G Ceramide Ceramide Akt_mTOR Akt/mTORC1 Inhibition Ceramide->Akt_mTOR Beclin1_Complex Beclin-1 Complex Activation Ceramide->Beclin1_Complex Autophagosome_Formation Autophagosome Formation Akt_mTOR->Autophagosome_Formation Inhibition removed Beclin1_Complex->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy G Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment DL-threo-PPMP Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide: Investigating Apoptosis Induction with DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride, a potent inhibitor of glucosylceramide synthase (GCS), in the study of apoptosis. By elucidating its mechanism of action, this document serves as a resource for designing and interpreting experiments aimed at understanding ceramide-mediated programmed cell death.

Core Mechanism of Action

DL-threo-PPMP hydrochloride is a ceramide analog that competitively inhibits glucosylceramide synthase (GCS).[1][2] GCS is a pivotal enzyme that catalyzes the transfer of glucose to ceramide, the initial and committing step in the biosynthesis of most glycosphingolipids.[1] Inhibition of GCS by DL-threo-PPMP leads to the intracellular accumulation of its substrate, ceramide.[3][4] Ceramide is a bioactive sphingolipid that functions as a second messenger in a variety of cellular signaling pathways, including those that lead to apoptosis.[4] The D-threo-enantiomer of PPMP is the active form responsible for GCS inhibition.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of DL-threo-PPMP and its active D-threo enantiomer across various experimental systems.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)

CompoundSystemConcentrationPercent Inhibition of GCSReference
DL-threo-PPMPMDCK cell homogenates20 µM70%[3]
DL-threo-PPMPMouse liver microsomes20 µM41%[3]
DL-threo-PPMPMouse brain homogenates20 µM62%[3]

Table 2: Effects on Cellular Processes

CompoundCell Line/SystemEffectConcentrationDurationReference
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[5]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[5]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[5]

Table 3: Hypothetical Quantitative Analysis of Apoptosis Markers (Fold Change Relative to Vehicle Control)

Treatment GroupCleaved Caspase-3 / Total Caspase-3Cleaved PARP / Total PARPBax / Bcl-2 RatioReference
Vehicle Control1.01.01.0[4]
D-threo-PPMP (10 µM)2.52.12.3[4]
D-threo-PPMP (25 µM)4.84.24.5[4]
D-threo-PPMP (50 µM)7.26.86.9[4]

Signaling Pathways

The accumulation of ceramide following GCS inhibition by DL-threo-PPMP primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS Inhibits Glucosylceramide Glucosylceramide & Downstream Glycosphingolipids GCS->Glucosylceramide Blocks Conversion Ceramide Ceramide Ceramide->GCS Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

DL-threo-PPMP-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of DL-threo-PPMP on cell viability.[5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DL-threo-PPMP in complete medium. A recommended starting range is 1 µM to 50 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest DL-threo-PPMP dose.

  • Incubation: Remove the old medium and add 100 µL of the DL-threo-PPMP dilutions or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly. Incubate at room temperature in the dark for 2-4 hours or overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

A Seed cells in 96-well plate B Prepare serial dilutions of DL-threo-PPMP and vehicle control A->B C Treat cells and incubate (e.g., 24, 48, 72 hours) B->C D Add MTT solution and incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability F->G

General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects the induction of apoptosis through the externalization of phosphatidylserine.[5][6]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of DL-threo-PPMP (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

A Seed and treat cells with DL-threo-PPMP B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Workflow for Annexin V/PI apoptosis detection.
Western Blot Analysis of Apoptosis Markers

This protocol allows for the quantification of key proteins involved in the apoptotic cascade.[4]

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin/GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate ratios of cleaved to total proteins or pro- to anti-apoptotic proteins.

G cluster_lysis Cell Lysis & Quantification cluster_blot Western Blotting Lysis Lyse treated cells Quant Quantify protein concentration Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to PVDF membrane SDS->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with chemiluminescence SecondaryAb->Detect Analysis Quantify band intensity and normalize Detect->Analysis

General workflow for Western blot analysis.

References

The Role of DL-threo-PPMP Hydrochloride in Stimulating Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a potent inhibitor of glucosylceramide synthase (GCS), and its significant role in the induction of autophagy. By elucidating its mechanism of action, this document details how DL-threo-PPMP HCl serves as a critical tool for investigating the intricate relationship between sphingolipid metabolism and cellular homeostasis. This guide presents quantitative data on its efficacy, comprehensive experimental protocols for its application, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and to aid in the design of future research and drug development initiatives.

Introduction: The Intersection of Sphingolipid Metabolism and Autophagy

Autophagy is a highly conserved catabolic process essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins.[1] This "self-eating" mechanism is crucial for cell survival under stress conditions and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[2]

A key regulator of cellular processes, including autophagy, is the metabolism of sphingolipids, a class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules.[3] Ceramide, a central molecule in sphingolipid metabolism, has emerged as a significant mediator of cellular stress responses, including apoptosis and autophagy.[4][5]

DL-threo-PPMP hydrochloride is a synthetic ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[4] GCS is the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[5] By inhibiting GCS, DL-threo-PPMP HCl leads to the intracellular accumulation of ceramide, which in turn triggers a cascade of signaling events that culminate in the induction of autophagy.[3][4] This makes DL-threo-PPMP HCl an invaluable pharmacological tool for studying the ceramide-dependent regulation of autophagy.

Mechanism of Action

The primary mechanism by which DL-threo-PPMP HCl induces autophagy is through the inhibition of glucosylceramide synthase.[6] This inhibition has two major consequences:

  • Accumulation of Ceramide: As the substrate for GCS, ceramide levels build up within the cell when the enzyme is inhibited.[4] This accumulation is a key trigger for the induction of autophagy.[3]

  • Depletion of Downstream Glycosphingolipids: The production of glucosylceramide and subsequently, the entire family of complex glycosphingolipids, is significantly reduced.[4]

The elevated levels of ceramide initiate a signaling cascade that converges on the core autophagy machinery. A key pathway implicated in this process is the inhibition of the Akt/mTOR signaling axis.[7] The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy, and its inhibition is a common signal for autophagy induction.[8] Ceramide accumulation has been shown to suppress Akt activation, which in turn leads to the deactivation of mTOR and the subsequent initiation of the autophagic process.[6][7]

Quantitative Data

The efficacy of DL-threo-PPMP HCl as a GCS inhibitor and its impact on cellular ceramide levels have been documented in various studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of DL-threo-PPMP for Glucosylceramide Synthase (GCS) Inhibition

Cell Line/SystemIC50 for GCS InhibitionReference
In vitro enzyme assay2 - 20 µM[6]

Table 2: Effects of DL-threo-PPMP on Cellular Ceramide Levels

Cell LineDL-threo-PPMP ConcentrationTreatment DurationEffect on Ceramide LevelsReference
A549 cellsNot specifiedNot specifiedIncrease[4]
Primary NeuronsNot specifiedNot specifiedImplied Increase[7]

Signaling Pathways

The induction of autophagy by DL-threo-PPMP HCl is a multi-step process involving the interplay of several signaling molecules. The following diagram illustrates the proposed signaling cascade.

Caption: Signaling cascade of DL-threo-PPMP HCl-induced autophagy.

Experimental Protocols

To investigate the role of DL-threo-PPMP HCl in stimulating autophagy, several key experiments can be performed. The following are detailed methodologies for assessing autophagic flux.

Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol (B145695) or methanol, to create a stock solution of 1-10 mM.

  • Storage: Store the stock solution at -20°C for long-term use.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to reach 70-80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing the desired final concentration of DL-threo-PPMP HCl (typically in the range of 10-50 µM, but should be optimized for each cell line).

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) to induce autophagy.

Western Blot Analysis for LC3 and p62

This assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the degradation of p62, an autophagy substrate.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Autophagic Flux Assay with Lysosomal Inhibitors

To ensure that the accumulation of autophagosomes is due to increased formation rather than a blockage in their degradation, an autophagic flux assay should be performed.

  • Treatment with Lysosomal Inhibitor: In a parallel set of experiments, co-treat the cells with DL-threo-PPMP HCl and a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (B1663885) (50 µM) for the last 4-6 hours of the incubation period.[9]

  • Western Blot Analysis: Perform Western blot analysis for LC3 as described above.

  • Interpretation: A further increase in the LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with DL-threo-PPMP HCl alone indicates a functional autophagic flux.[9]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying DL-threo-PPMP HCl-induced autophagy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (70-80% Confluency) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. DL-threo-PPMP HCl 3. DL-threo-PPMP HCl + Bafilomycin A1 Cell_Culture->Treatment_Groups PPMP_Prep Prepare DL-threo-PPMP HCl Working Solutions PPMP_Prep->Treatment_Groups Cell_Lysis Cell Lysis & Protein Quantification Treatment_Groups->Cell_Lysis Western_Blot Western Blot for LC3 and p62 Cell_Lysis->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for autophagy analysis.

Conclusion

This compound is a powerful pharmacological tool for inducing and studying autophagy. Its specific inhibition of glucosylceramide synthase provides a reliable method for elevating intracellular ceramide levels, a key event in the initiation of the autophagic process. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of how DL-threo-PPMP HCl modulates autophagy through the ceramide-Akt/mTOR signaling axis will facilitate further investigations into the therapeutic potential of targeting sphingolipid metabolism in diseases characterized by dysfunctional autophagy.

References

Stereoisomers of PPMP: A Technical Guide to DL-threo, D-threo, and L-threo Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) is a synthetic analog of ceramide that has garnered significant attention in cellular biology and drug development as a modulator of sphingolipid metabolism. As a chiral molecule with two stereocenters, PPMP exists as four stereoisomers. This technical guide provides an in-depth analysis of the threo-diastereomers: the racemic mixture (DL-threo-PPMP) and its constituent enantiomers (D-threo-PPMP and L-threo-PPMP). A comprehensive understanding of the stereochemistry of PPMP is critical, as the biological activity is highly dependent on the specific spatial arrangement of its functional groups. The D-threo isomer is widely recognized as the active enantiomer responsible for the potent inhibition of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1] This inhibition leads to the accumulation of the substrate, ceramide, a bioactive lipid implicated in various cellular signaling pathways, including apoptosis and autophagy.[2][3]

This document will detail the comparative biological activities of these stereoisomers, provide experimental protocols for their analysis, and visualize the key signaling pathways they modulate.

Data Presentation: Comparative Analysis of PPMP Stereoisomers

The biological effects of PPMP are stereospecific. The D-threo enantiomer is a potent inhibitor of glucosylceramide synthase (GCS), while the L-threo enantiomer is significantly less active in this regard. The racemic DL-threo mixture exhibits inhibitory activity, primarily attributed to the presence of the D-threo form.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)
CompoundSystemConcentration / IC50Reference(s)
DL-threo-PPMP MDCK cell homogenates70% inhibition at 20 µM[4]
Mouse liver microsomes41% inhibition at 20 µM[4]
Mouse brain homogenates62% inhibition at 20 µM[4]
GeneralIC50: 2 - 20 µM
D-threo-PPMP GeneralBiologically active form with much higher inhibitory activity than the L-threo counterpart.
L-threo-PPMP GeneralSignificantly less active as a GCS inhibitor compared to the D-threo isomer.
Table 2: Effects on Cell Growth and Other Biological Activities
CompoundCell Line / SystemEffectConcentration / ED50Reference(s)
DL-threo-PPMP Plasmodium falciparum (late ring-stage)Growth inhibitionIC50 = 0.85 µM[4]
D-threo-PPMP MDCK (kidney epithelial)70% reduction in cell growth20 µM[1]
MDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µM[1]
KB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM[5]
L-threo-PPMP MCF-7 (breast cancer)Growth inhibitionED50 = 4 µM
MDA-MB-468 (breast cancer)Growth inhibitionED50 = 7 µM
SK-BR-3 (breast cancer)Growth inhibitionED50 = 6 µM

Signaling Pathways Modulated by PPMP Stereoisomers

The primary mechanism of action of D-threo-PPMP is the competitive inhibition of glucosylceramide synthase.[6] This enzymatic block leads to two major downstream consequences: the depletion of complex glycosphingolipids and the accumulation of ceramide. Elevated ceramide levels trigger various signaling cascades, most notably apoptosis and autophagy.

GCS_Inhibition Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Inhibited by Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs D_threo_PPMP D-threo-PPMP D_threo_PPMP->GCS

D-threo-PPMP inhibits Glucosylceramide Synthase (GCS).

The accumulation of ceramide is a central event that initiates downstream signaling.

Ceramide_Accumulation D_threo_PPMP D-threo-PPMP GCS_inhibition GCS Inhibition D_threo_PPMP->GCS_inhibition Ceramide_accumulation Ceramide Accumulation GCS_inhibition->Ceramide_accumulation Apoptosis Apoptosis Ceramide_accumulation->Apoptosis Autophagy Autophagy Ceramide_accumulation->Autophagy

Consequences of GCS inhibition by D-threo-PPMP.

Ceramide accumulation can trigger the intrinsic pathway of apoptosis through the activation of caspases.

Apoptosis_Pathway Ceramide Ceramide Accumulation Mito Mitochondrial Stress Ceramide->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Ceramide-induced intrinsic apoptosis pathway.

Furthermore, ceramide can induce autophagy by inhibiting the Akt/mTORC1 signaling pathway.

Autophagy_Pathway Ceramide Ceramide Accumulation Akt Akt Ceramide->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex Activation mTORC1->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Ceramide-induced autophagy via Akt/mTORC1 inhibition.

Experimental Protocols

Synthesis and Chiral Separation of PPMP Stereoisomers
  • Synthesis of the Racemic threo-Diastereomer: This can be achieved through a multi-step synthesis starting from appropriate precursors.

  • Diastereomeric Resolution: The racemic threo-mixture can be separated into its D- and L-enantiomers. A common method is through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as dibenzoyltartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

  • Enantiomer Isolation: After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers (D-threo-PPMP and L-threo-PPMP).

Chiral High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment:

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.

  • Principle: Chiral stationary phases (CSPs) are used to create a chiral environment within the HPLC column. Enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

  • Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and are effective for a wide range of chiral compounds.

  • Mobile Phase: The choice of mobile phase (e.g., a mixture of alkanes and alcohols) is crucial for achieving optimal separation and is determined empirically.

  • General Procedure:

    • Dissolve the DL-threo-PPMP mixture in a suitable solvent.

    • Inject the sample onto a chiral HPLC column.

    • Elute with an optimized mobile phase.

    • Detect the separated enantiomers using a UV detector.

    • For preparative separation, collect the fractions corresponding to each enantiomer.

Chiral_HPLC_Workflow Start DL-threo-PPMP Mixture Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect D_threo Pure D-threo-PPMP Collect->D_threo L_threo Pure L-threo-PPMP Collect->L_threo

Workflow for chiral separation of PPMP by HPLC.
Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the inhibitory effect of PPMP stereoisomers on GCS activity in cell lysates.

Materials:

  • Cultured cells

  • D-threo-PPMP, L-threo-PPMP, DL-threo-PPMP

  • Cell lysis buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors)

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Reaction buffer

  • Chloroform/methanol mixture (2:1 v/v)

  • Thin-layer chromatography (TLC) or HPLC system for analysis

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of the PPMP stereoisomers or a vehicle control for a specified duration.

  • Preparation of Cell Lysate: Harvest the cells, wash with ice-cold PBS, and lyse them in the cell lysis buffer. Determine the protein concentration of the lysate.

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein) with the reaction buffer containing the fluorescently labeled ceramide substrate and UDP-glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Dry the lipid extract and resuspend it in a suitable solvent. Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using TLC or HPLC.

  • Quantification: Quantify the amount of fluorescently labeled glucosylceramide produced. The inhibition of GCS activity is determined by comparing the amount of product formed in the presence of the PPMP isomers to the vehicle control.

Conclusion

The stereochemistry of PPMP is a critical determinant of its biological activity. D-threo-PPMP is a potent inhibitor of glucosylceramide synthase, leading to ceramide accumulation and the induction of apoptosis and autophagy. In contrast, L-threo-PPMP is a weak inhibitor of GCS but may exert other biological effects. The racemic mixture, DL-threo-PPMP, displays activity that is largely attributable to its D-threo component. For researchers in drug development and cellular biology, the use of stereochemically pure isomers is essential for elucidating the precise mechanisms of action and for developing targeted therapeutic strategies. This guide provides a foundational understanding of the distinct properties of the PPMP stereoisomers, along with practical experimental approaches for their study.

References

Initial Studies on the Effects of DL-threo-PPMP Hydrochloride on Cell Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the effects of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) on cellular growth. DL-threo-PPMP is a synthetic ceramide analog and a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] This document details its mechanism of action, summarizes key quantitative data from various cell-based assays, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows involved.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

DL-threo-PPMP functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[2][4] GCS facilitates the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[4][5] By mimicking the ceramide substrate, DL-threo-PPMP binds to the active site of GCS, effectively blocking this conversion.[6][7]

This inhibition has two primary consequences within the cell:

  • Accumulation of Ceramide : The blockage of its downstream conversion leads to a buildup of intracellular ceramide.[4][6] Ceramide is a well-established bioactive lipid and second messenger that can initiate signaling cascades leading to apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2][4][8]

  • Depletion of Downstream Glycosphingolipids : The prevention of glucosylceramide synthesis halts the production of the entire series of complex GSLs.[4] These molecules are vital components of the cell membrane involved in cell adhesion, signal transduction, and the modulation of membrane protein function.[4][5]

The D-threo stereoisomer is the biologically active enantiomer responsible for the enzymatic inhibition.[3][6][9]

cluster_0 Cellular Environment cluster_1 Cellular Consequences Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Ceramide_Accumulation Ceramide Accumulation UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes GSL_Depletion GSL Depletion GSLs Downstream Glycosphingolipids GlcCer->GSLs PPMP DL-threo-PPMP HCl PPMP->GCS Inhibits Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide_Accumulation->CellCycleArrest Autophagy Autophagy Ceramide_Accumulation->Autophagy

DL-threo-PPMP inhibits GCS, leading to ceramide accumulation and GSL depletion.

Data Presentation: Effects on Cell Growth and Protein Expression

The following tables summarize the quantitative data from initial studies on the effects of PPMP analogs on various cell lines.

Table 1: Effects of PPMP Analogs on Cell Growth and Viability

Compound Cell Line Concentration Effect Duration Source
D-threo-PPMP MDCK (kidney epithelial) 20 µM 70% reduction in cell growth Not Specified [8][9]
D-threo-PPMP MDCK (kidney epithelial) 3 µM Significant inhibition of DNA synthesis Not Specified [1][9]
DL-threo-PPMP Plasmodium falciparum IC50: 0.85 µM Growth Inhibition Not Specified [8][10]
L-threo-PPMP MCF-7 (Breast Cancer) ED50: 4 µM Growth Inhibition Not Specified [8]
L-threo-PPMP MDA-MB-468 (Breast Cancer) ED50: 7 µM Growth Inhibition Not Specified [8]

| L-threo-PPMP | SK-BR-3 (Breast Cancer) | ED50: 6 µM | Growth Inhibition | Not Specified |[8] |

Table 2: Effects of PPMP Analogs on Glucosylceramide Synthase (GCS) Activity

Compound System Concentration Effect Source
DL-threo-PPMP MDCK cell homogenates 20 µM 70% inhibition of GCS [10][11]
DL-threo-PPMP Mouse liver microsomes 20 µM 41% inhibition of GCS [10][11]

| DL-threo-PPMP | Mouse brain homogenates | 20 µM | 62% inhibition of GCS |[10][11] |

Table 3: Effects on Multidrug Resistance (MDR) Protein Expression

Compound Cell Line Concentration Effect Duration Source

| D-threo-PPMP | KB-V0.01 (multidrug-resistant) | 10 µM | 70% decrease in MDR1 expression | 72 h |[1][2][8] |

Impact on Cellular Signaling Pathways

The primary mechanism of GCS inhibition and subsequent ceramide accumulation significantly impacts key cellular signaling pathways that regulate cell growth and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival.[4] DL-threo-PPMP has been shown to reduce the phosphorylation of Akt and the ribosomal protein S6 in HEK293 cells.[4][10] The accumulation of ceramide can impede PI3K-mediated survival signals, thus sensitizing cancer cells to apoptosis.[4] This makes the pathway a critical downstream target of DL-threo-PPMP's action.

cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibition Inhibitory Mechanism GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation PPMP DL-threo-PPMP GCS GCS PPMP->GCS Ceramide Ceramide Accumulation Ceramide->Akt Inhibits

DL-threo-PPMP's impact on the Akt/mTOR signaling pathway.
Multidrug Resistance (MDR)

A significant application of DL-threo-PPMP in cancer research is its ability to reverse multidrug resistance.[4] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1), which actively pump chemotherapeutic drugs out of cancer cells.[4] Studies have shown that D-threo-PPMP can decrease the expression of MDR1, potentially resensitizing resistant cancer cells to treatment.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DL-threo-PPMP hydrochloride.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][8] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Treatment: Prepare serial dilutions of DL-threo-PPMP in complete medium from the stock solution. A recommended starting range is 1 µM to 50 µM.[2][8] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DL-threo-PPMP. Include a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][11] Gently shake the plate to ensure complete dissolution.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

start Start seed 1. Seed Cells (96-well plate, 24h) start->seed treat 2. Treat Cells (DL-threo-PPMP & Vehicle Control) seed->treat incubate 3. Incubate (24, 48, or 72 hours) treat->incubate add_mtt 4. Add MTT Solution (Incubate 2-4 hours) incubate->add_mtt solubilize 5. Add Solubilization Solution (Dissolve Formazan) add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (% Cell Viability) read->analyze end_node End analyze->end_node

Experimental workflow for an MTT cell viability assay.
Protocol 2: Glucosylceramide Synthase (GCS) Activity Assay (Cell Lysate)

This protocol provides a general method to measure the inhibitory effect of DL-threo-PPMP on GCS activity in cell lysates.

Materials:

  • Cultured cells

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors)[1]

  • Protein assay kit (e.g., BCA)

  • Assay components for measuring glucosylceramide product (specifics depend on the detection method, e.g., fluorescently labeled substrate)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with DL-threo-PPMP or a vehicle control for the specified time.[1]

  • Preparation of Cell Lysate: Harvest the cells and wash them with ice-cold PBS. Lyse the cells in a suitable lysis buffer.[1]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay or a similar method.[2]

  • Enzymatic Reaction: Set up the GCS reaction by incubating a standardized amount of protein from the cell lysate with the necessary substrates (e.g., ceramide and UDP-glucose). Include control groups (no inhibitor) and experimental groups with varying concentrations of DL-threo-PPMP.

  • Detection: After incubation, terminate the reaction and quantify the amount of glucosylceramide product formed. The method of detection will vary based on the specific assay kit or protocol being followed (e.g., fluorescence measurement).[1]

  • Data Analysis: Calculate the percentage of GCS inhibition by comparing the activity in the DL-threo-PPMP-treated samples to the vehicle control.

Conclusion

Initial studies demonstrate that this compound is a potent inhibitor of glucosylceramide synthase, leading to significant effects on cell growth and viability. Its primary mechanism of action—inducing ceramide accumulation and depleting downstream glycosphingolipids—triggers apoptosis, autophagy, and modulates critical signaling pathways like PI3K/Akt/mTOR.[4][8][10] Furthermore, its ability to reduce the expression of the MDR1 protein highlights its potential for overcoming multidrug resistance in cancer cells.[4][8] The provided data and protocols offer a solid foundation for researchers to further investigate the efficacy and molecular consequences of DL-threo-PPMP in various cellular models. It is crucial to perform cell-line-specific dose-response and time-course experiments to determine the optimal treatment conditions for future studies.[12]

References

An In-depth Technical Guide to DL-threo-PPMP Hydrochloride: History, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetically derived ceramide analog that has garnered significant attention in cellular biology and pharmacology. As a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in glycosphingolipid biosynthesis, DL-threo-PPMP HCl serves as a critical tool for investigating the multifaceted roles of these lipids in cellular signaling, proliferation, and disease pathogenesis. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of DL-threo-PPMP hydrochloride. It details its inhibitory effects, impact on key signaling pathways such as Akt/mTOR and the endoplasmic reticulum (ER) stress response, and provides established experimental protocols for its use in research.

Introduction

Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. They are integral components of cellular membranes and play crucial roles in cell-cell recognition, signal transduction, and modulation of membrane protein function. The biosynthesis of most GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS).

This compound is a ceramide analog that acts as a competitive inhibitor of GCS.[1][2] By blocking this pivotal step, it leads to a reduction in the cellular levels of glucosylceramide and downstream GSLs, alongside an accumulation of the substrate, ceramide. This perturbation of sphingolipid metabolism has profound effects on cellular physiology, including the induction of apoptosis, autophagy, and alterations in key signaling cascades.[2][3] The D-threo stereoisomer is the biologically active enantiomer responsible for the inhibition of GCS.[4]

History and Discovery

The development of inhibitors of GSL biosynthesis was pioneered by researchers aiming to understand the biological functions of these complex lipids. DL-threo-PPMP emerged as an "improved" inhibitor of glucosylceramide synthase in the early 1990s.[2] It was designed as a structural mimic of ceramide, the natural substrate for GCS. Early studies demonstrated its ability to effectively inhibit GCS activity in various cell and tissue homogenates, thereby establishing it as a valuable pharmacological tool.[2] Further research elucidated the stereospecificity of this inhibition, identifying the D-threo isomer as the active component.[5]

Chemical Synthesis

Mechanism of Action

The primary mechanism of action of DL-threo-PPMP is the competitive inhibition of glucosylceramide synthase.[1] It mimics the ceramide substrate and binds to the active site of the enzyme, thereby preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has two major consequences:

  • Depletion of Downstream Glycosphingolipids: Inhibition of GCS leads to a significant reduction in the cellular pool of glucosylceramide and, consequently, all GSLs derived from it.

  • Accumulation of Ceramide: As the precursor to glucosylceramide, ceramide levels increase within the cell following GCS inhibition. Ceramide itself is a bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.

Quantitative Data

The inhibitory potency of this compound and its stereoisomers has been quantified in various systems. The following tables summarize key data from the literature.

Compound System Effect Concentration / IC50 Reference
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[2]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[2]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[2]
DL-threo-PPMPP. falciparum infected erythrocytesInhibition of late ring-stage growth0.85 µM[2]
DL-threo-PPMPGeneralInhibition of GCS activity2 - 20 µM[1]
D-threo-PPMPMDCK kidney epithelial cells70% reduction in cell growth20 µM[4]
D-threo-PPMPMDCK kidney epithelial cellsSignificant inhibition of DNA synthesis3 µM[4]

Signaling Pathways

The inhibition of glucosylceramide synthase by this compound triggers significant alterations in key cellular signaling pathways, primarily due to the accumulation of ceramide and the depletion of glycosphingolipids.

Akt/mTOR Signaling Pathway

DL-threo-PPMP has been shown to reduce the phosphorylation of Akt and the ribosomal protein S6 in HEK293 cells, indicating an inhibition of the Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. The accumulation of ceramide is thought to play a role in the inactivation of mTOR.

Akt_mTOR_Pathway DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS inhibits Ceramide Ceramide GCS->Ceramide consumes Akt Akt Ceramide->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates S6 Ribosomal Protein S6 mTORC1->S6 phosphorylates Growth_Proliferation Cell Growth & Proliferation S6->Growth_Proliferation promotes

Inhibition of the Akt/mTOR signaling pathway by DL-threo-PPMP.
Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of ceramide resulting from GCS inhibition is a known inducer of endoplasmic reticulum (ER) stress.[3] This leads to the activation of the unfolded protein response (UPR), a cellular mechanism to cope with the accumulation of misfolded proteins in the ER. Prolonged ER stress can ultimately trigger apoptosis. A key marker of ER stress, the transcription factor CHOP (C/EBP homologous protein), is often upregulated following treatment with GCS inhibitors.[3]

ER_Stress_Pathway DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS inhibits Ceramide Ceramide Accumulation GCS->Ceramide leads to ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP Expression UPR->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

Induction of the ER stress pathway by DL-threo-PPMP.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes an in vitro assay to measure the inhibitory effect of DL-threo-PPMP on GCS activity.

Materials:

  • Cell or tissue lysate containing GCS

  • This compound

  • NBD-C6-ceramide (fluorescent ceramide analog)

  • UDP-glucose

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Pre-incubation: Pre-incubate the lysate with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Enzyme Reaction: Initiate the reaction by adding NBD-C6-ceramide and UDP-glucose to the lysate. Incubate for 30-60 minutes at 37°C.

  • Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto an HPTLC plate and develop the plate in the TLC developing solvent to separate NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.

  • Quantification: Visualize the fluorescent spots using a fluorescence imaging system and quantify the intensity of the product band.

  • Data Analysis: Calculate the percentage of GCS inhibition for each concentration of DL-threo-PPMP relative to the vehicle control.

GCS_Assay_Workflow Lysate Prepare Cell/Tissue Lysate Preincubation Pre-incubate with DL-threo-PPMP Lysate->Preincubation Reaction Initiate Reaction with NBD-Ceramide & UDP-Glucose Preincubation->Reaction Extraction Lipid Extraction Reaction->Extraction TLC TLC Separation Extraction->TLC Quantification Fluorescence Quantification TLC->Quantification

Experimental workflow for the GCS activity assay.
Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of DL-threo-PPMP on cultured cells.

Materials:

  • Cultured cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of DL-threo-PPMP on the expression of specific proteins, such as those involved in the Akt/mTOR or ER stress pathways.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, CHOP, LC3B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively reported in the public domain. Further studies are required to fully characterize its in vivo properties.

Conclusion

This compound is an invaluable pharmacological tool for the study of glycosphingolipid biology. Its specific inhibition of glucosylceramide synthase allows for the detailed investigation of the roles of GSLs and ceramide in a wide array of cellular processes. The ability of DL-threo-PPMP to modulate critical signaling pathways, such as Akt/mTOR and the ER stress response, underscores its potential as a lead compound for the development of therapeutics for diseases characterized by aberrant GSL metabolism, including certain cancers and lysosomal storage disorders. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted effects of this potent GCS inhibitor.

References

Methodological & Application

Application Notes and Protocols for DL-threo-PPMP Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic analog of ceramide and a widely used inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide.[2][4] By inhibiting this enzyme, DL-threo-PPMP serves as a critical tool for investigating the roles of GSLs and their precursor, ceramide, in a multitude of cellular processes.[1] The inhibition of GCS by DL-threo-PPMP leads to two primary cellular consequences: the depletion of downstream GSLs and the accumulation of intracellular ceramide.[1][3] This perturbation of sphingolipid metabolism impacts various signaling pathways, making DL-threo-PPMP a valuable pharmacological agent for studying cell growth, apoptosis, autophagy, and multidrug resistance in cancer.[2][3][5] While DL-threo-PPMP is a racemic mixture, the D-threo stereoisomer is the biologically active enantiomer.[1] In some contexts, particularly in studies related to the malaria parasite Plasmodium falciparum, DL-threo-PPMP has also been described as an inhibitor of sphingosine (B13886) synthetase.[6][7]

Mechanism of Action

DL-threo-PPMP acts as a competitive inhibitor of glucosylceramide synthase.[1] It mimics the structure of ceramide, allowing it to bind to the active site of GCS.[1] This binding event prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the synthesis of glucosylceramide and all subsequent GSLs.[1] The resulting accumulation of ceramide, a bioactive lipid, can trigger various cellular responses, including apoptosis and autophagy.[3][5]

cluster_0 Glycosphingolipid Synthesis Pathway cluster_1 Effect of DL-threo-PPMP Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Accumulation Ceramide Accumulation GCS->Accumulation Leads to Depletion GSL Depletion GCS->Depletion Leads to GSLs Downstream Glycosphingolipids (GSLs) GlcCer->GSLs PPMP DL-threo-PPMP PPMP->GCS Inhibits

Mechanism of DL-threo-PPMP action on the glycosphingolipid synthesis pathway.

Quantitative Data Summary

The efficacy of DL-threo-PPMP can vary depending on the cell line, experimental conditions, and the specific biological endpoint being measured. The following table summarizes key quantitative data from various studies.

CompoundCell Line / SystemConcentrationDurationEffectReference(s)
DL-threo-PPMPGeneral2 - 20 µMNot specifiedIC50 for glucosylceramide synthase inhibition.[1][2]
DL-threo-PPMPMDCK cell homogenates20 µMNot specified70% inhibition of glucosylceramide synthase.[3][5]
DL-threo-PPMPMouse liver microsomes20 µMNot specified41% inhibition of glucosylceramide synthase.[3][5]
DL-threo-PPMPMouse brain homogenates20 µMNot specified62% inhibition of glucosylceramide synthase.[3][5]
D-threo-PPMPGeneral1 - 40 µMNot specifiedTypical range for cell culture treatment.[1]
D-threo-PPMPPrimary rat neocortical explants5 - 20 µM48 hoursInhibition of neurite outgrowth.[8]
D-threo-PPMPPrimary cortical neurons5 - 40 µM1 day in vitroUsed for calcium imaging experiments.[8]
DL-threo-PPMPP. falciparum (late ring-stage)0.85 µMNot specifiedIC50 for growth inhibition.[5]
DL-threo-PPMPPrimary mouse neuronsNot specifiedNot specifiedIncreased autophagy flux.[5]
D-threo-PPMPSH-SY5Y CellsNot specifiedNot specifiedDecreased neurite initiation, elongation, and branching.[8]
D-threo-PPMPB16 Melanoma Cells10 - 25 µM20 hoursInhibition of cell adhesion and glycolipid synthesis.[8]

Experimental Protocols

Preparation of DL-threo-PPMP Hydrochloride Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in a sterile solvent such as ethanol (B145695) or methanol.[8] For example, create a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C.[8][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Cell Culture Treatment Protocol

cluster_workflow Cell Culture Treatment Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_Attach Incubate for 24h to allow for cell attachment Seed_Cells->Incubate_Attach Prepare_Treatment Prepare serial dilutions of DL-threo-PPMP and vehicle control Incubate_Attach->Prepare_Treatment Treat_Cells Replace medium with treatment-containing medium Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Analyze_Cells Perform downstream analysis (e.g., viability, western blot) Incubate_Treatment->Analyze_Cells End End Analyze_Cells->End

General workflow for cell culture experiments with DL-threo-PPMP.

  • Cell Seeding: Plate cells at a suitable density in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).[9]

  • Adherence: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Treatment Preparation: Prepare serial dilutions of the DL-threo-PPMP stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental goals.[9] Always include a vehicle control (e.g., DMSO or ethanol at the same final concentration as the highest DL-threo-PPMP treatment).[1][9]

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of DL-threo-PPMP or the vehicle control.[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • Downstream Analysis: Following incubation, proceed with the planned cellular analysis.

Cell Viability (MTT) Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][9]

  • Microplate reader

Procedure:

  • Follow the "General Cell Culture Treatment Protocol" using a 96-well plate.

  • After the treatment incubation, add 10 µL of MTT solution to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Incubate the plate at room temperature in the dark for 2-4 hours or overnight.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[3][9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3][9]

Western Blotting for Autophagy Marker LC3-II

Materials:

  • RIPA buffer with protease inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels (12-15%)[10]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-LC3 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Follow the "General Cell Culture Treatment Protocol" using 6-well plates.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]

  • Transfer the separated proteins to a PVDF membrane.[9][10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[9][10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.[9] An increase in the LC3-II to LC3-I ratio is indicative of increased autophagosome formation.

Troubleshooting

  • Low Efficacy: If the expected inhibitory effects are not observed, consider increasing the concentration and/or incubation time of DL-threo-PPMP. Also, confirm the expression of GCS in your cell line.[10]

  • High Cytotoxicity: If significant cell death is observed at low concentrations, perform a dose-response experiment to determine a non-toxic concentration range. Ensure the solvent concentration in the vehicle control is not causing toxicity.[11]

  • Unexpected Phenotypes: Be aware that at higher concentrations, off-target effects may occur. The related compound D-threo-PDMP has been shown to alter cholesterol homeostasis, and it is possible DL-threo-PPMP may have similar effects.[11][12]

Conclusion

This compound is a potent pharmacological tool for the in vitro study of glycosphingolipid metabolism and its role in cellular signaling. By inhibiting glucosylceramide synthase, it allows for the investigation of cellular processes regulated by ceramide accumulation and GSL depletion. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in cell culture experiments. It is essential to optimize treatment conditions for each specific cell line and experimental design to ensure reliable and reproducible results.

References

Standard Experimental Protocol for DL-threo-PPMP Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a widely utilized synthetic ceramide analog. It functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids.[1][2][3] The D-threo stereoisomer is the biologically active enantiomer responsible for this inhibitory activity.[3][4] Inhibition of GCS by DL-threo-PPMP leads to two primary cellular consequences: the depletion of downstream glycosphingolipids and the accumulation of the substrate, ceramide.[3] This perturbation of sphingolipid metabolism has profound effects on various cellular processes and signaling pathways, making DL-threo-PPMP an invaluable tool for studying the roles of glycosphingolipids and ceramide in cell growth, differentiation, apoptosis, and autophagy.[1][2][5] In the context of malaria research, DL-threo-PPMP has also been shown to inhibit sphingosine (B13886) synthetase in Plasmodium falciparum, blocking parasite proliferation.[6][7]

Mechanism of Action

DL-threo-PPMP acts as a competitive inhibitor of glucosylceramide synthase by mimicking the structure of ceramide.[3] This binding prevents the transfer of glucose from UDP-glucose to ceramide, thereby blocking the synthesis of glucosylceramide and all subsequent glycosphingolipids.[1] The resulting accumulation of intracellular ceramide can trigger various signaling cascades, including those leading to apoptosis and autophagy.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of DL-threo-PPMP and its active enantiomer, D-threo-PPMP, in various cell lines and enzymatic assays.

Table 1: IC50 Values of DL-threo-PPMP and Analogs

InhibitorTargetIC50 ValueCell/SystemReference
DL-threo-PPMPGlucosylceramide Synthase2 - 20 µMGeneral[3]
DL-threo-PPMPP. falciparum growth0.85 µMErythrocytes[3]

Table 2: Effective Concentrations of D-threo-PPMP in Cell Culture

Cell Line / SystemEffectConcentrationDurationReference
KB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[1]
MDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[1]
MDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[1]
Primary Cortical NeuronsSignificant reduction in the frequency of synchronous Ca2+ oscillations5 - 40 µM8 days[9]
B16 Melanoma CellsInhibition of cell adhesion and glycolipid synthesis10 - 25 µM20 hours[9]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with DL-threo-PPMP

This protocol provides a general procedure for treating adherent cells in culture with DL-threo-PPMP.

Materials:

  • DL-threo-PPMP hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium

  • Adherent cells of choice

  • Sterile, pyrogen-free microcentrifuge tubes

  • 96-well or 6-well plates

Procedure:

  • Preparation of DL-threo-PPMP Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a stock solution (e.g., 10 mM).[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[1]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well or in a 6-well plate to reach 70-80% confluency at the time of the experiment.[1]

    • Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Treatment:

    • Prepare serial dilutions of DL-threo-PPMP in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1 µM to 50 µM).[1]

    • Include a vehicle control with DMSO at the same final concentration as the highest DL-threo-PPMP concentration.[1]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DL-threo-PPMP or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the effect of DL-threo-PPMP on cell viability.

Materials:

  • Cells treated with DL-threo-PPMP as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[1]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot for Autophagy Marker LC3

This protocol is used to detect changes in autophagy by observing the conversion of LC3-I to LC3-II.

Materials:

  • Cells treated with DL-threo-PPMP as described in Protocol 1 in 6-well plates

  • RIPA buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-LC3 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

  • Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.[1]

Protocol 4: In Vivo Administration in Mouse Models

This protocol describes the preparation and intraperitoneal injection of D-threo-PPMP in mice.[10]

Materials:

  • D-threo-PPMP hydrochloride powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of D-threo-PPMP for Injection:

    • Dissolve the D-threo-PPMP hydrochloride powder in a small volume of sterile DMSO.[10]

    • Vortex until fully dissolved.[10]

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.[10]

  • Intraperitoneal Injection:

    • The recommended dose for a neuroblastoma xenograft model is 80 mg/kg/day, divided into two injections per day.[10]

    • The injection volume should not exceed 10 mL/kg of body weight.[10]

    • Gently restrain the mouse and locate the injection site in the lower quadrant of the abdomen.[10]

    • Insert the needle at a 10-20 degree angle and inject the D-threo-PPMP solution slowly.[10]

    • A typical treatment schedule is for 5 consecutive days, followed by a 9-day break.[10]

Visualizations

G DL_threo_PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL_threo_PPMP->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Autophagy Autophagy Ceramide->Autophagy Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids

Caption: Mechanism of action of DL-threo-PPMP.

G start Start prepare_stock Prepare DL-threo-PPMP Stock Solution (in DMSO) start->prepare_stock seed_cells Seed Cells in Culture Plates start->seed_cells prepare_treatment Prepare Serial Dilutions in Culture Medium prepare_stock->prepare_treatment treat_cells Treat Cells for Desired Duration seed_cells->treat_cells prepare_treatment->treat_cells assay Perform Downstream Assays (e.g., MTT, Western Blot) treat_cells->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for in vitro cell treatment.

G Ceramide Ceramide Accumulation Akt_mTOR Akt/mTOR Pathway Ceramide->Akt_mTOR inhibits ER_Stress ER Stress Ceramide->ER_Stress induces Apoptosis Apoptosis Induction Ceramide->Apoptosis directly induces Autophagy Autophagy Induction Akt_mTOR->Autophagy inhibits ER_Stress->Apoptosis

Caption: Key signaling pathways affected by ceramide accumulation.

References

Application Notes and Protocols for DL-threo-PPMP Hydrochloride-Induced Autophagy in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analog that functions as an inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of glycosphingolipids.[1] By inhibiting GCS, DL-threo-PPMP HCl has been identified as an enhancer of autophagy flux in neurons.[2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation is a promising therapeutic strategy for various neurodegenerative diseases.[3][4][5] These application notes provide a comprehensive guide to utilizing DL-threo-PPMP HCl for the induction of autophagy in neuronal models.

Mechanism of Action

DL-threo-PPMP hydrochloride inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in glycosphingolipid biosynthesis.[1][2] This inhibition leads to an accumulation of ceramide, which can trigger cellular stress responses.[6] In neurons, the inhibition of GCS by compounds like DL-threo-PPMP has been shown to stimulate autophagy.[2] The underlying mechanism for this induction of autophagy involves the inhibition of the AKT-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a well-established trigger for autophagy.[7][8][9] By suppressing the AKT-mTOR pathway, DL-threo-PPMP HCl promotes the initiation of the autophagic process, leading to the formation of autophagosomes and enhanced clearance of cellular substrates.[2]

Signaling Pathway of this compound-Induced Autophagy

DL_threo_PPMP_Autophagy_Pathway cluster_cell Neuron PPMP DL-threo-PPMP HCl GCS Glucosylceramide Synthase (GCS) PPMP->GCS Ceramide Ceramide (Accumulation) Glucosylceramide Glucosylceramide GCS->Glucosylceramide AKT AKT Ceramide->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy Induction mTOR->Autophagy

Caption: DL-threo-PPMP HCl signaling pathway for autophagy induction in neurons.

Application Notes

The optimal concentration and treatment duration of this compound can vary depending on the neuronal cell type and the specific experimental goals. It is strongly recommended to perform a dose-response and time-course experiment for each new model system.

Quantitative Data Summary
Cell/Tissue Model Concentration Range Treatment Duration Observed Effects
Primary Cortical Neurons5 - 40 µM8 daysSignificant reduction in the frequency of synchronous Ca2+ oscillations[10]
Rat Neocortical Explants5 - 20 µM2 daysDose-dependent inhibition of neurite growth[10]
General Neuronal CulturesIC50 of 2 - 20 µM for GCS inhibitionNot specifiedInhibition of glucosylceramide synthase activity[1]

Experimental Protocols

The following protocols provide a general framework for inducing and assessing autophagy in neurons using this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in a sterile solvent such as sterile ethanol (B145695) or methanol.[10] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of DL-threo-PPMP HCl in the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 12 months.

Protocol 2: Culture and Treatment of Neuronal Cells

This protocol is a general guideline and should be adapted for specific primary neuron preparations or neuronal cell lines.

  • Cell Plating: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) at the desired density on appropriate culture vessels pre-coated with a suitable substrate like poly-L-lysine.[11]

  • Cell Culture: Culture the cells in a suitable neuronal culture medium under standard conditions (e.g., 37°C, 5% CO2).

  • Treatment: Once cells have adhered and are in a healthy state (e.g., after 24-48 hours for primary cultures), replace the existing medium with fresh medium containing the desired final concentration of this compound.[10]

  • Controls: Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control in all experiments.

  • Incubation: Incubate the cells for the desired duration as determined by preliminary time-course experiments.

Protocol 3: Assessment of Autophagy by Western Blotting
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Protocol 4: Visualization of Autophagosomes by Fluorescence Microscopy
  • Cell Culture and Transfection (Optional): Plate cells on glass coverslips. For enhanced visualization, cells can be transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3).

  • Treatment: Treat the cells with this compound as described in Protocol 2.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (for endogenous LC3):

    • Block the cells with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against LC3 for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy: Visualize the cells using a fluorescence or confocal microscope. An increase in the number of punctate structures (autophagosomes) per cell indicates the induction of autophagy.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Studying DL-threo-PPMP-Induced Autophagy cluster_analysis Autophagy Assessment prep Prepare DL-threo-PPMP HCl Stock Solution culture Culture Neuronal Cells (Primary or Cell Line) treatment Treat Cells with DL-threo-PPMP HCl (and controls) culture->treatment wb Western Blotting (LC3-II/LC3-I ratio, p62 levels) treatment->wb microscopy Fluorescence Microscopy (LC3 puncta formation) treatment->microscopy data_analysis Data Analysis and Interpretation wb->data_analysis microscopy->data_analysis

Caption: General experimental workflow for investigating DL-threo-PPMP-induced autophagy.

References

Application of DL-threo-PPMP Hydrochloride in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids.[1][2][3] As a ceramide analog, DL-threo-PPMP competitively inhibits GCS, leading to the accumulation of intracellular ceramide and the depletion of downstream glycosphingolipids.[2][3] This perturbation of sphingolipid metabolism has profound effects on various cellular processes, including signal transduction, cell growth, apoptosis, and autophagy, making DL-threo-PPMP a valuable tool in lipidomics research.[1][2][4] This document provides detailed application notes and experimental protocols for the use of DL-threo-PPMP hydrochloride in studying lipid metabolism and related signaling pathways.

Mechanism of Action

DL-threo-PPMP acts as a competitive inhibitor of glucosylceramide synthase by mimicking the enzyme's natural substrate, ceramide.[2][5] This inhibition blocks the transfer of glucose from UDP-glucose to ceramide, the initial and rate-limiting step in the synthesis of most glycosphingolipids.[2] The primary consequences of GCS inhibition by DL-threo-PPMP are:

  • Accumulation of Ceramide: As the substrate for GCS, ceramide levels increase within the cell.[2][3] Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways, often leading to apoptosis and cell cycle arrest.

  • Depletion of Glycosphingolipids: The synthesis of glucosylceramide and all subsequent complex glycosphingolipids is significantly reduced.[2] This depletion can alter the properties of cellular membranes, including the function of lipid rafts and associated signaling proteins.[5]

Quantitative Data

The inhibitory activity of DL-threo-PPMP and its enantiomerically pure form, D-threo-PPMP, has been characterized in various systems. The D-threo isomer is the biologically active enantiomer.[2][6]

CompoundSystem/Cell LineEffectConcentration / IC50Reference
DL-threo-PPMPGeneralInhibition of glucosylceramide synthase activityIC50: 2 - 20 µM[1][2]
DL-threo-PPMPMDCK cell homogenates70% inhibition of glucosylceramide synthase20 µM
DL-threo-PPMPMouse liver microsomes41% inhibition of glucosylceramide synthase20 µM[4]
DL-threo-PPMPMouse brain homogenates62% inhibition of glucosylceramide synthase20 µM[4]
DL-threo-PPMPP. falciparum infected erythrocytesInhibition of sphingomyelin (B164518) synthase activity-[4]
DL-threo-PPMPLate ring-stage P. falciparumGrowth inhibitionIC50 = 0.85 µM[4]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µM[7]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µM[6][7]
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM (72 h)[7][8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GCS Inhibition by DL-threo-PPMP

GCS_Inhibition_Pathway PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesizes Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces CellGrowthArrest Cell Growth Arrest Ceramide->CellGrowthArrest Induces ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Precursor for

Caption: Inhibition of GCS by DL-threo-PPMP leads to ceramide accumulation and glycosphingolipid depletion, inducing cellular responses.

General Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow start Start: Cell/Tissue Culture treatment Treatment with DL-threo-PPMP HCl start->treatment harvest Cell/Tissue Harvesting treatment->harvest extraction Lipid Extraction (e.g., Folch or MTBE method) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Lipid Identification analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

Caption: A generalized workflow for studying lipid profile changes upon DL-threo-PPMP treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile Dimethyl Sulfoxide (DMSO)[7]

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of DL-threo-PPMP HCl powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C.[6][10] Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Cultured Cells

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • DL-threo-PPMP HCl stock solution (from Protocol 1)

  • Sterile cell culture plates (e.g., 6-well or 96-well)

Procedure:

  • Seed cells in the appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).[7]

  • On the day of treatment, dilute the DL-threo-PPMP HCl stock solution in fresh complete culture medium to the final desired working concentrations.

  • Remove the old medium from the cells and replace it with the medium containing DL-threo-PPMP HCl. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • After incubation, proceed with cell harvesting for downstream lipidomic analysis.

Protocol 3: Lipid Extraction from Cultured Cells

This protocol is a general guideline; optimization may be required based on the specific cell type and lipid classes of interest.

Materials:

  • Treated and control cells from Protocol 2

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade) or Methyl-tert-butyl ether (MTBE)[11]

  • Water (LC-MS grade)

  • Centrifuge

Procedure (Folch Method):

  • Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation and aspirate the supernatant.

  • Resuspend the cell pellet (e.g., 1 x 10^7 cells) in a specific volume of ice-cold water or PBS.[12]

  • Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).[13]

  • Vortex the mixture vigorously for 1-2 minutes and then agitate for 15-20 minutes at room temperature.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.[12]

Protocol 4: Untargeted Lipidomics using LC-MS/MS

Materials:

  • Dried lipid extracts

  • Appropriate solvents for reconstitution (e.g., isopropanol/acetonitrile/water)[13]

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS)[11]

Procedure:

  • Reconstitute the dried lipid extracts in a suitable solvent mixture immediately before analysis.[13]

  • Inject the reconstituted samples onto the UHPLC system. Separation is typically achieved using a C18 reversed-phase column.[14][15]

  • The mobile phases commonly consist of an aqueous solvent and an organic solvent mixture, both containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.[14][15]

  • Eluted lipids are ionized using electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

  • Perform data acquisition using a data-dependent or data-independent acquisition strategy to obtain both precursor ion and fragmentation data for lipid identification.[13]

  • Process the raw data using specialized lipidomics software (e.g., LipidSearch, MZmine) for peak picking, alignment, and identification of lipid species against spectral libraries and databases.[11][15]

Conclusion

This compound is an invaluable pharmacological tool for researchers in the field of lipidomics. Its specific inhibition of glucosylceramide synthase allows for the controlled manipulation of sphingolipid metabolism, enabling the detailed investigation of the roles of ceramide and glycosphingolipids in a wide range of biological processes. The protocols and data presented herein provide a framework for the effective application of DL-threo-PPMP in lipidomics research, from cell-based assays to comprehensive lipid profiling.

References

A Researcher's Guide to Treating Neuronal Cell Lines with DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating Glycosphingolipid Function in Neuronal Models

For researchers, scientists, and drug development professionals exploring the intricate roles of glycosphingolipids (GSLs) in neuronal function and disease, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) serves as a potent pharmacological tool. This document provides detailed application notes and experimental protocols for the effective use of DL-threo-PPMP HCl in neuronal cell lines.

Introduction

DL-threo-PPMP is a well-characterized inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most GSLs.[1] By blocking GCS, DL-threo-PPMP leads to a reduction in cellular levels of glucosylceramide and downstream GSLs, with a concurrent accumulation of the upstream substrate, ceramide.[1][2] In the nervous system, GSLs, particularly gangliosides, are integral to numerous processes including neurite outgrowth, synapse formation, and signal transduction.[1] Consequently, DL-threo-PPMP is an invaluable agent for studying the impact of GSL depletion and ceramide accumulation on neuronal physiology and pathology.

Mechanism of Action

DL-threo-PPMP, a ceramide analog, competitively inhibits glucosylceramide synthase.[3][4] This inhibition disrupts the synthesis of a vast array of downstream glycosphingolipids. The resulting accumulation of ceramide can trigger various cellular stress responses, including endoplasmic reticulum (ER) stress and autophagy.[3][5] Furthermore, the alteration in sphingolipid metabolism has been shown to impact signaling pathways crucial for cell growth and survival, such as the Akt/mTOR pathway.[3]

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Cellular_Effects Downstream Cellular Effects: - Inhibition of neurite outgrowth - Reduced synaptic activity - Induction of autophagy - ER Stress Ceramide->Cellular_Effects Accumulation leads to Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->Complex_GSLs Complex_GSLs->Cellular_Effects Depletion impacts DL_threo_PPMP DL-threo-PPMP HCl DL_threo_PPMP->GCS Inhibits

Mechanism of DL-threo-PPMP hydrochloride action.

Data Presentation: Efficacy in Neuronal Models

The optimal concentration and treatment duration of DL-threo-PPMP HCl are cell-type specific and depend on the biological question being addressed. A preliminary dose-response and time-course experiment is highly recommended for each new cell line or primary culture.

Cell Line/ModelConcentration RangeTreatment DurationObserved EffectsCitations
Primary Cortical Neurons5 - 40 µM8 daysReduction in the frequency of synchronous Ca2+ oscillations.[1]
Rat Neocortical Explants5 - 20 µM48 hoursInhibition of neurite extension.[1]
SH-SY5Y CellsNot specifiedNot specifiedDecreased neurite initiation, elongation, and branching.[1]
Primary Mouse NeuronsNot specifiedNot specifiedIncreased autophagy flux.[3]

Experimental Protocols

The following protocols are generalized methodologies. Optimization for specific experimental setups is encouraged.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution : Prepare a stock solution of DL-threo-PPMP HCl in sterile ethanol (B145695) or methanol (B129727).[1] For example, create a 10 mM stock solution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

Protocol 2: Inhibition of Neurite Outgrowth in Rat Neocortical Explants

This protocol is adapted from methodologies demonstrating the inhibitory effect of D-threo-PPMP on neurite extension.[1]

Materials:

  • DL-threo-PPMP HCl stock solution

  • Primary rat neocortical explants

  • Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Culture plates/dishes

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating : Culture primary rat neocortical explants according to your laboratory's established protocols.

  • Adherence : Allow the explants to adhere and begin extending neurites, which typically takes 24-48 hours.[1]

  • Treatment : Replace the existing culture medium with fresh medium containing the desired final concentration of DL-threo-PPMP HCl (e.g., 5, 10, 15, and 20 µM).[1] Include a vehicle control with the same concentration of ethanol or methanol used for the stock solution.[1]

  • Incubation : Incubate the cultures for 48 hours.[1]

  • Analysis : Following incubation, fix the cells and quantify neurite outgrowth using immunofluorescence microscopy and appropriate image analysis software.[1] Key parameters to measure include the number of explants with neurites, the length of the longest neurite, and the total neurite length.[1]

Start Start: Plate Neocortical Explants Adhere Allow Adherence & Neurite Extension (24-48h) Start->Adhere Treatment Treat with DL-threo-PPMP HCl (or Vehicle) Adhere->Treatment Incubate Incubate (48h) Treatment->Incubate Analyze Fix, Stain, & Analyze Neurite Outgrowth Incubate->Analyze End End Analyze->End

Workflow for neurite outgrowth inhibition assay.
Protocol 3: Assessment of Synaptic Activity in Primary Cortical Neurons

This protocol is designed to evaluate the effect of prolonged DL-threo-PPMP HCl treatment on functional synapse formation by measuring synchronous calcium oscillations.[1]

Materials:

  • DL-threo-PPMP HCl stock solution

  • Primary cortical neurons

  • Neuronal culture medium

  • Calcium imaging reagents (e.g., Fura-2 AM)

  • Fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Plating : Plate primary cortical neurons at a density suitable for calcium imaging experiments.

  • Treatment : On day in vitro (DIV) 1, add DL-threo-PPMP HCl to the culture medium at final concentrations ranging from 5 to 40 µM.[1] A vehicle control should be included.

  • Incubation : Culture the neurons for 8 days.[1] Every 2-3 days, replace the medium with fresh medium containing the appropriate concentration of DL-threo-PPMP HCl or vehicle.[1]

  • Calcium Imaging : On DIV 9, load the neurons with a calcium indicator dye (e.g., Fura-2 AM) following the manufacturer's instructions.[1]

  • Analysis : Record spontaneous calcium transients from multiple neurons simultaneously.[1] Analyze the frequency and synchronicity of these calcium oscillations to assess functional synaptic activity. A decrease in the frequency of synchronous oscillations is anticipated in cultures treated with DL-threo-PPMP HCl.[1]

Signaling Pathway Perturbations

Treatment of neuronal cells with DL-threo-PPMP HCl can lead to significant alterations in key signaling pathways. The accumulation of ceramide is a known trigger for ER stress, which in turn can activate the unfolded protein response (UPR).[5] Additionally, the inhibition of GCS and subsequent ceramide accumulation can lead to the induction of autophagy, a cellular degradation and recycling process.[3]

cluster_0 GCS Inhibition cluster_1 Downstream Signaling DL_threo_PPMP DL-threo-PPMP HCl GCS GCS DL_threo_PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to ER_Stress ER Stress Ceramide->ER_Stress Induces Autophagy Autophagy Ceramide->Autophagy Induces

Signaling consequences of GCS inhibition.

Concluding Remarks

This compound is a powerful research tool for dissecting the roles of glycosphingolipids and ceramide in neuronal cell biology. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at understanding the complex interplay of these lipids in neuronal health and disease. Careful optimization of treatment conditions and thorough analysis of downstream effects will yield valuable insights into the fundamental processes governed by sphingolipid metabolism.

References

Application Notes and Protocols for Glucosylceramide Synthase Inhibition with DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the inhibition of glucosylceramide synthase (GCS) using DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl). DL-threo-PPMP is a potent and specific inhibitor of GCS, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis.[1][2] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP serves as an invaluable tool for investigating the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, apoptosis, and autophagy.[3][4] These application notes offer detailed protocols for the use of DL-threo-PPMP in both in vitro and in vivo settings, along with methods for assessing its effects on target inhibition and downstream cellular pathways.

Introduction

Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is a pivotal step in the biosynthesis of most glycosphingolipids, a diverse class of lipids involved in critical cellular functions such as signal transduction, cell-cell recognition, and membrane stability.[4] Dysregulation of GCS activity has been implicated in various diseases, including cancer and lysosomal storage disorders.

DL-threo-PPMP hydrochloride is a ceramide analog that acts as a competitive inhibitor of GCS.[2] Its D-threo stereoisomer is the biologically active form.[1] Inhibition of GCS by DL-threo-PPMP leads to the depletion of downstream glycosphingolipids and a concurrent accumulation of ceramide.[3] This accumulation of ceramide, a bioactive lipid, can trigger cellular responses such as apoptosis and autophagy.[3] These characteristics make DL-threo-PPMP a powerful pharmacological tool for elucidating the complex roles of ceramide and glycosphingolipids in cellular physiology and pathology.

Mechanism of Action

DL-threo-PPMP mimics the structure of ceramide, allowing it to bind to the active site of GCS and competitively inhibit its enzymatic activity. This blockade prevents the synthesis of glucosylceramide, leading to two primary consequences:

  • Depletion of Downstream Glycosphingolipids: The inhibition of GCS halts the production of the entire family of glucosylceramide-based glycosphingolipids.[1]

  • Accumulation of Endogenous Ceramide: With its primary metabolic pathway blocked, ceramide accumulates within the cell. This accumulation is a key factor in the cellular responses observed following treatment with DL-threo-PPMP.[3]

The cellular consequences of GCS inhibition by DL-threo-PPMP are multifaceted and can include the induction of apoptosis and autophagy, as well as alterations in cell growth and signaling pathways.

cluster_0 Glycosphingolipid Biosynthesis Pathway cluster_1 Effect of DL-threo-PPMP Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS + UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Accumulated_Ceramide Accumulated Ceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation PPMP DL-threo-PPMP HCl PPMP->GCS Inhibits Apoptosis Apoptosis Autophagy Autophagy Accumulated_Ceramide->Apoptosis Accumulated_Ceramide->Autophagy

Mechanism of DL-threo-PPMP Action

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of DL-threo-PPMP and its active enantiomer, D-threo-PPMP.

Compound System Effect Concentration / IC50 Reference
DL-threo-PPMPGeneralInhibition of glucosylceramide synthase activityIC50: 2 - 20 µM[4]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µM[5]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µM[5]
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM (72 h)[3]
Parameter Cell Line/System Value Reference
IC50 for GCSMDCK cell homogenates2 - 20 µM[1]
% Inhibition of GCSMouse liver microsomes41% at 20 µM[6]
% Inhibition of GCSMouse brain homogenates62% at 20 µM[6]

Experimental Protocols

In Vitro Protocol: Inhibition of GCS in Cell Culture

cluster_0 Downstream Assays A Prepare DL-threo-PPMP Stock Solution C Cell Treatment A->C B Cell Seeding B->C D Incubation C->D E Downstream Analysis D->E F GCS Activity Assay E->F G Lipid Analysis (Ceramide/GlcCer) E->G H Apoptosis Assay (Annexin V/PI) E->H I Autophagy Assay (LC3-II Blot) E->I

In Vitro Experimental Workflow

1. Preparation of this compound Stock Solution

  • Reagents:

  • Procedure:

    • DL-threo-PPMP HCl is soluble in DMSO (20 mg/mL) and ethanol (10 mg/mL).[4][6]

    • To prepare a 10 mM stock solution in DMSO, dissolve 5.11 mg of DL-threo-PPMP HCl in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

2. Cell Culture and Treatment

  • Materials:

    • Appropriate cell line

    • Complete cell culture medium

    • Culture plates/flasks

  • Procedure:

    • Seed cells at a density that will allow them to reach 70-80% confluency at the time of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of DL-threo-PPMP HCl in complete medium from the stock solution. A typical concentration range to test is 1 µM to 50 µM.[3]

    • Include a vehicle control (DMSO or ethanol) at the same final concentration as in the highest DL-threo-PPMP HCl treatment.

    • Remove the old medium and replace it with the medium containing the desired concentrations of DL-threo-PPMP HCl or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assessment of GCS Inhibition: Glucosylceramide Synthase Activity Assay

  • Principle: This assay measures the conversion of a fluorescently labeled ceramide analog to glucosylceramide by GCS in cell lysates.

  • Materials:

    • Treated and control cells

    • Lysis buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors)

    • Fluorescent ceramide analog (e.g., NBD-C6-ceramide)

    • UDP-glucose

    • Thin Layer Chromatography (TLC) system or HPLC

  • Procedure (General Outline):

    • Harvest and lyse the cells to obtain total cell lysates.

    • Determine the protein concentration of the lysates.

    • Set up the enzyme reaction by incubating a specific amount of cell lysate with the fluorescent ceramide analog and UDP-glucose.

    • Stop the reaction and extract the lipids.

    • Separate the fluorescent glucosylceramide from the unreacted fluorescent ceramide using TLC or HPLC.[7][8]

    • Quantify the amount of fluorescent glucosylceramide to determine GCS activity.

4. Analysis of Lipid Levels: Ceramide and Glucosylceramide Quantification by LC-MS/MS

  • Principle: This method allows for the sensitive and specific quantification of ceramide and glucosylceramide species in cell extracts.

  • Procedure (General Outline):

    • Harvest cells and perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • Dry the lipid extract and reconstitute it in a solvent compatible with LC-MS/MS.

    • Separate the different lipid species using liquid chromatography.

    • Detect and quantify the specific ceramide and glucosylceramide species using tandem mass spectrometry.[9][10][11]

5. Assessment of Downstream Effects: Apoptosis Assay (Annexin V/PI Staining)

  • Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) using Annexin V and identifies necrotic or late apoptotic cells with compromised membranes using Propidium Iodide (PI).[2][12][13]

  • Procedure:

    • Harvest both adherent and floating cells from the treatment and control groups.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[1]

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.[1][12]

6. Assessment of Downstream Effects: Autophagy Assay (LC3-II Immunoblotting)

  • Principle: This Western blot-based assay detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.[14]

  • Procedure:

    • Lyse the treated and control cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE using a high-percentage acrylamide (B121943) gel to resolve LC3-I and LC3-II.[15]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3.

    • Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

    • An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[15] To distinguish between increased autophagosome formation and decreased degradation, the experiment can be repeated in the presence of a lysosomal inhibitor like bafilomycin A1.[15][16][17]

In Vivo Protocol: Administration of this compound in Mouse Models

1. Preparation of this compound for Injection

  • Materials:

    • This compound (powder)

    • Sterile DMSO

    • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Procedure:

    • Dissolve the DL-threo-PPMP HCl powder in a small volume of sterile DMSO.[18]

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid toxicity.[18]

    • Vortex the final solution gently to mix.

2. Administration Protocol

  • Animal Model: The choice of animal model will depend on the research question (e.g., immunocompromised mice with tumor xenografts).

  • Treatment Regimen Example (Neuroblastoma Xenograft Model): [18]

    • Dose: 80 mg/kg/day of D-threo-PPMP (the active enantiomer).

    • Administration: The total daily dose is divided into two intraperitoneal (i.p.) injections per day.

    • Schedule: Administer for 5 consecutive days, followed by a 9-day break. This cycle can be repeated.

  • Procedure:

    • Acclimatize the animals to the experimental conditions.

    • Gently restrain the mouse and locate the injection site in the lower quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle and inject the calculated volume of the DL-threo-PPMP solution slowly.[18]

    • Monitor the animals regularly for any signs of toxicity and for the desired experimental outcomes (e.g., tumor growth).

Troubleshooting

  • Low Inhibitory Effect:

    • Verify Compound Integrity: Ensure the DL-threo-PPMP HCl has been stored correctly.

    • Increase Concentration/Duration: The optimal concentration and treatment time can be cell-type dependent. Perform a dose-response and time-course experiment.

    • Confirm GCS Expression: Ensure the target cells express GCS.

  • High Cytotoxicity:

    • Reduce Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration range.

    • Check Solvent Toxicity: Ensure the final solvent concentration is not toxic to the cells.

  • Variability in Results:

    • Consistent Cell Passages: Use cells from a similar passage number for all experiments.

    • Precise Timing: Ensure consistent timing for treatment and subsequent assays.

Conclusion

This compound is a valuable pharmacological tool for the targeted inhibition of glucosylceramide synthase. The protocols outlined in these application notes provide a framework for utilizing this inhibitor in both in vitro and in vivo research settings. By carefully following these methodologies and considering the potential for cell-type-specific responses, researchers can effectively investigate the multifaceted roles of glycosphingolipids and ceramide in health and disease.

References

Application Notes and Protocols for Malaria Parasite Research Using DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a potent inhibitor of sphingolipid biosynthesis in the human malaria parasite, Plasmodium falciparum. As a ceramide analog, it specifically targets sphingosine (B13886) synthetase, a crucial enzyme in the parasite's sphingolipid metabolism.[1][2][3][4] This inhibition disrupts the formation of sphingomyelin (B164518), a key component of cellular membranes, leading to impaired development and proliferation of the parasite, particularly during the late ring stage of its intraerythrocytic developmental cycle.[3][5] These application notes provide detailed protocols for utilizing DL-threo-PPMP hydrochloride as a tool to investigate sphingolipid synthesis as a potential chemotherapeutic target against malaria.

Mechanism of Action

This compound acts by mimicking the substrate sphingosine, thereby inhibiting the activity of sphingosine synthetase.[3][4] This enzymatic blockade leads to a rapid decrease in sphingomyelin synthase (SSS) activity.[3] A significant portion of this enzyme activity is highly sensitive to the compound, showing inhibition at nanomolar to low micromolar concentrations.[6] The inhibition of this sensitive SSS fraction selectively disrupts the interconnected tubovesicular membrane network (TVM) that the parasite establishes in the cytoplasm of the host erythrocyte.[3][6] This disruption ultimately blocks the parasite's proliferation.[3]

cluster_host_cell Infected Erythrocyte cluster_parasite Plasmodium falciparum Ceramide Ceramide Sphingosine_Synthetase Sphingosine Synthetase (Sphingomyelin Synthase) Ceramide->Sphingosine_Synthetase Substrate Sphingomyelin Sphingomyelin TVM Tubovesicular Network (TVM) Formation & Function Sphingomyelin->TVM Essential for Sphingosine_Synthetase->Sphingomyelin Product Inhibition_Outcome Disruption of TVM & Blocked Proliferation Sphingosine_Synthetase->Inhibition_Outcome Parasite_Proliferation Parasite Proliferation TVM->Parasite_Proliferation Supports DL_threo_PPMP DL-threo-PPMP HCl DL_threo_PPMP->Sphingosine_Synthetase Inhibits

Mechanism of DL-threo-PPMP HCl in P. falciparum.

Data Presentation

Table 1: Inhibitory Activity of this compound against P. falciparum
ParameterValueParasite StageReference(s)
IC50 (Growth Inhibition) 0.85 µMLate ring-stage[3][5]
Effective Concentration (Sphingomyelin Synthase Inhibition - Sensitive Fraction) 0.05 - 1 µMLate ring-stage[6]
Effective Concentration (Sphingomyelin Synthase Inhibition - Less Sensitive Fraction) 25 - 500 µMLate ring-stage[6]
Concentration Range for Growth Inhibition Assays 0 - 20 µMSynchronized cultures[1]
Table 2: Susceptibility of Different P. falciparum Strains to DL-threo-PPMP
StrainSusceptibilityReference(s)
FCB Susceptible[1]
FCR-3 Susceptible[1]
HB-3 Susceptible[1]
Itg Susceptible[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 5.11 mg of this compound (Molecular Weight: 511.2 g/mol ) in 1 mL of sterile DMSO.[5]

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.[5]

Protocol 2: P. falciparum Growth Inhibition Assay

This protocol details a method to assess the inhibitory effect of this compound on the intraerythrocytic growth of P. falciparum. This can be evaluated using either [³H]hypoxanthine incorporation or by microscopic examination of Giemsa-stained smears.[1]

Materials:

  • Synchronized P. falciparum culture (ring stage, ~0.5% parasitemia)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microtiter plates

  • [³H]hypoxanthine

  • Cell harvester and scintillation counter (for radiolabeling method)

  • Microscope slides and Giemsa stain (for morphological assessment)

  • Incubator with a standard gas environment for P. falciparum culture (5% CO₂, 5% O₂, 90% N₂)

cluster_methods Assessment Method start Start: Synchronized Ring-Stage P. falciparum Culture prep_plates Prepare Serial Dilutions of DL-threo-PPMP HCl in 96-well Plates start->prep_plates add_parasites Add Parasite Culture to Wells (0.5% parasitemia, 2% hematocrit) prep_plates->add_parasites incubate_24h Incubate for 24 hours add_parasites->incubate_24h hypoxanthine_path [3H]hypoxanthine Incorporation incubate_24h->hypoxanthine_path Method 1 giemsa_path Giemsa Staining & Microscopy incubate_24h->giemsa_path Method 2 add_hypoxanthine Add [3H]hypoxanthine to each well hypoxanthine_path->add_hypoxanthine prepare_smears Prepare thin blood smears giemsa_path->prepare_smears incubate_another_24h Incubate for another 24 hours add_hypoxanthine->incubate_another_24h harvest_and_count Harvest cells and measure radioactivity incubate_another_24h->harvest_and_count end_analysis Data Analysis: Determine IC50 or Morphological Arrest harvest_and_count->end_analysis stain_smears Stain with Giemsa prepare_smears->stain_smears microscopy Monitor morphological development every 24 hours stain_smears->microscopy microscopy->end_analysis

Workflow for P. falciparum growth inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical concentration range to test is 0-20 µM.[1] Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.[1]

  • Incubate the plates in a humidified, gassed incubator at 37°C for 24 hours.[1]

  • For [³H]hypoxanthine incorporation: a. After the initial 24-hour incubation, add 0.5 µCi of [³H]hypoxanthine to each well.[1][7] b. Incubate for an additional 24 hours.[1] c. Harvest the parasites onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter. d. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration.

  • For morphological assessment: a. At 24-hour intervals, prepare thin blood smears from each well.[1] b. Stain the smears with Giemsa. c. Examine the slides under a microscope to monitor the morphological development of the parasites and determine the stage of growth arrest.

Protocol 3: Sphingomyelin Synthase Activity Assay in Infected Erythrocytes

This protocol provides a method to measure the activity of sphingomyelin synthase in P. falciparum-infected erythrocytes and its inhibition by this compound.

Materials:

  • Synchronized P. falciparum culture (late ring stage, 12-24 hours post-invasion)

  • Uninfected erythrocytes (as a control)

  • This compound

  • Fluorescent ceramide substrate (e.g., C6-NBD-ceramide)

  • RPMI-1640 medium

  • Reagents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) system

  • Fluorescence imaging system for TLC plates

Procedure:

  • Incubate synchronized late ring-stage infected erythrocytes with various concentrations of this compound (e.g., 0-500 µM) for 30 minutes at 37°C.[1]

  • Add the fluorescent ceramide substrate (e.g., 10 µM C6-NBD-ceramide) to the cell suspension and incubate for another 30 minutes at 37°C.[1]

  • Stop the reaction and extract the total lipids from the cells using a suitable solvent system (e.g., chloroform:methanol).

  • Separate the extracted lipids by thin-layer chromatography (TLC).

  • Visualize the fluorescently labeled sphingomyelin on the TLC plate using a fluorescence imaging system.

  • Quantify the amount of fluorescent sphingomyelin to determine the sphingomyelin synthase activity.

  • Compare the activity in treated samples to untreated controls to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of sphingolipid synthesis in the survival and proliferation of P. falciparum. The protocols provided herein offer standardized methods for assessing its inhibitory activity and elucidating its mechanism of action. These studies can contribute to the validation of sphingolipid synthesis as a novel target for the development of new antimalarial drugs.

References

Application Notes and Protocols for Cell-Based Assays Using DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic analog of ceramide and a widely used inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide.[1][4] By inhibiting this crucial enzyme, DL-threo-PPMP serves as an invaluable pharmacological tool to investigate the diverse roles of GSLs and their precursor, ceramide, in numerous cellular processes. These processes include cell growth, apoptosis, autophagy, and multidrug resistance.[1][2][5]

These application notes provide a comprehensive overview of the mechanism of action of DL-threo-PPMP, summarize its effects on cellular signaling, and offer detailed protocols for designing and executing cell-based assays to study its biological impact.

Mechanism of Action

DL-threo-PPMP functions as a competitive inhibitor of glucosylceramide synthase.[3][6] It mimics the structure of ceramide, allowing it to bind to the active site of the GCS enzyme. This binding event prevents the transfer of glucose from UDP-glucose to endogenous ceramide.[3] The inhibition of GCS by DL-threo-PPMP has two primary and immediate consequences within the cell:

  • Accumulation of Ceramide : With its primary metabolic exit route blocked, the substrate ceramide accumulates within the cell.[3][6] Ceramide is a potent bioactive lipid and second messenger known to trigger various signaling cascades, including those leading to apoptosis and autophagy.[5]

  • Depletion of Glycosphingolipids (GSLs) : The blockade of the initial step in GSL biosynthesis leads to a significant reduction in the cellular levels of glucosylceramide and all downstream complex GSLs derived from it.[3][6]

This dual effect of ceramide accumulation and GSL depletion makes DL-threo-PPMP a powerful tool for dissecting the distinct roles of these lipid classes in cellular signaling.

Signaling Pathways Affected by DL-threo-PPMP

The perturbation of sphingolipid metabolism by DL-threo-PPMP triggers significant alterations in several key signaling pathways, primarily driven by the accumulation of ceramide.

DL_threo_PPMP_Signaling_Pathway cluster_effects Downstream Effects PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits GlcCer Glucosylceramide & GSLs (Depletion) GCS->GlcCer Blocks Synthesis Ceramide Ceramide (Accumulation) Ceramide->GCS Substrate Akt Akt/mTOR Pathway Ceramide->Akt Inhibits ER_Stress ER Stress Ceramide->ER_Stress Induces Apoptosis Apoptosis Induction Ceramide->Apoptosis Induces Autophagy Autophagy Induction Akt->Autophagy Leads to ER_Stress->Apoptosis Can lead to

Caption: Signaling induced by DL-threo-PPMP via GCS inhibition.

Ceramide accumulation is a known inducer of endoplasmic reticulum (ER) stress and can trigger apoptosis through the intrinsic mitochondrial pathway.[3][7][8] Furthermore, ceramide can induce autophagy, a cellular self-degradation process, in part by inhibiting the pro-survival Akt/mTOR signaling pathway.[2][9] DL-threo-PPMP has been shown to stimulate autophagy flux in primary mouse neurons.[2]

Data Presentation: Efficacy of DL-threo-PPMP

The effective concentration of DL-threo-PPMP can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Inhibition of Glucosylceramide Synthase (GCS) Activity

CompoundSystem / Cell TypeEffectConcentrationReference
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[2]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[10]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[2][10]
DL-threo-PPMPGeneralIC₅₀ for GCS2 - 20 µM[1]

Table 2: Cellular Effects of D-threo-PPMP (Active Enantiomer)

Cell LineEffectConcentrationDurationReference
KB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[5][11][12]
MDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[5][10]
MDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[5]
A549 (lung carcinoma)Induction of ER Stress & AutophagyNot SpecifiedUp to 17 hours[7]

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to characterize the effects of DL-threo-PPMP.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with DL-threo-PPMP (Various concentrations & times) Start->Treatment MTT_Assay Assay 1: Cytotoxicity (MTT) Treatment->MTT_Assay Apoptosis_Assay Assay 2: Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Autophagy_Assay Assay 3: Autophagy (LC3 Western Blot) Treatment->Autophagy_Assay MTT_Steps 1. Add MTT Reagent 2. Incubate (2-4h) 3. Solubilize Formazan (B1609692) 4. Measure Absorbance (570nm) MTT_Assay->MTT_Steps Data_Analysis Data Analysis & Interpretation MTT_Steps->Data_Analysis Apoptosis_Steps 1. Harvest Cells 2. Stain with Annexin V & PI 3. Analyze by Flow Cytometry Apoptosis_Assay->Apoptosis_Steps Apoptosis_Steps->Data_Analysis Autophagy_Steps 1. Cell Lysis 2. SDS-PAGE & Transfer 3. Probe with anti-LC3 Ab 4. Detect LC3-I & LC3-II Bands Autophagy_Assay->Autophagy_Steps Autophagy_Steps->Data_Analysis

Caption: General workflow for cell-based assays using DL-threo-PPMP.

Protocol 1: General Cell Culture and Treatment

This initial protocol is fundamental for all subsequent assays.

Materials:

  • Cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DL-threo-PPMP hydrochloride

  • Sterile DMSO or Ethanol (B145695) for stock solution

  • Cell culture plates (6-well or 96-well)

Procedure:

  • Stock Solution Preparation : Dissolve this compound in a suitable solvent like DMSO or ethanol to create a 1-10 mM stock solution. Aliquot and store at -20°C.[5]

  • Cell Seeding : Plate cells in the appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein analysis). Seed at a density that ensures cells are in the exponential growth phase and reach 70-80% confluency at the time of treatment.[5][13] Allow cells to adhere overnight.

  • Cell Treatment : On the following day, prepare serial dilutions of DL-threo-PPMP in fresh, complete medium from the stock solution. A typical starting range is 1 µM to 50 µM.[5]

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of DL-threo-PPMP.

  • Vehicle Control : Always include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol used for the highest drug concentration) to account for any solvent effects.

  • Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5][13]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][13]

  • Microplate reader

Procedure:

  • Following the treatment incubation period (Protocol 1), add 10 µL of MTT solution to each well.[5][13]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[5][6][13]

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][13]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5][6]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide, PI, staining).[5][14]

Materials:

  • Cells treated as per Protocol 1 in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • After the desired treatment duration, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with any floating cells from the supernatant.[5][14]

  • Wash the cells twice with ice-cold PBS and centrifuge to obtain a cell pellet.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[14]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]

Protocol 4: Autophagy Flux Analysis (LC3 Turnover by Western Blot)

This assay measures autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Materials:

  • Cells treated as per Protocol 1 in a 6-well plate

  • Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1) (Optional but recommended)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treatment : Treat cells with DL-threo-PPMP as described. To measure autophagic flux, treat a parallel set of wells with both DL-threo-PPMP and a lysosomal inhibitor (e.g., 50 µM chloroquine) for the final 4 hours of incubation.[5] The inhibitor will block the degradation of LC3-II, allowing for a more accurate assessment of autophagosome formation.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5][10] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[5]

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.[5]

  • SDS-PAGE : Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I (~18 kDa) and LC3-II (~16 kDa).[5]

  • Western Blotting : Transfer the separated proteins to a PVDF membrane.[5][10]

  • Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary anti-LC3 antibody overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.[5][10]

  • Detection : Apply the chemiluminescent substrate and visualize the bands corresponding to LC3-I and LC3-II using an imaging system.[5] An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence confirms an increase in autophagic flux.

References

Flow Cytometry Analysis of Cells Treated with DL-threo-PPMP Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analog that acts as a potent inhibitor of glucosylceramide synthase (GCS).[1][2] This inhibition blocks the synthesis of most glycosphingolipids, leading to two primary cellular consequences: the accumulation of the substrate, ceramide, and the depletion of downstream glycosphingolipids.[2][3] Ceramide is a bioactive lipid that functions as a second messenger in signaling pathways that can trigger apoptosis and autophagy.[4][5] Consequently, DL-threo-PPMP is a valuable tool for investigating the roles of sphingolipids in various cellular processes and is of interest as a potential therapeutic agent. Flow cytometry is a powerful technique for the single-cell analysis of the effects of DL-threo-PPMP on cell fate, allowing for the quantification of apoptosis, cell cycle arrest, and other cellular responses. These application notes provide detailed protocols for the treatment of cells with DL-threo-PPMP and their subsequent analysis by flow cytometry.

Mechanism of Action

DL-threo-PPMP acts as a competitive inhibitor of glucosylceramide synthase. By mimicking the structure of ceramide, it binds to the active site of the enzyme, preventing the transfer of glucose from UDP-glucose to ceramide.[2] This leads to an accumulation of intracellular ceramide, which can initiate the intrinsic apoptotic pathway.[3] Elevated ceramide levels can alter the mitochondrial outer membrane permeability by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[3]

Data Presentation

The effects of DL-threo-PPMP can vary depending on the cell line, concentration, and duration of treatment. The following table summarizes quantitative data from various studies.

CompoundCell Line/SystemConcentrationDurationEffectReference
DL-threo-PPMPMDCK cell homogenates20 µMNot Applicable70% inhibition of GCS[6][7]
DL-threo-PPMPMouse liver microsomes20 µMNot Applicable41% inhibition of GCS[6][7]
DL-threo-PPMPMouse brain homogenates20 µMNot Applicable62% inhibition of GCS[6][7]
D-threo-PPMPMDCK (kidney epithelial)20 µMNot Specified70% reduction in cell growth[4][8]
D-threo-PPMPMDCK (kidney epithelial)3 µMNot SpecifiedSignificant inhibition of DNA synthesis[4][8]
D-threo-PPMPKB-V0.01 (multidrug-resistant)10 µM72 hours70% decrease in MDR1 expression[4]
DL-threo-PPMPPrimary mouse neuronsNot SpecifiedNot SpecifiedInduction of autophagy flux[6][7]

Signaling Pathway

The primary signaling pathway activated by DL-threo-PPMP treatment leading to apoptosis is the ceramide-mediated intrinsic apoptotic pathway.

DL_threo_PPMP_pathway PPMP DL-threo-PPMP HCl GCS Glucosylceramide Synthase (GCS) PPMP->GCS inhibits GlcCer Glucosylceramide Depletion GCS->GlcCer synthesizes Ceramide Ceramide Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow cluster_prep Cell Preparation and Treatment cluster_analysis Flow Cytometry Analysis CellCulture Seed Cells Treatment Treat with DL-threo-PPMP HCl CellCulture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Data Analysis Acquire->Analyze

References

Application Notes and Protocols for Western Blot Analysis of Autophagy Markers Following DL-threo-PPMP Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of most glycosphingolipids as it catalyzes the transfer of glucose to ceramide. By inhibiting GCS, DL-threo-PPMP hydrochloride leads to the intracellular accumulation of ceramide, a bioactive lipid implicated in various cellular processes, including the modulation of autophagy. Autophagy is a catabolic process crucial for cellular homeostasis, and its dysregulation is associated with numerous diseases. Therefore, investigating the effects of compounds like this compound on autophagy is of significant interest.

Western blotting is a fundamental technique to monitor the modulation of autophagy by assessing key protein markers. The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagosome formation. Concurrently, the degradation of sequestosome 1 (p62/SQSTM1), a protein that binds to both ubiquitinated cargo and LC3, serves as an indicator of autophagic flux. These application notes provide a comprehensive guide to performing Western blot analysis for these autophagy markers following treatment with this compound.

Data Presentation: Quantitative Analysis of Autophagy Markers

The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment designed to assess the dose-dependent effects of this compound on autophagy markers in a model cell line (e.g., HeLa or SH-SY5Y). Data is presented as the mean fold change relative to the vehicle control from three independent experiments.

Treatment GroupConcentration (µM)LC3-II/LC3-I Ratio (Fold Change)p62/Actin Ratio (Fold Change)
Vehicle Control01.0 ± 0.151.0 ± 0.12
DL-threo-PPMP HCl51.8 ± 0.210.7 ± 0.09
DL-threo-PPMP HCl102.5 ± 0.330.4 ± 0.06
DL-threo-PPMP HCl203.2 ± 0.450.2 ± 0.04

Note: This data is for illustrative purposes to demonstrate expected experimental outcomes.

Signaling Pathway

This compound inhibits glucosylceramide synthase, leading to an accumulation of ceramide. Elevated ceramide levels have been shown to modulate autophagy, in part through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.

autophagy_pathway cluster_treatment Treatment cluster_enzyme Enzyme Inhibition cluster_metabolite Metabolic Shift cluster_signaling Signaling Cascade cluster_autophagy Autophagy Induction DL-threo-PPMP HCl DL-threo-PPMP HCl GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP HCl->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Ceramide Ceramide Accumulation Akt_mTOR Akt/mTOR Pathway Ceramide->Akt_mTOR Inhibits Autophagy Autophagy Akt_mTOR->Autophagy Inhibits

Caption: this compound-induced autophagy signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • Optional Autophagic Flux Analysis: To measure autophagic flux, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the incubation period.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and a loading control like β-actin (1:5000) or GAPDH (1:5000) in the blocking buffer overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Analysis: Normalize the intensity of the LC3-I, LC3-II, and p62 bands to the corresponding loading control (β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio to assess autophagosome formation. Compare the normalized p62 levels across different treatment groups to evaluate autophagic flux. A decrease in p62 suggests an increase in autophagic flux.

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_proc Protein Processing cluster_western_blot Western Blotting cluster_analysis Data Analysis A Cell Seeding B Overnight Culture A->B C DL-threo-PPMP HCl Treatment B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Immunoblotting (Primary & Secondary Antibodies) G->H I Signal Detection (ECL) H->I J Image Acquisition I->J K Densitometry & Normalization J->K L Calculation of LC3-II/LC3-I & p62 Levels K->L

Caption: Western blot analysis workflow for autophagy markers.

References

Troubleshooting & Optimization

Troubleshooting insolubility of DL-threo-PPMP hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-PPMP hydrochloride. The information is designed to address common challenges, particularly concerning its solubility in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended procedure?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is crucial to first dissolve it in an organic solvent before preparing your final aqueous working solution. The recommended solvents are dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For cell culture experiments, creating a high-concentration stock solution in one of these organic solvents is the standard and recommended practice.

Q2: What are the reported solubilities of this compound and related compounds in common solvents?

A2: The solubility of this compound and its analogs can vary. Below is a summary of available solubility data.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "salting out" or precipitation upon dilution. It occurs because the compound is much less soluble in the aqueous medium than in the concentrated organic stock solution. To mitigate this, you can try the following:

  • Slower Addition and Mixing: Add the DMSO stock solution to the aqueous medium slowly while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your high-concentration DMSO stock into a smaller volume of medium to create an intermediate concentration, then further dilute this intermediate solution to your final working concentration.

  • Lower Final Concentration: If possible, work with a lower final concentration of the compound in your aqueous medium.

  • Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Due to its limited stability and potential for precipitation, it is best to prepare fresh aqueous working solutions for each experiment from a frozen organic stock solution.

Q5: What is a safe final concentration of DMSO to use in my cell-based assays?

A5: Generally, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity. It is always good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Solubility of this compound and Analogs in Various Solvents

CompoundSolventSolubility
This compoundDMSO~20 mg/mL[2][3]
Ethanol≤10 mg/mL[2][3]
Dimethyl formamide~5 mg/mL[2][3]
DL-threo-PDMP hydrochlorideEthanol~50 mg/mL[4]
DMSO~30 mg/mL[4]
Dimethyl formamide~25 mg/mL[4]
1:5 solution of Ethanol:PBS (pH 7.2)~0.05 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 511.2 g/mol ) in DMSO.

Materials:

  • This compound solid

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 5.11 mg of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution in DMSO is stable for an extended period when stored properly.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (to 100 µM):

    • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately cap the tube and vortex gently to mix. This results in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution (to 10 µM):

    • In a new sterile conical tube, add 9 mL of pre-warmed complete cell culture medium.

    • Add 1 mL of the 100 µM intermediate solution.

    • Cap the tube and invert several times to mix. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

Mandatory Visualizations

Signaling Pathway

GCS_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Signaling Cell Signaling (Proliferation, Apoptosis) Ceramide->Signaling Accumulation modulates GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs PPMP DL-threo-PPMP hydrochloride PPMP->GCS Inhibits ComplexGSLs->Signaling

Caption: Glucosylceramide Synthase (GCS) Signaling Pathway Inhibition by this compound.

Experimental Workflow

Exp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with PPMP Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cell_lysis Cell Lysis incubate->cell_lysis protein_assay Protein Quantification cell_lysis->protein_assay downstream_assay Downstream Assays (e.g., Western Blot, Activity Assay) protein_assay->downstream_assay

Caption: General Experimental Workflow for a Cell-Based Assay Using this compound.

Troubleshooting Logic

Troubleshooting_Logic start Insolubility Issue with DL-threo-PPMP HCl check_solvent Is it dissolved in an organic solvent first? start->check_solvent dissolve_organic Dissolve in DMSO or Ethanol to make a stock solution check_solvent->dissolve_organic No check_precipitation Does it precipitate upon dilution in aqueous media? check_solvent->check_precipitation Yes dissolve_organic->check_precipitation troubleshoot_dilution Troubleshoot Dilution: - Slow addition with mixing - Serial dilutions - Warm the medium check_precipitation->troubleshoot_dilution Yes success Soluble Working Solution check_precipitation->success No troubleshoot_dilution->success

Caption: Troubleshooting Logic for this compound Insolubility.

References

Optimizing the working concentration of DL-threo-PPMP hydrochloride for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PPMP hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the working concentration of this compound for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a crucial enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide.[2] By inhibiting GCS, DL-threo-PPMP leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) and autophagy in various cell types.[3][4] The D-threo stereoisomer is the biologically active enantiomer responsible for this inhibition.[2][3]

Q2: How do I determine the optimal working concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental goals. It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. A good starting point for many cell lines is a concentration range between 1 µM and 40 µM.[3] For cytotoxicity experiments, a broader range, such as 1 µM to 50 µM, may be initially screened.[4]

Q3: What are the common solvents for dissolving and storing this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[5] For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture.[5] Stock solutions should also be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[5]

Q4: I am not observing the expected cytotoxic or inhibitory effects. What are some potential troubleshooting steps?

A4: If you are not observing the expected effects, consider the following:

  • Compound Stability: Ensure your stock solution is fresh and has been stored correctly to prevent degradation.[5]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DL-threo-PPMP. You may need to increase the concentration range or the incubation time.[4]

  • Serum Concentration: Serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during treatment if your experimental design allows.[5]

  • Assay Interference: The compound might interfere with certain assay chemistries. For example, metabolic assays like the MTT assay can be affected by compounds that alter cellular metabolism. Consider using an alternative assay that measures a different endpoint, such as the LDH assay for membrane integrity.[4]

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity or cell death.
  • Potential Cause: Accumulation of ceramide due to GCS inhibition is a known inducer of apoptosis and autophagy.[3][5] High concentrations of this compound can lead to excessive ceramide buildup and rapid cell death.

  • Troubleshooting Steps:

    • Perform a dose-response and time-course experiment: This will help you identify the lowest effective concentration and the shortest incubation time required to achieve the desired effect without causing excessive cell death.[6]

    • Measure ceramide levels: Quantifying intracellular ceramide can confirm that its accumulation correlates with the observed cytotoxicity.[6]

    • Assess markers of apoptosis: Use assays such as Annexin V staining or caspase activation assays to confirm that the observed cell death is due to apoptosis.[6]

Issue 2: Inconsistent results between experiments.
  • Potential Cause: Minor variations in experimental procedures can lead to variability in results.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and washout procedures (if applicable), are consistent across all experiments.[7]

    • Use synchronized cell populations: If studying cell cycle-dependent effects, synchronizing the cells before treatment can reduce variability.[7]

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

Data Presentation: Working Concentrations of DL-threo-PPMP and Analogs

The following table summarizes reported effective concentrations of DL-threo-PPMP and its analogs in various cell lines. Note that IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values can differ based on the specific assay and endpoint measured. This should serve as a starting point for your own dose-response experiments.

CompoundCell Line / SystemCancer TypeEffective ConcentrationEffectReference
DL-threo-PPMP Plasmodium falciparum-IC50: 0.85 µMGrowth Inhibition[3][4]
MDCK cell homogenatesKidney Epithelial20 µM70% inhibition of GCS[8]
Mouse liver microsomes-20 µM41% inhibition of GCS[8]
Mouse brain homogenates-20 µM62% inhibition of GCS[8]
CHO cells-20 µmol/LDecreases ceramide synthesis[9][10]
D-threo-PPMP MDCKKidney Epithelial20 µM70% reduction in cell growth[4][11][12]
MDCKKidney Epithelial3 µMSignificant inhibition of DNA synthesis[11]
KB-V0.01Oral Epidermoid Carcinoma10 µM (72h)70% decrease in MDR1 expression[11][13]
L-threo-PPMP MCF-7Breast CancerED50: 4 µMGrowth Inhibition[4][13]
MDA-MB-468Breast CancerED50: 7 µMGrowth Inhibition[4][13]
SK-BR-3Breast CancerED50: 6 µMGrowth Inhibition[4][13]
DL-PDMP A549Lung CancerNot specifiedLDH release (cytotoxicity)[4][14]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This assay measures the metabolic activity of cells, which is often correlated with cell viability.[4]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][13]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).[13]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol allows for the analysis of specific protein levels, such as those involved in apoptosis or autophagy (e.g., CHOP, LC3B).[3]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA or Bradford assay for protein quantification

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[6][13]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[13]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3][13]

Mandatory Visualizations

G cluster_0 cluster_1 UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS Ceramide_Accumulation Ceramide Accumulation PPMP DL-threo-PPMP PPMP->GCS Inhibition GlcCer Glucosylceramide GCS->GlcCer Glucose Transfer Glycosphingolipids Downstream Glycosphingolipids GlcCer->Glycosphingolipids ER_Stress ER Stress Ceramide_Accumulation->ER_Stress Autophagy Autophagy Ceramide_Accumulation->Autophagy Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis G start Start Experiment seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of DL-threo-PPMP overnight_incubation->prepare_dilutions treat_cells Treat cells with PPMP dilutions overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation_period Incubate for 24/48/72 hours treat_cells->incubation_period add_mtt Add MTT solution incubation_period->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation add_solubilizer Add solubilization solution formazan_incubation->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Troubleshooting DL-threo-PPMP Hydrochloride-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using DL-threo-PPMP hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during autophagy induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in inducing autophagy?

A1: this compound is a specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is responsible for converting ceramide into glucosylceramide, the first step in the synthesis of most glycosphingolipids. By inhibiting GCS, this compound causes an intracellular accumulation of ceramide. Elevated ceramide levels act as a signaling molecule that can trigger autophagy.[2]

Q2: Is the stereoisomer of PPMP important for its activity?

A2: Yes, the stereoisomer is critical. The D-threo form of PPMP is the biologically active enantiomer that effectively inhibits glucosylceramide synthase.[2] The L-threo stereoisomer does not inhibit GCS and may even have opposing effects.[2] Therefore, it is crucial to use the correct D,L-threo or D-threo isomer for your experiments.

Q3: What are the expected downstream effects of GCS inhibition by this compound?

A3: The primary downstream effect of GCS inhibition is the accumulation of ceramide.[2] This accumulation can lead to several cellular responses, including the induction of autophagy and apoptosis.[2] Additionally, the depletion of downstream glycosphingolipids can also impact various cellular processes.

Troubleshooting Guide

Issue 1: No induction of autophagy is observed after treatment with this compound.

This is a common issue that can arise from several factors, ranging from the experimental setup to the specific cell line being used. Below is a step-by-step guide to troubleshoot this problem.

Possible Cause 1: Suboptimal Concentration or Incubation Time

The optimal concentration and treatment duration for this compound can vary significantly between cell types.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a range of concentrations to determine the optimal dose for your specific cell line. A typical starting range is 1-20 µM.

    • Conduct a Time-Course Experiment: Assess autophagy markers at different time points (e.g., 12, 24, 48 hours) to identify the optimal incubation period.

    • Consult Literature: Review publications that have used this compound in similar cell models to guide your experimental parameters.[2]

Possible Cause 2: Poor Cell Health or Culture Conditions

The general health and state of your cell culture can significantly impact their ability to undergo autophagy.

  • Troubleshooting Steps:

    • Ensure High Cell Viability: Only use healthy, actively dividing cultures for your experiments.

    • Optimize Culture Conditions: Maintain optimal growth conditions, including media, supplements, and CO2 levels.

    • Monitor for Confluency: Typically, cells should be at 70-80% confluency before treatment.

Possible Cause 3: Cell-Specific Differences

Different cell types exhibit varying levels of GCS expression and ceramide metabolism.

  • Troubleshooting Steps:

    • Confirm GCS Expression: Verify that your cell line expresses glucosylceramide synthase at a sufficient level using techniques like Western blotting or qPCR.

    • Use a Positive Control: Include a positive control for autophagy induction, such as starvation (e.g., culturing in amino acid-free medium) or treatment with a known autophagy inducer like rapamycin.

Possible Cause 4: Issues with the Compound

The quality and storage of this compound are crucial for its activity.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound has been stored correctly, typically at -20°C under desiccating conditions.

    • Prepare Fresh Stock Solutions: Dissolve the compound in an appropriate solvent like ethanol (B145695) or methanol (B129727) to create a stock solution of 1-10 mM. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.

Issue 2: High levels of cytotoxicity and cell death are observed.

While ceramide can induce autophagy, at higher concentrations or with prolonged exposure, it is also a potent inducer of apoptosis.[2]

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use an MTT assay or similar method to determine the cytotoxic concentration of this compound in your cell line.

    • Lower the Concentration and/or Incubation Time: Based on the cytotoxicity data, use a lower concentration or a shorter incubation time that induces autophagy without causing excessive cell death.

    • Assess Apoptosis Markers: Use assays such as TUNEL staining or caspase-3 activation to confirm if the observed cell death is due to apoptosis.[2]

Data Presentation

Table 1: Troubleshooting Summary for Lack of Autophagy Induction

Possible CauseRecommended ActionKey Parameters to Check
Suboptimal Concentration/TimePerform dose-response and time-course experiments.Concentration range (1-20 µM), Incubation time (12-48h)
Poor Cell HealthEnsure high viability and optimal culture conditions.Cell morphology, confluency (70-80%)
Cell-Specific DifferencesConfirm GCS expression and use a positive control.GCS protein/mRNA levels, response to rapamycin/starvation
Compound IntegrityVerify proper storage and prepare fresh stock solutions.Storage conditions (-20°C, desiccated), stock concentration

Experimental Protocols

Protocol 1: Western Blotting for LC3-II to Monitor Autophagy

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.[2]

  • Western Blotting: Transfer the proteins to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[2]

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.[2]

Protocol 2: MTT Assay for Cell Viability

This protocol measures cell viability to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.[2]

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: No Autophagy Observed check_concentration Is Concentration/Time Optimal? start->check_concentration check_cells Are Cells Healthy? check_concentration->check_cells Yes optimize_dose Action: Perform Dose-Response/ Time-Course check_concentration->optimize_dose No check_gcs Does Cell Line Express GCS? check_cells->check_gcs Yes optimize_culture Action: Optimize Culture Conditions check_cells->optimize_culture No check_compound Is Compound Viable? check_gcs->check_compound Yes select_cell_line Action: Select Appropriate Cell Line check_gcs->select_cell_line No positive_control Use Positive Control (e.g., Starvation) check_compound->positive_control Yes new_compound Action: Use Fresh Compound check_compound->new_compound No success Success: Autophagy Induced positive_control->success optimize_dose->check_concentration optimize_culture->check_cells select_cell_line->positive_control new_compound->check_compound

Caption: Troubleshooting workflow for this compound experiments.

G cluster_1 Signaling Pathway of this compound-Induced Autophagy ppmp This compound gcs Glucosylceramide Synthase (GCS) ppmp->gcs Inhibits ceramide Ceramide Accumulation gcs->ceramide Leads to glucosylceramide Glucosylceramide gcs->glucosylceramide Catalyzes ceramide->gcs autophagy Autophagy Induction ceramide->autophagy Induces glycosphingolipids Glycosphingolipids glucosylceramide->glycosphingolipids

Caption: Ceramide accumulation induces autophagy.

References

Assessing the stability of DL-threo-PPMP hydrochloride in cell culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PPMP hydrochloride. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1] GCS is a crucial enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide.[1] By inhibiting GCS, DL-threo-PPMP leads to the accumulation of intracellular ceramide and the depletion of downstream glycosphingolipids. This modulation of sphingolipid metabolism can induce various cellular responses, including apoptosis and autophagy.[2] Additionally, in the context of malaria research, DL-threo-PPMP has been shown to inhibit sphingosine (B13886) synthetase in Plasmodium falciparum.[3][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[5][6] For cell culture experiments, it is critical to keep the final concentration of the organic solvent in the medium low (typically ≤ 0.5% for DMSO) to avoid cytotoxicity.[6] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.

Q3: What are the recommended storage conditions for this compound?

A3: The solid, powdered form of this compound should be stored at -20°C, where it is stable for at least four years.[7] Stock solutions prepared in organic solvents should also be stored at -20°C.[6][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6] Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[6] For the related compound DL-threo-PDMP, it is recommended not to store the aqueous solution for more than one day, suggesting potential instability in aqueous media.[5]

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like DL-threo-PPMP.[6] To prevent this, you can try the following troubleshooting steps:

  • Use a high-concentration stock solution: This minimizes the volume of organic solvent added to the medium.

  • Pre-warm the cell culture medium: Adding the compound to medium pre-warmed to 37°C can aid solubility.[6]

  • Perform serial dilutions: Instead of adding the concentrated stock directly to the full volume of medium, perform intermediate dilutions in smaller volumes of pre-warmed medium.[6]

  • Mix thoroughly and quickly: When adding the compound to the medium, ensure rapid and thorough mixing by vortexing or swirling.[6]

Q5: How can I assess the stability of this compound in my specific cell culture medium over the course of my experiment?

A5: Due to the lack of publicly available stability data for this compound in cell culture medium, it is recommended to perform an in-house stability study. This typically involves incubating the compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at 37°C and 5% CO2 for the duration of your longest experiment. At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), aliquots of the medium are collected and the concentration of DL-threo-PPMP is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lower than expected biological activity Compound Degradation: DL-threo-PPMP may not be stable under your specific experimental conditions (e.g., prolonged incubation in aqueous medium).Perform a stability study to determine the half-life of the compound in your cell culture medium (see protocol below). If degradation is significant, consider replenishing the medium with fresh compound at regular intervals.
Incorrect Concentration: Errors in weighing the compound or in dilutions can lead to a lower effective concentration.Double-check all calculations and ensure pipettes are properly calibrated. Prepare fresh stock solutions.
High Serum Concentration: Serum proteins in the culture medium may bind to DL-threo-PPMP, reducing its bioavailable concentration.[8]If your experimental design allows, consider reducing the serum concentration during the treatment period.
Cell-Type Specific Differences: The expression and activity of GCS can vary between cell lines, leading to different sensitivities.Perform a dose-response experiment (e.g., an MTT assay) to determine the optimal inhibitory concentration (IC50) for your specific cell line.
High variability between replicate experiments Inconsistent Compound Preparation: Differences in the preparation of working solutions between experiments.Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments. Always prepare fresh working solutions from the same stock aliquot for each experiment.
Precipitation of Compound: The compound may be precipitating out of solution, leading to inconsistent concentrations.Visually inspect the medium for any signs of precipitation. Follow the recommendations in FAQ Q4 to improve solubility.
Unexpected cytotoxicity or off-target effects Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high for your cell line.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[6] Always include a vehicle control (medium with solvent only) in your experiments.
Ceramide Accumulation: Inhibition of GCS leads to the accumulation of its substrate, ceramide, which is known to induce apoptosis and autophagy.[8]Consider measuring intracellular ceramide levels. Be aware that the observed effects may be a direct result of ceramide accumulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 511.2 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.11 mg of the compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.[6]

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the concentration of this compound in a cell-free culture medium over time at 37°C.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Cell culture incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., LC-MS/MS system)

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Dispense equal volumes of this solution into sterile conical tubes, one for each time point.

  • Immediately process the "Time 0" sample. This is your baseline concentration.

    • Transfer an aliquot of the medium to a microcentrifuge tube.

    • Perform sample preparation for LC-MS analysis. This typically involves protein precipitation by adding a cold organic solvent (e.g., 2 volumes of acetonitrile), followed by centrifugation to pellet the proteins.[2]

    • Transfer the supernatant to a new tube for analysis.

    • Store the prepared sample at -80°C until analysis.

  • Place the remaining tubes in a cell culture incubator at 37°C with 5% CO2.

  • At each subsequent time point (e.g., 6, 12, 24, 48, and 72 hours), remove one tube from the incubator and process the sample as described in step 3.

  • After collecting all samples, analyze them using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percentage of DL-threo-PPMP remaining at each time point relative to the Time 0 sample.

Data Presentation

The results from the stability assessment protocol can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (Hours)Concentration (µM)% Remaining
010.0100%
69.595%
128.888%
247.575%
485.252%
723.131%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_0 Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Glucosylceramide Glucosylceramide GCS->Glucosylceramide Product Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids Further Metabolism PPMP DL-threo-PPMP Hydrochloride PPMP->GCS Inhibition

Caption: Mechanism of action of this compound.

G cluster_workflow Stability Assessment Workflow Prep Prepare PPMP in cell culture medium Incubate Incubate at 37°C, 5% CO2 Prep->Incubate Sample Collect aliquots at time points Incubate->Sample Process Protein precipitation & centrifugation Sample->Process Analyze Quantify PPMP by LC-MS/MS Process->Analyze

Caption: Experimental workflow for assessing PPMP stability.

References

How to perform cell viability assays alongside DL-threo-PPMP hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for performing cell viability assays in conjunction with DL-threo-PPMP hydrochloride treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a crucial enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[3][4] By inhibiting GCS, DL-threo-PPMP leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) and autophagy.[5][6] The D-threo stereoisomer is the biologically active component of the racemic mixture.[3][7]

Q2: How does the mechanism of action of DL-threo-PPMP affect cell viability?

A2: The accumulation of ceramide due to GCS inhibition by DL-threo-PPMP triggers several downstream signaling pathways that negatively impact cell viability. Elevated ceramide levels are known to induce apoptosis through the activation of caspases.[5][8] Additionally, ceramide accumulation can lead to endoplasmic reticulum (ER) stress and autophagy.[3][9] DL-threo-PPMP has also been shown to reduce the phosphorylation of Akt and ribosomal protein S6, components of a key cell survival pathway.[10]

Q3: Which cell viability assays are recommended for use with this compound?

A3: Several common cell viability assays can be used to assess the effects of this compound. These include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

  • XTT Assay: Similar to the MTT assay, this colorimetric assay measures mitochondrial dehydrogenase activity but produces a water-soluble formazan (B1609692) product.[12][13]

  • Trypan Blue Exclusion Assay: A dye exclusion method that identifies viable cells based on their ability to exclude the dye, providing a direct count of live and dead cells.[14][15][16]

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3) in the apoptotic pathway, providing a more mechanistic insight into cell death induced by DL-threo-PPMP.[5][17]

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The optimal concentration of this compound can vary significantly depending on the cell line.[8] However, a general starting range to test is between 1 µM and 50 µM.[4] For example, in MDCK cells, a 70% reduction in cell growth was observed at 20 µM.[4][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q5: What should I use as a vehicle control for this compound?

A5: this compound is often dissolved in an organic solvent like DMSO.[4] Therefore, it is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the compound. Most cells can tolerate up to 1% DMSO, but it is best to keep the concentration as low as possible (typically ≤ 0.5%).[18]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my MTT/XTT assay.

  • Potential Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan crystals.

  • Troubleshooting Steps:

    • Ensure your cell suspension is homogenous before and during seeding.

    • To minimize evaporation from outer wells (the "edge effect"), consider not using them for experimental samples and instead fill them with sterile PBS or media.

    • After adding the solubilization solution, ensure complete mixing by pipetting up and down or using a plate shaker to fully dissolve the formazan crystals before reading the absorbance.[19]

Issue 2: I am not observing the expected cytotoxic effects of DL-threo-PPMP.

  • Potential Cause: Compound stability, insufficient incubation time, or cell line sensitivity.[6]

  • Troubleshooting Steps:

    • Compound Stability: Ensure your DL-threo-PPMP stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment.[18]

    • Incubation Time: The effects of DL-threo-PPMP may be time-dependent. Consider extending the incubation period (e.g., 24, 48, or 72 hours).[4]

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DL-threo-PPMP.[6] You may need to test a higher concentration range or use a different, more sensitive cell line to establish a positive control.

Issue 3: My MTT/XTT assay shows an unexpected increase in signal at high concentrations of DL-threo-PPMP.

  • Potential Cause: Interference of the compound with the assay chemistry. Some chemical compounds can directly reduce the tetrazolium salt, leading to a false positive signal.[18]

  • Troubleshooting Steps:

    • Run a cell-free control: Include wells with media, DL-threo-PPMP at the tested concentrations, and the MTT/XTT reagent, but without cells.[18] This will determine if the compound itself is reacting with the assay reagent.

    • Use an alternative assay: If interference is confirmed, consider using a different viability assay that works via a different mechanism, such as the trypan blue exclusion assay, which directly counts viable and non-viable cells.[18]

Issue 4: Discrepancy between results from different viability assays (e.g., MTT vs. Trypan Blue).

  • Potential Cause: The assays measure different cellular processes. MTT/XTT assays measure metabolic activity, while trypan blue exclusion assesses membrane integrity. A compound might reduce metabolic activity without immediately causing cell membrane rupture.

  • Troubleshooting Steps:

    • Understand the mechanism: Recognize that a decrease in MTT/XTT signal indicates reduced metabolic activity, which can be a precursor to cell death. An increase in trypan blue-positive cells indicates a loss of membrane integrity, a later stage of cell death.

    • Use multiple assays: Employing assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis) can provide a more comprehensive understanding of the effects of DL-threo-PPMP.

Data Presentation

Table 1: Effects of DL-threo-PPMP and its Active Enantiomer on Various Cell Systems

CompoundCell Line / SystemEffectConcentration / IC50Reference
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[10]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[10]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[10]
DL-threo-PPMPP. falciparum (late ring-stage)Growth inhibition0.85 µM[10]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µM[4]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µM[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from general MTT assay procedures and can be used to assess the effect of DL-threo-PPMP on cell viability.[4][11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of DL-threo-PPMP in culture medium. Remove the old medium and add 100 µL of the DL-threo-PPMP dilutions. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.[4][5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: XTT Cell Viability Assay

The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble.[12]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • XTT assay kit (containing XTT reagent and an electron coupling reagent/activator)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions.[12][20]

  • XTT Addition: Add the prepared XTT working solution to each well (typically 50 µL).[13][20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[20][21]

  • Absorbance Measurement: Gently shake the plate to ensure homogenous color distribution and measure the absorbance at 450-490 nm using a microplate reader.[12][21]

Protocol 3: Trypan Blue Exclusion Assay

This method provides a direct count of viable and non-viable cells based on membrane integrity.[16]

Materials:

  • Cells treated with this compound

  • Trypan blue solution (0.4%)[15]

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Light microscope

Procedure:

  • Cell Preparation: After the desired incubation period with DL-threo-PPMP, collect the cells (including any floating cells for adherent cultures) and centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in a known volume of PBS.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[15][16]

  • Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[16]

  • Counting: Load 10 µL of the mixture onto a hemocytometer. Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[15]

Visualizations

G cluster_0 Sphingolipid Metabolism cluster_1 DL-threo-PPMP Action cluster_2 Cellular Consequences Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer GCS Ceramide_acc Ceramide Accumulation ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs PPMP DL-threo-PPMP PPMP->GlcCer Inhibits GCS Apoptosis Apoptosis Ceramide_acc->Apoptosis Autophagy Autophagy Ceramide_acc->Autophagy CellViability Decreased Cell Viability Apoptosis->CellViability Autophagy->CellViability

Caption: Mechanism of this compound action.

G cluster_workflow Experimental Workflow cluster_assays 4. Perform Viability Assay A 1. Seed Cells in 96-well plate B 2. Treat with DL-threo-PPMP (various concentrations & controls) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D_MTT MTT/XTT Assay C->D_MTT E_TB Trypan Blue Assay C->E_TB F 5. Data Acquisition (Absorbance/Cell Count) D_MTT->F E_TB->F G 6. Analyze Results (% Viability vs. Control) F->G

Caption: General workflow for cell viability assays.

References

Strategies to improve the efficacy of DL-threo-PPMP hydrochloride in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies for improving the efficacy of this compound, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is responsible for the first step in the synthesis of most glycosphingolipids by catalyzing the transfer of glucose to ceramide.[1][2] By inhibiting GCS, DL-threo-PPMP leads to the intracellular accumulation of its substrate, ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) and autophagy.[1][3] Concurrently, it depletes downstream glycosphingolipids, which are involved in various cellular processes including proliferation and cell-cell recognition.

Q2: We are observing reduced or no cytotoxic effect of DL-threo-PPMP in our cell line. What are the potential causes of this resistance?

A2: Resistance to DL-threo-PPMP and other GCS inhibitors is often multifactorial. The primary reported mechanisms include:

  • High Expression of Glucosylceramide Synthase (GCS): Overexpression of the target enzyme, GCS, can lead to insufficient inhibition at standard concentrations of DL-threo-PPMP.[4]

  • Overexpression of Multidrug Resistance Protein 1 (MDR1/P-glycoprotein): GCS activity has been shown to upregulate the expression of MDR1, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[5][6] Studies have shown that GCS and MDR1 are frequently co-overexpressed in drug-resistant cancer cells.[4][5][7]

  • Alterations in Apoptotic Signaling Pathways: Since ceramide accumulation is a primary driver of DL-threo-PPMP-induced cytotoxicity, cell lines with defects in downstream apoptotic signaling pathways may exhibit resistance.[1]

Q3: What is the typical effective concentration range for DL-threo-PPMP?

A3: The effective concentration of DL-threo-PPMP can vary significantly depending on the cell line and the duration of the experiment. As a starting point, a concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.[1] The IC50 value for GCS inhibition by DL-threo-PPMP is reported to be between 2 and 20 µM.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[1]

Troubleshooting Guide: Poor Efficacy of DL-threo-PPMP

This guide provides a systematic approach to troubleshooting experiments where DL-threo-PPMP shows lower-than-expected efficacy.

Issue Potential Cause Recommended Action
Precipitation of Compound in Media DL-threo-PPMP is a hydrophobic compound with low aqueous solubility.[8]1. Prepare a high-concentration stock solution in 100% DMSO or ethanol.[8]2. Warm the cell culture media to 37°C before adding the compound.[8]3. Perform serial dilutions in pre-warmed media rather than adding the concentrated stock directly to the final volume.[8]4. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[9]
No Observed Cytotoxicity 1. Cell line is resistant. 2. Incorrect concentration range. 3. Compound instability. 1. Assess GCS and MDR1 expression levels via qPCR or Western blot (see protocols below).2. Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.[2]3. Ensure proper storage of stock solutions at -20°C and avoid multiple freeze-thaw cycles.[1]
Inconsistent Results in Viability Assays 1. Compound interference with assay. 2. Uneven cell seeding. 3. Edge effects in microplates. 1. For colored compounds like some formulations, consider non-colorimetric assays like luminescence-based (e.g., CellTiter-Glo®) instead of absorbance-based (e.g., MTT) assays.[9]2. Ensure a homogenous single-cell suspension before seeding and calibrate pipettes.3. Avoid using the outer wells of the plate or fill them with sterile PBS to create a moisture barrier.[10]

Strategies to Enhance Efficacy in Resistant Cell Lines

Genetic Knockdown of Resistance-Associated Genes

Using siRNA or shRNA to reduce the expression of GCS or MDR1 can significantly sensitize resistant cells to DL-threo-PPMP and other chemotherapeutics. Co-suppression of both MDR1 and GCS has been shown to be particularly effective.[11]

Combination Therapy

Combining DL-threo-PPMP with other therapeutic agents can overcome resistance through synergistic or additive effects. Pre-treatment with a GCS inhibitor can increase the intracellular concentration and efficacy of drugs that are substrates of the MDR1 pump.

Quantitative Impact of GCS Inhibition on Chemosensitivity

The following table summarizes the reported fold-sensitization achieved by inhibiting or silencing GCS in various drug-resistant cancer cell lines.

Cell LineResistance ModelGCS Inhibition MethodSensitizing Effect (Fold-Decrease in IC50)Reference
MCF-7-AdrR (Breast Cancer)Doxorubicin-resistantGCS antisense oligonucleotide17-fold (to Doxorubicin)[12]
A2780-AD (Ovarian Cancer)Doxorubicin-resistantGCS antisense oligonucleotide10-fold (to Doxorubicin)[12]
A-2780AD (Ovarian Cancer)Doxorubicin-resistantMBO-asGCS4-fold (to Doxorubicin)[5]
KB-A1 (Cervical Cancer)Doxorubicin-resistantMBO-asGCS43-fold (to Doxorubicin)[5]
SW620/AD (Colon Cancer)Doxorubicin-resistantMBO-asGCS7-fold (to Doxorubicin)[5]
EMT6/AR1 (Breast Cancer)Doxorubicin-resistantMBO-asGCS6-fold (to Doxorubicin)[5]
WiDr (Colon Cancer)Paclitaxel/Irinotecan-resistantGenz-161 (GCS inhibitor)~2-fold (to Oxaliplatin, Paclitaxel, Irinotecan)[13]

MBO-asGCS: Mixed-backbone antisense oligonucleotide targeting GCS.

Signaling Pathways and Experimental Workflows

dot

GCS_MDR1_Pathway cluster_0 PPMP DL-threo-PPMP GCS GCS (Glucosylceramide Synthase) PPMP->GCS Inhibits GlcCer Glucosylceramide & Downstream Glycosphingolipids GCS->GlcCer glc_down Depletion GCS->glc_down Ceramide Ceramide Ceramide->GCS cer_up Accumulation Ceramide->cer_up cSrc cSrc Kinase GlcCer->cSrc Activates beta_catenin β-catenin cSrc->beta_catenin Activates MDR1_promoter MDR1 Promoter beta_catenin->MDR1_promoter Transactivates MDR1_protein MDR1 (P-gp) MDR1_promoter->MDR1_protein Expression Chemo_drug Chemotherapeutic Drug (e.g., Doxorubicin) MDR1_protein->Chemo_drug Efflux Chemo_drug->MDR1_protein Efflux Drug Efflux Apoptosis Apoptosis cer_up->Apoptosis Induces

Caption: GCS-mediated upregulation of MDR1 and PPMP's mechanism.

dot

Synergy_Workflow start Start: Resistant Cell Line ic50_single 1. Determine IC50 for each drug individually (PPMP & Chemo Drug) start->ic50_single checkerboard 2. Perform Checkerboard Assay (Matrix of concentrations) ic50_single->checkerboard viability 3. Measure Cell Viability (e.g., MTT or CellTiter-Glo) checkerboard->viability calc_fic 4. Calculate Fractional Inhibitory Concentration (FIC) Index viability->calc_fic interpret 5. Interpret Results calc_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy additive Additive (0.5 < FIC ≤ 4) interpret->additive antagonism Antagonism (FIC > 4) interpret->antagonism

Caption: Experimental workflow for synergy testing.

Detailed Experimental Protocols

Protocol 1: Generation of a DL-threo-PPMP-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[14][15]

Methodology:

  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of DL-threo-PPMP for the parental (sensitive) cell line.[14]

  • Initial Exposure: Culture the parental cells in a medium containing DL-threo-PPMP at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[15]

  • Monitor and Recover: Maintain the culture, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected. Allow the surviving cells to recover and reach 70-80% confluency.

  • Gradual Dose Escalation: Once the cells are growing steadily, passage them and increase the concentration of DL-threo-PPMP in the culture medium by 1.5- to 2-fold.[15]

  • Repeat Selection Cycles: Repeat steps 3 and 4 for several months. The process of gradually increasing the drug concentration allows for the selection and expansion of resistant clones.[16]

  • Characterize the Resistant Line: Once cells can proliferate in a significantly higher concentration of DL-threo-PPMP (e.g., 5-10 times the parental IC50), characterize the new resistant line. Determine its IC50 and compare it to the parental line. Analyze the expression of GCS and MDR1. It is advisable to cryopreserve cells at intermediate stages of resistance.

Protocol 2: Western Blot for GCS and MDR1 Expression

Methodology:

  • Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Anti-GCS antibody: (e.g., 1:1000 dilution)

    • Anti-MDR1/P-glycoprotein antibody: (e.g., 1:1000 dilution)

    • Anti-β-actin or Anti-GAPDH antibody: (e.g., 1:5000 dilution) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Quantitative PCR (qPCR) for GCS and MDR1 mRNA Levels

Methodology:

  • RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix. A typical reaction would include: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

  • Primer Sequences (Example):

    • Human GCS (UGCG):

      • Forward: 5'-GCTGGACCTGGAGGAGAAG-3'

      • Reverse: 5'-AGCAGGCACATAGTAGGCTT-3'

    • Human MDR1 (ABCB1):

      • Forward: 5'-CCCATCATTGCAATAGCAGG-3'

      • Reverse: 5'-GTTCAAACTTCTGCTCCTGA-3'

    • Human GAPDH (Housekeeping):

      • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Protocol 4: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two compounds (e.g., DL-threo-PPMP and Doxorubicin).[10][17][18]

Methodology:

  • Plate Setup: Use a 96-well plate. Serially dilute DL-threo-PPMP horizontally (e.g., across columns 1-10) and serially dilute the second drug vertically (e.g., down rows A-G). Include controls for each drug alone (e.g., column 11 for the second drug only, row H for PPMP only) and a no-drug control.[19][20]

  • Cell Seeding: Add cells at a predetermined optimal density to each well.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability in each well using an appropriate assay (e.g., MTT).

  • Data Analysis (Calculating FIC Index):

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in a combination well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index for each combination is the sum of the individual FICs:

      • FIC Index = FIC of Drug A + FIC of Drug B [20]

    • Interpretation of FIC Index: [20]

      • Synergy: FIC ≤ 0.5

      • Additive/Indifference: 0.5 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

References

Reducing experimental variability in studies using DL-threo-PPMP hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and troubleshooting common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a ceramide analog that acts as an inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a crucial enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[2] By competitively inhibiting GCS, DL-threo-PPMP leads to two primary cellular consequences: the depletion of glucosylceramide and downstream glycosphingolipids, and the accumulation of the substrate, ceramide.[1] Ceramide itself is a bioactive lipid involved in various signaling pathways, including those for apoptosis and autophagy.[1][3] In the context of Plasmodium falciparum, DL-threo-PPMP has also been shown to inhibit sphingosine (B13886) synthetase.[4][5]

Q2: What is the difference between DL-threo-PPMP, D-threo-PPMP, and L-threo-PPMP?

A2: DL-threo-PPMP is a racemic mixture, meaning it contains equal amounts of the D-threo and L-threo stereoisomers. The D-threo-PPMP enantiomer is the biologically active component that inhibits glucosylceramide synthase.[1][6] The L-threo-PPMP isomer is also an inhibitor of glucosylceramide synthetase.[7] For experiments targeting GCS, using the active D-threo isomer can provide more specific results.[6]

Q3: How should I prepare and store this compound?

A3: this compound is a crystalline solid that should be stored at -20°C for long-term stability.[2][8] For experimental use, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] It is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[3][9] To avoid solvent toxicity, the final concentration of DMSO in the culture medium should typically be less than 0.1%.[9] It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles to prevent compound degradation.[9]

Q4: I am observing high levels of cell death in my experiments. What could be the cause?

A4: High cell death can be attributed to several factors. Firstly, high concentrations of DL-threo-PPMP can be toxic. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[9] Secondly, the accumulation of ceramide resulting from GCS inhibition is a known inducer of apoptosis and autophagy.[1][9] Lastly, ensure that the final concentration of the solvent (e.g., DMSO) is not reaching toxic levels.[9]

Q5: My results are inconsistent across experiments. What are the common sources of variability?

A5: Experimental variability can arise from several sources. Inconsistent washout efficiency of the lipophilic DL-threo-PPMP can lead to differing residual amounts of the compound in your cells.[10] Cellular heterogeneity within a population can also lead to varied responses.[10] Furthermore, the expression and activity of GCS can differ between cell lines, necessitating titration of DL-threo-PPMP for each new cell type.[9] The presence of serum in the culture medium can also be a factor, as serum proteins may bind to the compound, reducing its effective concentration.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete reversal of effects after washout Insufficient washout: DL-threo-PPMP is lipophilic and can be retained in cellular membranes.[10]Optimize the washout protocol by increasing the number of washes (3-5 times) with pre-warmed, serum-free medium or PBS. Consider a "back-extraction" step by incubating cells in fresh, compound-free medium for 15-30 minutes between washes.[10]
Irreversible cellular damage: Prolonged exposure to high concentrations may have induced irreversible apoptosis or necrosis.[10]Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that achieves the desired effect without causing irreversible toxicity.[10]
Lower than expected inhibition of GCS Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[9]Ensure proper storage at -20°C, protected from light and moisture. Prepare fresh stock solutions regularly.[9]
Suboptimal assay conditions: Incorrect substrate concentrations or assay not in the linear range.[9]Optimize the glucosylceramide synthase activity assay to ensure it is within the linear range and substrate concentrations are appropriate.[9]
Cell type-specific differences: Varying expression and activity of GCS across different cell lines.[9]Titrate the concentration of DL-threo-PPMP to determine the optimal inhibitory concentration for your specific cell line.[9]
High serum concentration: Serum proteins may bind to DL-threo-PPMP, reducing its bioavailability.[9]Consider reducing the serum concentration during the treatment period, if it is compatible with your experimental design.[9]
High cell death or detachment during washout Mechanical stress: Vigorous pipetting or aspiration can dislodge loosely adherent cells.[10]Handle cells gently. Aspirate and add solutions to the side of the culture vessel.[10]
Osmotic stress: The washing solution (e.g., PBS) may not be isotonic or at the correct physiological pH.[10]Ensure the washing solution is at the correct pH and osmolarity. Pre-warming the solution to 37°C can also minimize cellular stress.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for DL-threo-PPMP and its analogs from various studies.

Table 1: IC50 Values of DL-threo-PPMP and Analogs

InhibitorTargetIC50 ValueCell/SystemReference
DL-threo-PPMPGlucosylceramide Synthase2 - 20 µMGeneral[1]
DL-threo-PPMPP. falciparum growth0.85 µMErythrocytes[1]

Table 2: Effects of D-threo-PPMP in Cell Culture

CompoundCell Line / SystemEffectConcentration / IC50DurationReference
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[3]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[3]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[3]

Experimental Protocols

Protocol 1: Preparation of DL-threo-PPMP Stock Solution

Materials:

  • This compound (powder)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the this compound powder to room temperature.

  • Add a small volume of sterile DMSO to the vial to dissolve the powder completely. DL-threo-PPMP is soluble in DMSO.[11]

  • Vortex thoroughly to ensure complete dissolution.

  • For cell culture experiments, a common stock solution concentration is 10 mM.[3]

  • Store the stock solution at -20°C.[3]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • DL-threo-PPMP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Treat cells with a serial dilution of DL-threo-PPMP and a vehicle control (DMSO at the same final concentration).[3][12]

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[3]

Protocol 3: Western Blot for Autophagy Marker LC3

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • DL-threo-PPMP stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in 6-well plates and treat with DL-threo-PPMP and a vehicle control for the desired time. To assess autophagic flux, a lysosomal inhibitor like chloroquine (B1663885) can be added for the last 4 hours of treatment.[3]

  • Harvest and lyse the cells.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Block the membrane and incubate with primary antibodies (anti-LC3 and loading control) overnight at 4°C.[3]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3]

  • Apply the chemiluminescent substrate and visualize the bands. An increase in the LC3-II/LC3-I ratio indicates induction of autophagy.[3]

Visualizations

G cluster_0 Cell Membrane UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS GlcCer Glucosylceramide (GlcCer) Glycosphingolipids Glycosphingolipids GlcCer->Glycosphingolipids PPMP DL-threo-PPMP PPMP->GCS GCS->GlcCer Accumulation Ceramide Accumulation GCS->Accumulation Depletion Glycosphingolipid Depletion GCS->Depletion Apoptosis Apoptosis / Autophagy Accumulation->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow start Start prepare_cells Prepare Cells (Seed and Adhere) start->prepare_cells treat_cells Treat with DL-threo-PPMP (Dose-Response) prepare_cells->treat_cells incubate Incubate (Time-Course) treat_cells->incubate washout Washout (Optional) incubate->washout analysis Analysis (e.g., Viability, Western Blot) incubate->analysis No Washout washout->analysis Yes end End analysis->end

Caption: General experimental workflow for in vitro studies.

References

Common mistakes to avoid when using glucosylceramide synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of glucosylceramide synthase (GCS) inhibitors in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving GCS inhibitors.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes & Solutions

  • Question: My GCS inhibitor is not showing the expected inhibitory effect on glycosphingolipid synthesis. What could be the reason?

  • Answer: Several factors could contribute to a lack of inhibitory effect. Firstly, ensure the inhibitor is properly dissolved and stable in your culture medium. Some inhibitors have poor aqueous solubility and may precipitate out of solution. Secondly, verify the optimal concentration and incubation time for your specific cell line, as these can vary significantly.[1] It is recommended to perform a dose-response and time-course experiment to determine the effective concentration (e.g., IC50 or a sublethal concentration like IC10) and the necessary treatment duration.[1] Lastly, confirm the activity of your inhibitor stock, as improper storage can lead to degradation. A fresh stock solution should be prepared if degradation is suspected.[2]

Issue 2: High Cell Toxicity or Off-Target Effects

Possible Causes & Solutions

  • Question: I am observing high levels of cell death or unexpected cellular effects after treating with a GCS inhibitor. How can I mitigate this?

  • Answer: High cytotoxicity is a common issue, often resulting from inhibitor concentrations that are too high. It is crucial to use sublethal concentrations (e.g., IC10) to specifically inhibit GCS without inducing general toxicity.[1] Off-target effects can also occur. For instance, some GCS inhibitor enantiomers have been shown to affect pathways other than glucosylceramide synthesis.[3] To address this, consider using the most specific inhibitor available and include appropriate controls, such as an inactive enantiomer of the inhibitor if available. Additionally, accumulation of the substrate, ceramide, due to GCS inhibition can itself induce apoptosis.[4][5] Therefore, monitoring ceramide levels can provide insights into the observed cytotoxicity.

Issue 3: Difficulty Dissolving the GCS Inhibitor

Possible Causes & Solutions

  • Question: I am having trouble dissolving my GCS inhibitor. What is the recommended procedure?

  • Answer: Many GCS inhibitors are lipophilic and have poor solubility in aqueous solutions.[3][6] The recommended approach is to first dissolve the inhibitor in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or a mixture of chloroform (B151607) and methanol (B129727) to create a concentrated stock solution.[6] This stock solution can then be diluted to the final working concentration in the cell culture medium. When diluting, ensure rapid and thorough mixing to prevent precipitation. For some inhibitors, like Ibiglustat, it is recommended to first dissolve in ethanol and then dilute with an aqueous buffer like PBS.[6] Always refer to the manufacturer's instructions for specific solubility information.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the mechanism of action of glucosylceramide synthase (GCS) inhibitors?

  • Answer: Glucosylceramide synthase (GCS) is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide.[2][5][7] GCS inhibitors block this enzymatic activity, leading to a reduction in the cellular levels of glucosylceramide and downstream glycosphingolipids.[3] This can, in turn, affect various cellular processes such as proliferation, apoptosis, and signaling.[1][4]

  • Question: What are some commonly used GCS inhibitors?

  • Answer: Several GCS inhibitors are widely used in research, including:

    • PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol): A well-characterized inhibitor used to study the functions of glycosphingolipids.[2]

    • PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol): An analog of PDMP.

    • Eliglustat: A potent and specific GCS inhibitor approved for the treatment of Gaucher disease.

    • Miglustat: Another GCS inhibitor used in the treatment of lysosomal storage diseases.[7]

    • Ibiglustat (Venglustat): A brain-penetrant GCS inhibitor.[4][6]

Experimental Design

  • Question: How do I determine the optimal concentration of a GCS inhibitor for my experiment?

  • Answer: The optimal concentration depends on the specific inhibitor, the cell line, and the experimental goals. It is essential to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of GCS activity or a downstream effect). For studying the specific roles of glycosphingolipids, it is often recommended to use a sublethal concentration (e.g., IC10) to avoid confounding effects from general cytotoxicity.[1]

  • Question: What are the appropriate controls to include in an experiment with GCS inhibitors?

  • Answer: To ensure the validity of your results, the following controls are recommended:

    • Vehicle Control: Treat cells with the solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration.

    • Untreated Control: Cells that are not exposed to the inhibitor or vehicle.

    • (Optional) Inactive Enantiomer: If available, using an inactive enantiomer of the inhibitor can help to distinguish specific effects from off-target effects.[2]

  • Question: How can I measure the effectiveness of GCS inhibition?

  • Answer: The effectiveness of GCS inhibition can be assessed by:

    • Measuring GCS enzyme activity directly: This can be done using cell lysates and labeled substrates.

    • Quantifying glucosylceramide levels: A direct measurement of the product of GCS.

    • Analyzing downstream glycosphingolipids: Measuring the levels of downstream metabolites like lactosylceramide (B164483) or gangliosides (e.g., GM1, GD3) using techniques like flow cytometry, HPLC, or mass spectrometry.[1]

Quantitative Data

Table 1: IC50 Values of Common GCS Inhibitors in Various Cancer Cell Lines

InhibitorCell LineIC50 (µM)Reference
PDMPMDCK~5[2]
PPMPIGROV11.8[3]
PPMPBG12.5[3]
PPMPHT293.2[3]
PDMPIGROV112.5[3]
PDMPBG115.0[3]
PDMPHT2920.0[3]
Eliglustat-0.024[4]
EXEL-0346-0.002[4]
Genz-123346-0.014 (for GM1)[4]

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: General Cell Treatment with a GCS Inhibitor

  • Prepare Stock Solution: Dissolve the GCS inhibitor in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or as recommended by the manufacturer.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate or flask and allow them to adhere overnight.

  • Prepare Working Solution: On the day of the experiment, thaw the stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentrations. It is important to vortex the diluted solution immediately to ensure it is well-mixed.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the GCS inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: After incubation, harvest the cells for downstream analysis (e.g., viability assay, lipid extraction, flow cytometry, or western blotting).

Protocol 2: Preparation of GCS Inhibitor Stock Solution (Example: Ibiglustat)

  • Weighing: Carefully weigh out the desired amount of Ibiglustat powder.

  • Initial Dissolution: Dissolve the Ibiglustat in an organic solvent such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF). For example, the solubility in ethanol is approximately 30 mg/mL.[6]

  • Aqueous Dilution (if necessary): For experiments requiring an aqueous solution, the ethanolic stock solution can be further diluted with a buffer of choice, such as PBS (pH 7.2). For instance, a 1:7 solution of ethanol:PBS can be used.[6]

  • Storage: It is recommended not to store the final aqueous solution for more than one day.[6] Aliquots of the organic stock solution can be stored at -20°C for longer periods.

Visualizations

GCS_Signaling_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Ceramide Ceramide GCS GCS (Glucosylceramide Synthase) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Accumulation induces GlcCer Glucosylceramide GCS->GlcCer GSLs Complex Glycosphingolipids GlcCer->GSLs Further glycosylation Proliferation Cell Proliferation GSLs->Proliferation DrugResistance Drug Resistance (MDR1) GSLs->DrugResistance GCS_Inhibitor GCS Inhibitor GCS_Inhibitor->GCS GCS_Inhibitor->Apoptosis Promotes via Ceramide Accumulation

Caption: Glucosylceramide synthase (GCS) signaling pathway and points of inhibition.

GCS_Inhibitor_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare GCS Inhibitor Stock (e.g., in DMSO) C Prepare Working Solutions in Media A->C B Seed Cells and Allow Adherence D Treat Cells with Inhibitor/Vehicle B->D C->D E Incubate for Defined Period D->E F Assess Cell Viability (e.g., MTT) E->F G Analyze GSL Levels (e.g., Flow Cytometry, HPLC) E->G H Measure Protein Expression (e.g., Western Blot) E->H

Caption: General experimental workflow for using GCS inhibitors in cell culture.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent/ No Effect Solubility Poor Inhibitor Solubility Start->Solubility Concentration Suboptimal Concentration/Time Start->Concentration Activity Degraded Inhibitor Start->Activity Dissolve Proper Dissolution (e.g., DMSO stock) Solubility->Dissolve Optimize Perform Dose-Response & Time-Course Concentration->Optimize Fresh Prepare Fresh Stock Solution Activity->Fresh

Caption: Troubleshooting logic for inconsistent GCS inhibitor effects.

References

Quality control measures for DL-threo-PPMP hydrochloride in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control measures for DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic ceramide analog. It functions as an inhibitor of the enzyme glucosylceramide synthase (GCS), which is crucial for the synthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, DL-threo-PPMP leads to a decrease in cellular glucosylceramide and downstream complex glycosphingolipids, with a concurrent accumulation of ceramide.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a solid at -20°C.[2][4][5] For long-term stability, it is advisable to store it under desiccating conditions.[4] Stock solutions in organic solvents should also be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol (B145695), methanol (B129727), and DMSO.[3][4][6] It is sparingly soluble in aqueous buffers. To prepare aqueous working solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute with the aqueous buffer.[2]

Q4: What is the significance of the "DL-threo" stereochemistry?

A4: The stereochemistry is critical for the biological activity of PPMP. The D-threo enantiomer is the active inhibitor of glucosylceramide synthase.[4] The L-threo enantiomer has different biological effects. Therefore, for studies targeting GCS inhibition, the purity of the stereoisomer is important.

Q5: What are the typical purity specifications for commercially available this compound?

A5: Commercially available this compound typically has a purity of ≥98%, as determined by HPLC.[2][5]

Quality Control Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₉H₅₀N₂O₃ · HCl
Molecular Weight 511.2 g/mol [2][4][5]
Appearance Crystalline solid[3][6]
Storage Temperature -20°C[2][4][5]

Table 2: Solubility of this compound

SolventSolubility
Ethanol Soluble (≤10 mg/mL)[3][6]
Methanol Soluble[4]
DMSO Soluble (20 mg/mL)[3][6]
Dimethylformamide Soluble (5 mg/mL)[3][6]
Aqueous Buffers Sparingly soluble

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Incompatible sample solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Secondary interactions with the stationary phase. The morpholino group in DL-threo-PPMP is basic and can interact with residual silanols on the silica-based column, causing peak tailing.

    • Solution: Add a competitor, such as a small amount of a weak base (e.g., triethylamine), to the mobile phase. Use a base-deactivated column.

Issue 2: Inconsistent retention times.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[7]

  • Possible Cause 3: Air bubbles in the pump.

    • Solution: Degas the mobile phase and prime the pump.[7]

Issue 3: Extraneous peaks in the chromatogram.

  • Possible Cause 1: Contaminated mobile phase or sample.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Filter all solutions before use.

  • Possible Cause 2: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Possible Cause 3: Degradation of the compound.

    • Solution: Ensure proper storage of the compound and prepare solutions fresh.

cluster_0 HPLC Troubleshooting Workflow cluster_1 Poor Peak Shape cluster_2 Shifting Retention Times cluster_3 Extraneous Peaks start Start: HPLC Issue Detected issue Identify Issue: - Poor Peak Shape - Shifting Retention Times - Extraneous Peaks start->issue check_solvent Check Sample Solvent issue->check_solvent Peak Shape check_mobile_phase Verify Mobile Phase issue->check_mobile_phase Retention Time check_contamination Check for Contamination issue->check_contamination Extraneous Peaks check_concentration Check Sample Concentration check_solvent->check_concentration check_column Check Column Interaction check_concentration->check_column solution Implement Solution and Re-analyze check_column->solution check_temp Check Temperature Control check_mobile_phase->check_temp check_pump Inspect Pump check_temp->check_pump check_pump->solution check_carryover Check for Carryover check_contamination->check_carryover check_stability Verify Compound Stability check_carryover->check_stability check_stability->solution end End: Issue Resolved solution->end

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental Inconsistency Troubleshooting

Issue: Inconsistent biological activity in cell-based assays.

  • Possible Cause 1: Inaccurate concentration of the working solution.

    • Solution: Verify calculations for stock and working solution preparation. Prepare fresh solutions.

  • Possible Cause 2: Compound precipitation in aqueous media. this compound has low aqueous solubility and can precipitate when diluted from an organic stock into cell culture medium.

    • Solution: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%). Add the stock solution to pre-warmed medium while vortexing to ensure rapid mixing. Perform serial dilutions if necessary.

  • Possible Cause 3: Degradation of the compound.

    • Solution: Store stock solutions properly at -20°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the D-threo isomer and is suitable for determining the purity of this compound.[8]

  • Instrumentation:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a ratio determined by method development to achieve optimal separation (a starting point could be 55:45 v/v).[8]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm[8]

  • Data Analysis:

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

cluster_0 HPLC Purity Analysis Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample Solution (1 mg/mL in mobile phase) prep_mobile_phase->prep_sample setup_hplc Set Up HPLC System - C18 Column - Flow Rate: 1.0 mL/min - Temp: 30°C - UV: 210 nm prep_sample->setup_hplc inject_sample Inject Sample (10 µL) setup_hplc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Analyze Data (Calculate peak area percentage) acquire_data->analyze_data report_purity Report Purity analyze_data->report_purity

Caption: Workflow for HPLC purity analysis of DL-threo-PPMP HCl.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result:

    • The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the free base (C₂₉H₅₀N₂O₃, MW = 474.7 g/mol ). Therefore, the expected m/z would be approximately 475.7.

Protocol 3: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

  • Expected Result:

    • The spectrum should show characteristic peaks corresponding to the protons of the phenyl, morpholino, and palmitoyl (B13399708) groups, as well as the propanol (B110389) backbone. The integration of the peaks should be consistent with the number of protons in each part of the molecule. The chemical shifts and coupling patterns should match the known structure of DL-threo-PPMP.

cluster_0 Identity Confirmation Workflow cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy start Start: Receive DL-threo-PPMP HCl prep_ms_sample Prepare MS Sample (10 µg/mL in Methanol) start->prep_ms_sample prep_nmr_sample Prepare NMR Sample (in Deuterated Solvent) start->prep_nmr_sample run_ms Run ESI-MS (Positive Ion Mode) prep_ms_sample->run_ms analyze_ms Analyze MS Data (Check for [M+H]⁺) run_ms->analyze_ms confirm_identity Confirm Identity analyze_ms->confirm_identity run_nmr Run ¹H NMR prep_nmr_sample->run_nmr analyze_nmr Analyze NMR Spectrum (Check for characteristic peaks) run_nmr->analyze_nmr analyze_nmr->confirm_identity

Caption: Workflow for identity confirmation by MS and NMR.

References

Determining the optimal incubation time for DL-threo-PPMP hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-threo-PPMP hydrochloride in their experiments. Find troubleshooting tips and frequently asked questions to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: DL-threo-PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) hydrochloride is a synthetic ceramide analog. Its primary mechanism of action is the inhibition of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is responsible for the first step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide.[4] By inhibiting GCS, DL-threo-PPMP leads to the intracellular accumulation of ceramide, a bioactive lipid that can induce cellular responses such as apoptosis and autophagy.[3][4][5] It's important to note that the D-threo stereoisomer is the more biologically active form.[5]

Q2: What are the typical concentrations and incubation times for cell culture experiments with this compound?

A2: The optimal concentration and incubation time for this compound can vary significantly depending on the cell line and the experimental endpoint. However, a general starting point is a concentration range of 1 µM to 50 µM.[4][6] Incubation times typically range from 24 to 72 hours.[6][7] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and research question.[8]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is essential to first dissolve it in an organic solvent to create a stock solution. Recommended solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727).[7][9] A common practice is to prepare a 1-10 mM stock solution and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9] The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]

Q4: What are the potential downstream effects of GCS inhibition by DL-threo-PPMP?

A4: The primary downstream effect of GCS inhibition is the accumulation of ceramide.[8] Elevated ceramide levels can trigger several signaling pathways, leading to:

  • Apoptosis (Programmed Cell Death): Ceramide is a known inducer of apoptosis.[4][8]

  • Autophagy: The accumulation of ceramide can also induce autophagy.[2][5]

  • Endoplasmic Reticulum (ER) Stress: A buildup of ceramide can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[5]

  • Inhibition of Akt/mTOR pathway: Ceramide accumulation can lead to the inhibition of the Akt/mTOR signaling pathway.[5]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity and cell death in my experiment.

  • Possible Cause: Ceramide Accumulation. The inhibition of GCS leads to the accumulation of its substrate, ceramide, which is a known inducer of apoptosis.[8]

  • Troubleshooting Steps:

    • Perform a dose-response and time-course experiment: Determine the lowest effective concentration and the shortest incubation time required to achieve the desired effect without causing excessive cell death.[8]

    • Measure ceramide levels: Quantify intracellular ceramide to confirm that its accumulation coincides with the observed cytotoxicity.[8]

    • Assess markers of apoptosis: Use assays such as TUNEL staining or caspase-3 activation to confirm if the observed cell death is apoptotic.[8]

Issue 2: I am not observing the expected inhibitory effect on my cells.

  • Possible Cause: Insufficient Concentration or Incubation Time. The concentration or duration of the treatment may be insufficient for your specific cell type.[8]

  • Troubleshooting Steps:

    • Increase concentration and/or incubation time: Systematically increase the dose and duration of the DL-threo-PPMP treatment to find the optimal conditions.[8]

    • Confirm GCS expression: Verify that your cells express glucosylceramide synthase.[8]

    • Check Compound Stability: Ensure your DL-threo-PPMP stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[4]

Issue 3: I am having trouble dissolving the this compound.

  • Possible Cause: Incorrect Solubilization Procedure. This compound has poor solubility in aqueous media.[9]

  • Troubleshooting Steps:

    • Use an organic solvent: First, dissolve the compound in an appropriate organic solvent like DMSO, ethanol, or methanol to create a concentrated stock solution.[9]

    • Pre-warm media: When preparing your working solution, add the stock solution to cell culture media that has been pre-warmed to 37°C.[9]

    • Perform serial dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform intermediate dilution steps.[9]

Data Presentation

Table 1: Recommended Concentration Ranges and Incubation Times for this compound

Cell Type/SystemConcentration RangeIncubation TimeObserved Effect
Various Cell Lines1 µM - 50 µM24, 48, or 72 hoursInhibition of cell growth, induction of apoptosis
Plasmodium falciparumIC50: 0.85 µMNot specifiedGrowth Inhibition
MDCK cell homogenates20 µMNot specified70% inhibition of GCS
Mouse liver microsomes20 µMNot specified41% inhibition of GCS
Mouse brain homogenates20 µMNot specified62% inhibition of GCS

Note: IC50 and effective concentrations can vary based on the specific cell line, assay, and experimental conditions.[2][4][6][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a suitable volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming at 37°C can aid dissolution.[9]

  • Visually inspect the solution to ensure no particles are visible.

  • Aliquot the stock solution into single-use volumes and store at -20°C.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[4][6]

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).[6]

  • Remove the old medium from the wells and add 100 µL of the prepared DL-threo-PPMP dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][7]

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[4][6]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

GCS_Inhibition_Pathway PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits GlcCer Glucosylceramide GCS->GlcCer Converts Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces GSLs Glycosphingolipids GlcCer->GSLs experimental_workflow prep_stock Prepare DL-threo-PPMP Stock Solution (1-10 mM in DMSO) treat_cells Treat Cells with Diluted PPMP (24-72h incubation) prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells analysis Perform Downstream Analysis treat_cells->analysis vehicle_control Include Vehicle Control (DMSO) vehicle_control->treat_cells viability Cell Viability Assay (MTT) analysis->viability western Western Blot analysis->western microscopy Microscopy analysis->microscopy troubleshooting_logic start Unexpected Experimental Result q_cytotoxicity High Cytotoxicity? start->q_cytotoxicity a_dose_response Perform Dose-Response/ Time-Course q_cytotoxicity->a_dose_response Yes q_no_effect No Effect Observed? q_cytotoxicity->q_no_effect No end Optimized Experiment a_dose_response->end a_increase_conc Increase Concentration/ Incubation Time q_no_effect->a_increase_conc Yes q_solubility Solubility Issues? q_no_effect->q_solubility No a_increase_conc->end a_check_protocol Review Solubilization Protocol q_solubility->a_check_protocol Yes q_solubility->end No a_check_protocol->end

References

Technical Support Center: Troubleshooting Unexpected Morphological Changes in Cells Treated with DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected morphological changes in cells following treatment with DL-threo-PPMP hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as an inhibitor of glucosylceramide synthase (GCS) and, in some organisms like Plasmodium falciparum, sphingosine (B13886) synthetase.[1][2][3] As a ceramide analog, it competitively inhibits GCS, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[3][4] This inhibition leads to two primary cellular consequences: a depletion of downstream glycosphingolipids and an accumulation of the substrate, ceramide.[4]

Q2: What are the expected cellular effects of this compound treatment?

A2: The accumulation of ceramide, a bioactive lipid, is a key outcome of GCS inhibition by this compound.[4] Elevated ceramide levels can trigger various signaling pathways, leading to cellular responses such as apoptosis (programmed cell death) and autophagy.[3][5] Therefore, a decrease in cell viability and the appearance of apoptotic or autophagic markers are expected outcomes.

Q3: We are observing unusual changes in cell shape, such as rounding, detachment, or altered adhesion, that don't look like typical apoptosis. What could be the cause?

A3: While apoptosis is a possible outcome, unexpected morphological changes can also be attributed to off-target effects of the compound or other experimental variables. A notable off-target effect of related compounds (like D-threo-PDMP) is the alteration of cellular cholesterol homeostasis, which can impact cell membrane properties, fluidity, and adhesion.[6] Additionally, the accumulation of different ceramide species can have distinct biophysical impacts on the cell membrane's organization and morphology.[7] It is also crucial to rule out other factors such as contamination or issues with cell culture conditions.

Q4: Could the observed morphological changes be due to issues with the compound itself?

A4: Yes, it's possible. The D-threo stereoisomer of PPMP is the biologically active enantiomer.[4] Using the incorrect isomer or a compound of low purity could lead to unexpected or inconsistent results. It is also important to ensure proper storage and handling of the compound to prevent degradation.

Troubleshooting Guide for Unexpected Morphological Changes

This guide provides a systematic approach to identifying the cause of unexpected morphological alterations in your cells.

Issue 1: Cells exhibit altered adhesion, rounding, or changes in shape.
Possible Cause Troubleshooting Steps
Off-Target Effects on Cholesterol Homeostasis 1. Literature Review: Investigate the known effects of glucosylceramide synthase inhibitors on cholesterol metabolism in your cell type.[6] 2. Cholesterol Staining: Use a fluorescent probe like Filipin to visualize and quantify changes in cellular cholesterol distribution. 3. Control Compound: If available, use a related but inactive stereoisomer (e.g., L-threo-PPMP) as a negative control to distinguish between GCS-inhibition-specific and off-target effects.
Impact of Ceramide Accumulation on Membrane Properties 1. Lipid Analysis: If feasible, perform lipidomics analysis to identify and quantify the specific ceramide species that are accumulating in your treated cells.[7] 2. Membrane Fluidity Assay: Use techniques like fluorescence recovery after photobleaching (FRAP) with a lipophilic dye to assess changes in membrane fluidity.
Cytoskeletal Disruption 1. Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using Phalloidin) and α-tubulin to visualize any alterations in the cytoskeleton architecture. (See Experimental Protocols section).
Suboptimal Compound Concentration 1. Dose-Response Experiment: Perform a dose-response study to determine if the morphological changes are concentration-dependent. High concentrations may lead to increased off-target effects or cytotoxicity.
Issue 2: High variability in morphological changes between experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and media composition for all experiments. 2. Monitor Cell Health: Regularly check the health and morphology of your untreated control cells.
Compound Instability 1. Fresh Preparations: Prepare fresh stock solutions of this compound regularly and avoid repeated freeze-thaw cycles. 2. Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C and protected from light.[8]
Contamination (Bacterial, Fungal, Mycoplasma) 1. Microscopic Examination: Regularly inspect cultures for signs of contamination. 2. Mycoplasma Testing: Perform routine mycoplasma testing, as this type of contamination is not visible by standard microscopy and can significantly alter cell behavior and morphology.
Issue 3: Unexpected cytotoxicity or rapid cell death.
Possible Cause Troubleshooting Steps
High Compound Concentration 1. Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to identify the optimal concentration and treatment duration that induces the desired effect without causing excessive, acute toxicity.
Solvent Toxicity 1. Vehicle Control: Always include a vehicle control (e.g., DMSO, ethanol) at the same final concentration used for the drug treatment to ensure that the solvent itself is not causing the observed effects.
Ceramide-Induced Apoptosis/Autophagy 1. Cell Viability Assays: Quantify cell viability using methods like Trypan Blue exclusion, MTT, or XTT assays. (See Experimental Protocols section). 2. Apoptosis/Autophagy Markers: Perform assays to detect markers of apoptosis (e.g., Annexin V staining, caspase activity assays) or autophagy (e.g., LC3B staining).

Data Presentation

Table 1: Example Data on Cell Viability after this compound Treatment

Concentration (µM)Treatment Duration (hours)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)2498 ± 2
52485 ± 5
102462 ± 7
202435 ± 6
0 (Vehicle Control)4897 ± 3
54870 ± 6
104841 ± 8
204815 ± 4

Table 2: Example Data on Cellular Morphology Changes

Concentration (µM)Treatment Duration (hours)% Rounded Cells (Mean ± SD)% Detached Cells (Mean ± SD)
0 (Vehicle Control)245 ± 12 ± 1
102430 ± 415 ± 3
202465 ± 740 ± 5

Experimental Protocols

Immunofluorescence Staining for Cytoskeletal Components

This protocol allows for the visualization of the actin and microtubule networks.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled Phalloidin (for F-actin)

  • DAPI or Hoechst stain (for nuclei)

  • Mounting medium

Procedure:

  • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.

  • Wash the cells gently with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and fluorescently labeled Phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any detached cells in the medium) and wash with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

Visualizations

G cluster_0 This compound Treatment cluster_1 Downstream Cellular Effects drug DL-threo-PPMP HCl gcs Glucosylceramide Synthase (GCS) drug->gcs Inhibits cholesterol Altered Cholesterol Homeostasis (Off-target effect) drug->cholesterol ceramide Ceramide Accumulation gcs->ceramide Leads to gsl Glycosphingolipid Depletion gcs->gsl Leads to apoptosis Apoptosis ceramide->apoptosis autophagy Autophagy ceramide->autophagy morphology Unexpected Morphological Changes apoptosis->morphology autophagy->morphology cholesterol->morphology

Caption: Signaling pathway of this compound and its potential effects.

G cluster_0 Initial Checks cluster_1 Experimental Investigation cluster_2 Hypothesis Testing start Unexpected Morphological Changes Observed check_culture Verify Cell Culture Conditions (Passage #, Media, Contamination) start->check_culture check_compound Confirm Compound Integrity (Storage, Purity, Concentration) start->check_compound dose_response Dose-Response & Time-Course check_culture->dose_response check_compound->dose_response viability Cell Viability Assays (MTT, Trypan Blue) dose_response->viability cytoskeleton Cytoskeletal Staining (Actin, Tubulin) viability->cytoskeleton cell_cycle Cell Cycle Analysis cytoskeleton->cell_cycle apoptosis_assay Apoptosis/Autophagy Assays cell_cycle->apoptosis_assay cholesterol_assay Cholesterol Homeostasis Assay cell_cycle->cholesterol_assay end Identify Cause of Morphological Change apoptosis_assay->end cholesterol_assay->end

Caption: Experimental workflow for troubleshooting morphological changes.

References

Solving issues with inconsistent results in DL-threo-PPMP hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-threo-PPMP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues leading to inconsistent assay results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a racemic mixture containing the active D-threo enantiomer, a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide to form glucosylceramide.[1] By inhibiting GCS, DL-threo-PPMP effectively reduces the cellular levels of glucosylceramide and downstream GSLs.[1]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C under desiccating conditions, where it is stable for at least four years.[2][3] Stock solutions, typically prepared in organic solvents like DMSO, ethanol, or methanol, should also be stored at -20°C or -80°C.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2] For cell-based assays, a concentrated stock solution is typically prepared in one of these solvents and then diluted to the final working concentration in the culture medium.[1] It is crucial to ensure the final solvent concentration is non-toxic to the cells (usually <0.1%).[1]

Q4: What are the differences between the D-threo, L-threo, and DL-erythro isomers of PPMP?

A4: The D-threo isomer is the active enantiomer that inhibits glucosylceramide synthase.[2] The L-threo isomer is another stereoisomer.[3] The DL-erythro form is also a stereoisomer of DL-threo-PPMP.[4] It is crucial to use the correct isomer for your experiments as their biological activities can differ significantly.

Q5: What is the difference between DL-threo-PPMP and DL-threo-PDMP?

A5: Both are inhibitors of glucosylceramide synthase. The primary difference is the length of their fatty acid chains. DL-threo-PPMP has a palmitoyl (B13399708) (C16) chain, while DL-threo-PDMP has a decanoyl (C10) chain.[1] This structural difference can influence their potency and off-target effects.[1]

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in this compound assays can arise from various factors, from sample preparation to the analytical method itself. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: High Variability in Biological Assays (e.g., Cell-Based Assays)

High variability in biological assays can mask the true effect of DL-threo-PPMP.

Potential Causes and Solutions

Potential Cause Troubleshooting Action Expected Outcome
Incorrect Concentration Verify calculations for stock and working solutions. Use a calibrated pipette for accurate dilutions.[1]Ensures that the intended concentration of the inhibitor is being used in the assay.
Compound Degradation Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Store the solid compound and solutions at the recommended -20°C.[1]Minimizes the impact of degraded, inactive compound on the experimental results.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1%). Run a vehicle control (medium with solvent only).[1]Distinguishes between the cytotoxic effects of the solvent and the inhibitor itself.
Suboptimal Assay Conditions Optimize the glucosylceramide synthase activity assay. Ensure substrate concentrations are appropriate and the assay is in the linear range.[1]Increases the sensitivity and reproducibility of the assay.
Cell Type-Specific Differences Titrate the concentration of DL-threo-PPMP to determine the optimal inhibitory concentration for your specific cell line, as GCS expression and activity can vary.[1]Establishes a reliable dose-response curve for the cell line being used.
High Serum Concentration Serum proteins can bind to DL-threo-PPMP, reducing its effective concentration.[1] Consider reducing the serum concentration during the treatment period if experimentally feasible.Increases the bioavailable concentration of the inhibitor, leading to more consistent effects.
Ceramide Accumulation Inhibition of GCS can lead to the accumulation of its substrate, ceramide, which can induce apoptosis or autophagy.[1] Consider measuring intracellular ceramide levels.Helps to understand unexpected cytotoxic or phenotypic effects.
Issue 2: Inconsistent Results in HPLC Quantification

High-performance liquid chromatography (HPLC) is a common method for quantifying DL-threo-PPMP. Inconsistent results often manifest as shifting retention times, variable peak areas, or poor peak shape.

Potential Causes and Solutions for HPLC-Related Issues

Symptom Potential Cause Troubleshooting Action
Retention Time Drift Poor column equilibration, incorrect mobile phase composition, temperature fluctuations, or changes in flow rate.[5]Increase column equilibration time. Prepare fresh mobile phase. Use a column oven for temperature control. Check the pump for leaks and verify the flow rate.[5][6]
Poor Peak Shape (Tailing) Interaction with active silanols on the column, use of the wrong mobile phase pH, or column overload.[7]Lower the mobile phase pH to 2.5-3.5 using an acid like formic or phosphoric acid.[8] Reduce the amount of sample injected.[7]
Poor Peak Shape (Fronting) Column overload or a collapsed column bed.Dilute the sample. If the problem persists, the column may need to be replaced.
Baseline Noise or Drift Air bubbles in the system, contaminated detector cell, or incorrect mobile phase mixing.[5]Degas the mobile phase. Purge the pump to remove air bubbles. Flush the detector cell with a strong solvent like isopropanol.[5][9]
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Use high-purity solvents for the mobile phase.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from a validated method for the quantification of D-threo-PPMP in biological matrices and can be used as a starting point for assay development.[10]

1. Chromatographic Conditions

Parameter Specification
Column Luna Phenyl-Hexyl (5 µm, 250 mm x 4.6 mm)[10]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (B52724) (45:55, v/v)[10]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[10]
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard (IS) D-threo-1-phenyl-2-pentadecanoylamino-3-morpholino-1-propanol (PC15MP)[10]

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation (from biological matrix):

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the HPLC system.

Visualizations

Signaling Pathway

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Downstream_GSLs Downstream Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) Glucosylceramide->Downstream_GSLs Leads to PPMP DL-threo-PPMP PPMP->GCS Inhibits

Caption: Inhibition of the glycosphingolipid biosynthesis pathway by DL-threo-PPMP.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

Caption: A typical workflow for the quantification of DL-threo-PPMP by HPLC.

Troubleshooting Logic

References

Best practices for storing and handling DL-threo-PPMP hydrochloride to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DL-threo-PPMP hydrochloride to maintain its biological activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] To prevent degradation from moisture, it is also recommended to store it under desiccating conditions.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous buffers. Therefore, it is essential to first dissolve the solid compound in an organic solvent to prepare a stock solution. Recommended solvents include DMSO, ethanol (B145695), and DMF.[3] For example, a stock solution can be made in DMSO at a concentration of 20 mg/mL or in ethanol at 10 mg/mL.[3] For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.

Q3: How long can I store the stock solution and under what conditions?

A3: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. While the solid is stable for years, it is good practice to prepare fresh stock solutions regularly for critical experiments.

Q4: I'm observing precipitation when I dilute my stock solution into aqueous media. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. To minimize this, it is recommended to add the stock solution to pre-warmed (37°C) media while vortexing. Performing serial dilutions rather than a single large dilution can also help. It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Q5: What is the stability of this compound in aqueous solutions?

A5: It is not recommended to store aqueous solutions of this compound. For a similar compound, DL-threo-PDMP hydrochloride, it is advised not to store the aqueous solution for more than one day.[4][5] For optimal activity, always prepare fresh dilutions in your aqueous experimental buffer from the organic stock solution immediately before use.

Q6: Is the stereoisomer of PPMP important for its activity?

A6: Yes, the stereoisomer is critical. The biological activity of inhibiting glucosylceramide synthase (GCS) resides in the D-threo enantiomer.[1][6] The L-threo isomer is considered inactive as a GCS inhibitor but may have other off-target effects.[6] The DL-erythro stereoisomer is also inactive and can be used as a negative control.[7] Therefore, it is crucial to use the correct, high-purity stereoisomer for your experiments to ensure the observed effects are due to GCS inhibition.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of or lower than expected biological activity Compound Degradation: Improper storage of solid compound or stock solution. Repeated freeze-thaw cycles of the stock solution. Use of old aqueous dilutions.Store solid DL-threo-PPMP HCl at -20°C under desiccation.[2] Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment.[4][5]
Incorrect Concentration: Calculation error during stock or working solution preparation.Double-check all calculations for molarity and dilutions. Verify the molecular weight of your specific product (hydrochloride salt vs. free base).
Cell-Specific Differences: Varying expression levels of glucosylceramide synthase (GCS) in different cell lines.Titrate the concentration of DL-threo-PPMP HCl to determine the optimal inhibitory concentration for your specific cell model.[6]
Precipitation in Cell Culture Media Low Solubility: The compound is sparingly soluble in aqueous solutions.Prepare a high-concentration stock solution in DMSO or ethanol. Add the stock solution to pre-warmed (37°C) media while vortexing. Perform serial dilutions. Ensure the final solvent concentration is non-toxic to your cells (e.g., <0.5% DMSO).
High Levels of Cytotoxicity Observed Ceramide Accumulation: Inhibition of GCS leads to the accumulation of its substrate, ceramide, which is a known inducer of apoptosis.[6]Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time.[6] Measure intracellular ceramide levels to confirm accumulation.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells. Run a vehicle control (media with solvent only).

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
DMSO20 mg/mL[3]
DMF5 mg/mL[3]
Ethanol10 mg/mL[3]

Table 2: Inhibitory Activity of DL-threo-PPMP

SystemConcentrationPercent Inhibition of GCS
MDCK cell homogenates20 µM70%[3]
Mouse liver microsomes20 µM41%[3]
Mouse brain homogenates20 µM62%[3]
IC50 Value
General Activity2 - 20 µM[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.

Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure the enzymatic activity of GCS in cell or tissue homogenates and to assess the inhibitory effect of DL-threo-PPMP.

  • Preparation of Enzyme Source:

    • Homogenize cells or tissues in a suitable lysis buffer.

    • Determine the protein concentration of the homogenate using a standard method like the BCA assay.

  • Inhibitor Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the cell/tissue homogenate with varying concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.[10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose.[11]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[10]

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.[10][12]

  • Analysis:

    • Separate the fluorescently labeled glucosylceramide product from the unreacted substrate using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]

    • Quantify the fluorescent signal of the product.

  • Data Analysis:

    • Calculate the rate of product formation to determine GCS activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.[10]

Visualizations

GCS_Inhibition_Pathway cluster_0 Cellular Environment Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Accumulation Ceramide Accumulation Ceramide->Accumulation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs PPMP DL-threo-PPMP PPMP->GCS Inhibits Apoptosis Apoptosis Accumulation->Apoptosis experimental_workflow cluster_workflow Experimental Workflow for Assessing DL-threo-PPMP Activity prep_stock 1. Prepare Stock Solution (in DMSO or Ethanol) cell_culture 2. Cell Culture & Treatment (with PPMP & Controls) prep_stock->cell_culture incubation 3. Incubation (Time-course & Dose-response) cell_culture->incubation assay 4. Activity/Viability Assay incubation->assay gcs_assay GCS Activity Assay assay->gcs_assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay analysis 5. Data Analysis assay->analysis troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Result (e.g., No Activity) check_compound Check Compound Integrity - Proper Storage? - Fresh Dilutions? start->check_compound check_concentration Verify Concentrations - Calculations Correct? - Pipetting Accurate? check_compound->check_concentration If OK resolution Problem Resolved check_compound->resolution If Issue Found check_protocol Review Protocol - Correct Stereoisomer? - Appropriate Controls? check_concentration->check_protocol If OK check_concentration->resolution If Issue Found optimize Optimize Conditions - Titrate Concentration - Adjust Incubation Time check_protocol->optimize If OK check_protocol->resolution If Issue Found positive_control Run Positive Control (Cell line with known sensitivity) optimize->positive_control positive_control->resolution

References

Technical Support Center: Adjusting DL-threo-PPMP Hydrochloride Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DL-threo-PPMP hydrochloride in in vivo animal studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: DL-threo-PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) hydrochloride is a synthetic ceramide analog. Its primary mechanism of action is the inhibition of the enzyme glucosylceramide synthase (GCS).[1] GCS is crucial for the first step in the synthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide.[1] By inhibiting GCS, DL-threo-PPMP leads to an accumulation of intracellular ceramide and a depletion of downstream GSLs. This disruption of sphingolipid metabolism can induce cellular responses such as apoptosis (programmed cell death) and autophagy.[1][2] In some contexts, such as in Plasmodium falciparum, it has also been shown to inhibit sphingosine (B13886) synthetase.[3]

Q2: What is the difference between DL-threo-PPMP, D-threo-PPMP, and L-threo-PPMP? Which isomer should I use for GCS inhibition?

A2: The stereoisomer of PPMP is critical for its biological activity. The racemic mixture, DL-threo-PPMP, contains both the D-threo and L-threo enantiomers. D-threo-PPMP is the biologically active enantiomer that specifically inhibits glucosylceramide synthase.[4] The L-threo enantiomer does not inhibit GCS and may have different off-target effects.[4] For studies focused on the inhibition of GCS and its downstream effects, it is crucial to use the D-threo-PPMP isomer to ensure specific and interpretable results.[4]

Q3: How should I prepare and store this compound for in vivo studies?

A3: For long-term storage, this compound should be stored as a solid at -20°C under desiccating conditions. To prepare a stock solution, dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[5] For in vivo injections, this stock solution should be further diluted with a sterile vehicle such as phosphate-buffered saline (PBS) or saline to the final desired concentration on the day of use.[6] It is important to ensure the final concentration of the organic solvent is low enough to not cause toxicity to the animals.[7]

Q4: What are the known in vivo dosages for this compound?

A4: The optimal in vivo dosage of this compound can vary depending on the animal model, the disease being studied, and the route of administration. One published study in a human neuroblastoma murine xenograft model used a dosage of 80 mg/kg/day of D-threo-PPMP.[6] This was administered via two daily intraperitoneal injections for five consecutive days, followed by a nine-day break.[6] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q5: What are the potential side effects or toxicity concerns in vivo?

A5: Inhibition of GCS and the resulting accumulation of ceramide can lead to cytotoxicity.[4] While specific in vivo toxicity data for this compound is not extensively published, it is crucial to monitor animals closely for any adverse effects. This includes regular monitoring of body weight, food and water intake, and general health status. If signs of toxicity are observed, consider adjusting the dosage or the administration schedule.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect in my animal model. What could be the reasons?

  • Sub-optimal Dosage: The dosage may be too low to achieve a therapeutic concentration in the target tissue. It is recommended to perform a dose-escalation study to find the most effective dose for your model.

  • Compound Instability: Ensure that the compound is stored correctly and that fresh solutions are prepared for injection. Avoid repeated freeze-thaw cycles of the stock solution.[7]

  • Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous, oral) may not provide optimal bioavailability. Consider exploring alternative routes if feasible.

  • Animal Model-Specific Factors: The metabolism and clearance of the compound can vary between different animal species and strains.

Issue 2: I am observing significant toxicity or adverse effects in my animals. How can I adjust my protocol?

  • Dosage Reduction: The most straightforward approach is to reduce the dosage. A lower dose may still be effective while minimizing toxicity.

  • Changing the Administration Schedule: Instead of daily injections, consider administering the compound every other day or in cycles (e.g., 5 days on, 9 days off) to allow the animals to recover.[6]

  • Monitoring Animal Health: Implement a comprehensive animal monitoring plan to detect early signs of toxicity. This should include daily checks of body weight, behavior, and overall appearance.

Issue 3: My results are inconsistent between experiments. What are the possible causes?

  • Variability in Compound Preparation: Ensure that the compound is fully dissolved and that the final injection solution is homogeneous. Use calibrated equipment for all measurements.[7]

  • Inconsistent Administration Technique: Standardize the injection procedure to ensure that each animal receives the correct dose.

  • Animal Variability: Factors such as age, weight, and health status can influence the response to the compound. Ensure that animals are age and weight-matched across all experimental groups.

Data Presentation

Table 1: In Vivo Dosage of D-threo-PPMP

Animal ModelDisease ModelDosageAdministration RouteDosing ScheduleReference
Immunocompromised MiceHuman Neuroblastoma Xenograft80 mg/kg/dayIntraperitoneal (i.p.), twice daily5 consecutive days, followed by a 9-day break[6]

Table 2: In Vitro IC50 Values of DL-threo-PPMP for Glucosylceramide Synthase (GCS) Inhibition

SystemIC50Reference
MDCK cell homogenates2 - 20 µM[1]
Mouse liver microsomes~20 µM
Mouse brain homogenates~20 µM

Experimental Protocols

Protocol 1: Preparation of D-threo-PPMP for Intraperitoneal Injection

  • Prepare a stock solution: Aseptically weigh the required amount of D-threo-PPMP powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO to completely dissolve the powder. Vortex thoroughly to ensure complete dissolution.[6]

  • Prepare the final injection solution: On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. The final volume of DMSO in the injection should be minimized to avoid solvent toxicity.[6]

  • The total injection volume should not exceed 10 mL/kg of the animal's body weight. For a 25g mouse, the maximum injection volume is 0.25 mL.[6]

Protocol 2: In Vivo Administration in a Mouse Xenograft Model

  • Animal Handling: Acclimatize the tumor-bearing mice to the experimental conditions. Regularly monitor tumor growth and the general health of the animals.[6]

  • Preparation of D-threo-PPMP: Prepare the injection solution as described in Protocol 1.

  • Intraperitoneal Injection:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.[6]

    • Slowly inject the calculated volume of the D-threo-PPMP solution.[6]

Protocol 3: General Protocol for Determining Optimal In Vivo Dosage

  • Pilot Study: Begin with a small cohort of animals and a wide range of doses based on published in vitro IC50 values and any available in vivo data.

  • Dose Escalation: Start with a low dose and gradually increase it in different groups of animals.

  • Toxicity Monitoring: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

  • Efficacy Assessment: At the end of the study, assess the therapeutic efficacy of the different doses based on the specific endpoints of your disease model (e.g., tumor size, survival, behavioral tests).

  • Data Analysis: Determine the dose that provides the optimal balance between efficacy and toxicity for your specific animal model and research question.

Visualizations

G cluster_0 Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs PPMP DL-threo-PPMP GCS GCS PPMP->GCS Inhibits

Caption: DL-threo-PPMP inhibits Glucosylceramide Synthase (GCS).

G cluster_workflow In Vivo Experimental Workflow start Start: Acclimatize Animals prepare_compound Prepare DL-threo-PPMP Injection Solution start->prepare_compound dose_animals Administer Compound to Experimental Groups prepare_compound->dose_animals monitor_health Monitor Animal Health (Weight, Behavior) dose_animals->monitor_health assess_efficacy Assess Therapeutic Efficacy (e.g., Tumor Volume) monitor_health->assess_efficacy collect_samples Collect Tissues/Samples for Analysis assess_efficacy->collect_samples data_analysis Analyze Data and Draw Conclusions collect_samples->data_analysis end End of Experiment data_analysis->end

Caption: A generalized workflow for in vivo experiments.

Caption: A logical flowchart for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Guide to Validating Glucosylceramide Synthase Inhibition by DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) with other common glucosylceramide synthase (GCS) inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows to aid researchers in objectively evaluating GCS inhibition.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs). GSLs are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. Dysregulation of GCS activity and GSL metabolism has been implicated in various diseases, including certain cancers, lysosomal storage disorders like Gaucher disease, and metabolic disorders.

Inhibition of GCS presents a promising therapeutic strategy for these conditions. By blocking the production of glucosylceramide, GCS inhibitors can reduce the accumulation of downstream GSLs and increase the levels of the pro-apoptotic lipid, ceramide. DL-threo-PPMP hydrochloride is a widely used research tool for studying the functional roles of GCS and GSLs. This guide provides a framework for validating its inhibitory activity and compares its performance with other known GCS inhibitors.

Comparison of Glucosylceramide Synthase Inhibitors

The selection of a GCS inhibitor for research or therapeutic development depends on various factors, including potency, specificity, and the experimental system. Below is a comparison of DL-threo-PPMP HCl with its active stereoisomer, D-threo-PPMP, and two clinically relevant inhibitors, Eliglustat and Venglustat.

InhibitorChemical ClassIC50Cell Line/Enzyme SourceKey Features
DL-threo-PPMP HCl Ceramide analog2 - 20 µM[1]VariesRacemic mixture; widely used research tool.
D-threo-PPMP Ceramide analogNot explicitly foundVariesActive enantiomer of PPMP.[2]
Eliglustat Ceramide analog~24 nM[3]K562 cells (human chronic myelogenous leukemia)[3]Potent and specific; approved for Gaucher disease type 1.
25 nM[4]MDA-MB-231 cells (human breast adenocarcinoma)[3]
20 nM[3]Intact MDCK cells (Madin-Darby Canine Kidney)[3]
Venglustat Non-ceramide analog76.5 nM[5]MDCK cell lysate (enzyme assay)[5]Brain-penetrant; under investigation for various lysosomal storage disorders.
165 nM[5]K562 cells (cellular assay)[5]

Note: IC50 values can vary significantly depending on the assay conditions, cell type, and enzyme source. A direct head-to-head comparison under identical conditions is recommended for the most accurate assessment of potency.

Signaling Pathway of Glucosylceramide Synthase and its Inhibition

GCS plays a crucial role in the balance between pro-apoptotic ceramide and pro-survival glycosphingolipids. Inhibition of GCS blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of ceramide and a depletion of downstream GSLs.

GCS_Pathway Ceramide Ceramide GCS GCS Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis GlcCer GlcCer GCS->GlcCer UDP UDP_Glucose UDP_Glucose UDP_Glucose->GCS Downstream_GSLs Downstream_GSLs GlcCer->Downstream_GSLs Further Glycosylation PPMP PPMP PPMP->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase (GCS) by DL-threo-PPMP.

Experimental Protocols for Validating GCS Inhibition

Validating the inhibition of GCS by DL-threo-PPMP HCl involves a combination of in vitro enzyme assays and cell-based assays to assess its direct effect on enzyme activity and its downstream cellular consequences.

In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the enzymatic activity of GCS in the presence of an inhibitor. A common method utilizes a fluorescently labeled ceramide analog, such as NBD-C6-ceramide.

Materials:

  • Cell or tissue homogenates (as the enzyme source)

  • NBD-C6-ceramide (fluorescent substrate)

  • Uridine diphosphate (B83284) glucose (UDP-glucose)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound and other inhibitors

  • Chloroform/methanol mixture (2:1, v/v) for lipid extraction

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector or a thin-layer chromatography (TLC) setup with a UV transilluminator.

Procedure:

  • Enzyme Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris. The supernatant containing the microsomal fraction, rich in GCS, can be used as the enzyme source. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Inhibitor Preparation: Prepare a stock solution of DL-threo-PPMP HCl in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation (e.g., 50 µg of protein), assay buffer, and the desired concentration of the inhibitor or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the substrates: NBD-C6-ceramide (final concentration, e.g., 20 µM) and UDP-glucose (final concentration, e.g., 25 µM). Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex vigorously and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Analysis:

    • HPLC: Evaporate the organic solvent and reconstitute the lipid extract in a suitable mobile phase. Inject the sample into an HPLC system equipped with a silica (B1680970) column and a fluorescence detector. Quantify the fluorescent glucosylceramide product by measuring the peak area.

    • TLC: Spot the lipid extract onto a silica TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the glucosylceramide spot.

  • Data Analysis: Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

GCS_Assay_Workflow A Prepare Cell/Tissue Lysate (Enzyme Source) C Pre-incubate Lysate with Inhibitor A->C B Prepare Inhibitor Dilutions (DL-threo-PPMP HCl) B->C D Add Substrates (NBD-C6-Ceramide, UDP-Glucose) C->D E Incubate at 37°C D->E F Stop Reaction & Extract Lipids E->F G Analyze by HPLC or TLC F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro GCS activity assay.

Cell-Based Assay for GCS Inhibition

This assay evaluates the ability of an inhibitor to block GCS activity within intact cells, providing insights into its cell permeability and efficacy in a more physiological context.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • Metabolic labeling reagent (e.g., [³H]palmitic acid or a fluorescent ceramide analog)

  • Lipid extraction solvents

  • TLC or HPLC system for analysis

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a desired confluency. Treat the cells with various concentrations of DL-threo-PPMP HCl or other inhibitors for a specific duration (e.g., 24-48 hours).

  • Metabolic Labeling: Add the metabolic labeling reagent to the cell culture medium and incubate for a period to allow for its incorporation into cellular lipids (e.g., 2-4 hours).

  • Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis: Separate and quantify the labeled glucosylceramide and ceramide using TLC or HPLC as described in the in vitro assay protocol.

  • Data Analysis: Determine the ratio of labeled glucosylceramide to ceramide or the total amount of labeled glucosylceramide. A decrease in this ratio or amount in inhibitor-treated cells compared to control cells indicates GCS inhibition.

Downstream Effects of GCS Inhibition

Validating the biological consequences of GCS inhibition provides further evidence of the inhibitor's efficacy and mechanism of action.

Measurement of Ceramide Accumulation

Inhibition of GCS is expected to lead to the accumulation of its substrate, ceramide.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Treat cells with the GCS inhibitor as described in the cell-based assay.

  • Extract total cellular lipids.

  • Analyze the lipid extract using an LC-MS system to quantify the levels of different ceramide species.

  • Compare the ceramide levels in inhibitor-treated cells to those in control cells. An increase in total ceramide or specific ceramide species confirms the blockade of GCS.[5]

Analysis of Cell Cycle Progression

Ceramide accumulation is known to induce cell cycle arrest.[1][3]

Method: Flow Cytometry

  • Treat cells with the GCS inhibitor for a defined period.

  • Harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G1) in the inhibitor-treated group compared to the control group indicates cell cycle arrest.[1]

Assessment of Autophagy

Recent studies have shown that inhibition of GCS can stimulate autophagy.[6]

Method: Western Blotting for Autophagy Markers

  • Treat cells with the GCS inhibitor.

  • Prepare whole-cell lysates.

  • Perform Western blotting to detect key autophagy-related proteins, such as LC3-II (a marker for autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

  • An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in inhibitor-treated cells are indicative of an induction of autophagic flux.[7]

Conclusion

Validating the inhibition of glucosylceramide synthase by this compound requires a multi-faceted approach. By employing a combination of in vitro enzyme assays, cell-based functional assays, and the analysis of downstream cellular events, researchers can obtain a comprehensive understanding of its inhibitory profile. This guide provides the necessary framework and comparative data to effectively design and interpret experiments aimed at investigating the role of GCS in various biological systems. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of sphingolipid biology, drug discovery, and biomedical research.

References

A Comparative Analysis of DL-threo-PPMP Hydrochloride and its D-threo and L-threo Isomers in Sphingolipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of pharmacologically active compounds is paramount. This guide provides a detailed comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) hydrochloride, a racemic mixture, and its resolved D-threo and L-threo enantiomers. The focus is on their differential effects, particularly as inhibitors of key enzymes in sphingolipid metabolism.

The central target for PPMP isomers is Glucosylceramide Synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids. Inhibition of GCS leads to the accumulation of its substrate, ceramide, a potent bioactive lipid involved in signaling pathways that regulate apoptosis, cell cycle arrest, and autophagy. The stereochemistry of PPMP dramatically influences its biological activity, with the D-threo isomer being the primary active enantiomer against GCS.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the biological effects of DL-threo-PPMP, D-threo-PPMP, and L-threo-PPMP. It is important to note that direct side-by-side comparisons of all three compounds in a single study are limited; therefore, data has been compiled from various sources.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)

CompoundSystemIC50 ValuePercent InhibitionReference
DL-threo-PPMPNot specified2 - 20 µM-[1]
DL-threo-PPMPMDCK cell homogenates-70% at 20 µM[2]
DL-threo-PPMPMouse liver microsomes-41% at 20 µM[3]
DL-threo-PPMPMouse brain homogenates-62% at 20 µM[3]
D-threo-PPMPNot specifiedNot explicitly stated, but is the active enantiomer responsible for GCS inhibition.-[4][5][6]
L-threo-PPMPNot specifiedNot reported to inhibit GCS; a related L-threo isomer (L-threo-PDMP) does not inhibit GCS.-[3]

Table 2: Effects on Cell Growth and Viability

CompoundCell LineEffectED50/IC50 ValueReference
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth- (at 20 µM)[6]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis- (at 3 µM)[5]
L-threo-PPMPMCF-7 (breast cancer)Inhibition of cell growthED50 = 4 µM[7]
L-threo-PPMPMDA-MB-468 (breast cancer)Inhibition of cell growthED50 = 7 µM[7]
L-threo-PPMPSK-BR-3 (breast cancer)Inhibition of cell growthED50 = 6 µM[7]

Table 3: Other Reported Biological Activities

CompoundTarget/ProcessEffectIC50 ValueReference
DL-threo-PPMPPlasmodium falciparum sphingosine (B13886) synthetaseInhibition-[8]
DL-threo-PPMPLate ring-stage P. falciparum growthInhibition0.85 µM[2]
D-threo-PPMPMDR1 expression in KB-V0.01 cells70% decrease- (at 10 µM)[9]

Signaling Pathways and Mechanisms of Action

Inhibition of Glucosylceramide Synthase (GCS) by the active D-threo-PPMP isomer initiates a cascade of cellular events, primarily driven by the accumulation of ceramide. This accumulation can trigger apoptosis and autophagy.

GCS_Inhibition_Pathway cluster_membrane Cellular Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects GCS Glucosylceramide Synthase (GCS) Glucosylceramide Glucosylceramide GCS->Glucosylceramide Product UDP UDP GCS->UDP Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Induces UDP_Glucose UDP-Glucose UDP_Glucose->GCS D_PPMP D-threo-PPMP D_PPMP->GCS Inhibition

Inhibition of GCS by D-threo-PPMP leads to ceramide accumulation and downstream cellular responses.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for assays commonly used to evaluate the effects of PPMP isomers.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol outlines a method to measure the in vitro activity of GCS in cell lysates and its inhibition by PPMP isomers.

1. Preparation of Cell Lysate:

  • Culture cells to approximately 80-90% confluency.

  • Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, and protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonication on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria. The supernatant contains the microsomal fraction where GCS is located.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. GCS Activity Assay:

  • The assay mixture (total volume of 100 µL) should contain:

    • 50-100 µg of protein from the cell lysate.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM EDTA).

    • Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide) at a final concentration of 10-20 µM.

    • Varying concentrations of the PPMP isomer (or vehicle control, e.g., DMSO). Pre-incubate for 15 minutes at 37°C.

    • Start the reaction by adding UDP-glucose to a final concentration of 20-50 µM.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding a chloroform/methanol (2:1, v/v) mixture.

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent glucosylceramide product using a fluorescence scanner.

  • Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of PPMP isomers on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare serial dilutions of DL-threo-PPMP, D-threo-PPMP, and L-threo-PPMP in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the ED50/IC50 values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of PPMP isomers on cultured cells.

Experimental_Workflow cluster_assays Downstream Assays A Cell Culture (e.g., cancer cell line, neurons) B Treatment with PPMP Isomers (DL-threo, D-threo, L-threo) and Vehicle Control A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E GCS Activity Assay (in vitro) C->E F Lipid Analysis (Ceramide Accumulation) C->F G Western Blot (Apoptosis/Autophagy Markers) C->G H Data Analysis (IC50/ED50 Calculation, Statistical Analysis) D->H E->H F->H G->H

A generalized experimental workflow for comparing the effects of PPMP isomers.

Conclusion

The available evidence strongly indicates that the biological activity of PPMP as a GCS inhibitor resides in the D-threo enantiomer. The racemic DL-threo-PPMP exhibits inhibitory activity due to the presence of the D-threo isomer. In contrast, the L-threo isomer does not appear to significantly inhibit GCS but displays activity in reducing the growth of certain cancer cell lines, suggesting an alternative mechanism of action that warrants further investigation. For researchers studying the downstream effects of GCS inhibition and ceramide accumulation, the use of the purified D-threo-PPMP isomer is recommended for greater specificity and to avoid potential confounding effects from the L-threo isomer. This guide provides a foundational understanding for the rational selection and application of these compounds in sphingolipid research.

References

A Comparative Analysis of DL-threo-PPMP Hydrochloride and DL-threo-PDMP as Glucosylceramide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sphingolipid metabolism research, the inhibition of glucosylceramide synthase (GCS) is a critical approach for elucidating the roles of glycosphingolipids in cellular processes and for developing therapeutic strategies for diseases such as cancer and lysosomal storage disorders. Among the arsenal (B13267) of GCS inhibitors, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) and DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-threo-PDMP) are two widely utilized ceramide analogs. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Shared Target with Structural Nuances

Both DL-threo-PPMP and DL-threo-PDMP function as competitive inhibitors of glucosylceramide synthase (GCS), the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[1][2] By mimicking the ceramide substrate, these molecules bind to the active site of GCS, thereby blocking the formation of glucosylceramide.[1] This inhibition leads to two primary downstream consequences: the accumulation of intracellular ceramide and the depletion of glycosphingolipids.

The key structural difference between the two compounds lies in the length of their N-acyl chains. DL-threo-PPMP possesses a C16 palmitoyl (B13399708) chain, whereas DL-threo-PDMP has a shorter C10 decanoyl chain.[3] This variation in lipophilicity can influence their potency, cellular uptake, and potential off-target effects. It is important to note that for both compounds, the D-threo stereoisomer is the biologically active form, while the L-threo isomer is generally inactive as a GCS inhibitor.[4][5]

While the primary target in mammalian cells is GCS, it is worth noting that DL-threo-PPMP has also been identified as an inhibitor of sphingosine (B13886) synthetase in the malaria parasite Plasmodium falciparum.[6][7][8]

Comparative Efficacy and Cellular Effects: A Quantitative Overview

The potency of GCS inhibition and the resultant cellular consequences can vary between DL-threo-PPMP and DL-threo-PDMP. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Inhibitory Activity against Glucosylceramide Synthase

CompoundParameterValueCell Line / SystemReference
DL-threo-PPMP IC502 - 20 µMGeneral[6]
% Inhibition70% at 20 µMMDCK cell homogenates[9]
% Inhibition41% at 20 µMMouse liver microsomes[9]
% Inhibition62% at 20 µMMouse brain homogenates[9]
D-threo-PDMP IC505 µMNot Specified[10]
Ki0.7 µMNot Specified[10]

Table 2: Comparative Cellular Effects

CompoundEffectConcentrationCell LineReference
D-threo-PPMP 70% reduction in cell growth20 µMMDCK[11]
Significant inhibition of DNA synthesis3 µMMDCK[11]
DL-threo-PDMP Induction of ER stress (CHOP expression)Not SpecifiedA549[12]
Induction of autophagy (LC3B-II expression)Not SpecifiedA549[12]
Caspase-independent apoptosisNot SpecifiedA549[12]
Inhibition of cell adhesion to laminin (B1169045) and collagenNot SpecifiedB16 Melanoma[5]
Inactivation of mTOR20 µMHeLa[13]
Alteration of cholesterol homeostasisNot SpecifiedFibroblasts[14]

Signaling Pathways and Cellular Workflows

The inhibition of GCS by both DL-threo-PPMP and DL-threo-PDMP triggers a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.

PPMP_PDMP DL-threo-PPMP / DL-threo-PDMP GCS Glucosylceramide Synthase (GCS) PPMP_PDMP->GCS Inhibits GlcCer Glucosylceramide GCS->GlcCer Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces ER_Stress ER Stress Ceramide->ER_Stress Induces mTOR mTOR Inactivation (PDMP specific) Ceramide->mTOR Leads to GSLs Glycosphingolipids GlcCer->GSLs

Caption: Inhibition of GCS by DL-threo-PPMP/PDMP leads to ceramide accumulation and downstream cellular responses.

Experimental Protocols

The following are generalized methodologies for key experiments involving DL-threo-PPMP and DL-threo-PDMP.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure the enzymatic activity of GCS in the presence of inhibitors.

Materials:

  • Cell or tissue homogenates containing GCS

  • Radiolabeled UDP-[14C]glucose or a fluorescent ceramide analog (e.g., NBD-C6-ceramide)

  • Ceramide substrate

  • DL-threo-PPMP or DL-threo-PDMP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • TLC plates and developing solvent

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cell/tissue homogenate, and ceramide substrate.

  • Add varying concentrations of DL-threo-PPMP or DL-threo-PDMP to the test samples, including a vehicle control.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the labeled substrate (UDP-[14C]glucose or fluorescent ceramide).

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding lipid extraction solvents.

  • Separate the lipids by centrifugation.

  • Spot the extracted lipids onto a TLC plate and develop to separate glucosylceramide from unreacted ceramide.

  • Visualize and quantify the labeled glucosylceramide.

  • Calculate the percentage inhibition of GCS activity at each inhibitor concentration to determine the IC50 value.[1]

start Prepare Reaction Mix (Homogenate, Buffer, Ceramide) add_inhibitor Add Inhibitor (PPMP/PDMP) start->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate add_substrate Add Labeled Substrate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction tlc TLC Separation stop_reaction->tlc quantify Quantify Product tlc->quantify

Caption: Workflow for an in vitro Glucosylceramide Synthase (GCS) inhibition assay.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of DL-threo-PPMP or DL-threo-PDMP on cell proliferation and viability.

Materials:

  • Cultured cells

  • 96-well plates

  • DL-threo-PPMP or DL-threo-PDMP

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of DL-threo-PPMP or DL-threo-PDMP and a vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

DL-threo-PPMP hydrochloride and DL-threo-PDMP are both valuable tools for the inhibition of glucosylceramide synthase. The primary difference in their chemical structure, the length of the N-acyl chain, likely contributes to observed differences in their inhibitory potency and the breadth of their cellular effects. While DL-threo-PDMP has been more extensively characterized in terms of its impact on specific signaling pathways like ER stress and mTOR, both compounds effectively induce ceramide accumulation and subsequent apoptosis and autophagy. The choice between DL-threo-PPMP and DL-threo-PDMP will depend on the specific research question, the cell system being used, and whether a broader or more targeted effect on cellular lipid metabolism is desired. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs.

References

A Comparative Efficacy Analysis of DL-threo-PPMP Hydrochloride and GENZ-123346 as Glucosylceramide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent Glucosylceramide Synthase (GCS) inhibitors: DL-threo-PPMP hydrochloride and GENZ-123346. The information presented herein, supported by experimental data from various studies, is intended to assist researchers in selecting the appropriate inhibitor for their specific research needs.

Introduction to Glucosylceramide Synthase Inhibition

Glucosylceramide Synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide, the initial step in this pathway. The inhibition of GCS has significant implications in various pathological conditions, including cancer and lysosomal storage diseases, making it a key therapeutic target. By blocking GCS, these inhibitors lead to an accumulation of the substrate, ceramide, which is a known mediator of apoptosis and autophagy, and a depletion of downstream GSLs.

Comparative Efficacy of DL-threo-PPMP and GENZ-123346

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of GCS.[1] In contrast, GENZ-123346 is a potent, orally available GCS inhibitor.[2] The primary difference in their efficacy lies in their inhibitory potency, with GENZ-123346 demonstrating significantly higher potency in in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and GENZ-123346 based on available literature. It is important to note that the IC50 values may have been determined under different experimental conditions and should be considered as a relative measure of potency.

InhibitorTargetIC50 ValueKey Downstream EffectsReference
This compound Glucosylceramide Synthase (GCS)2 - 20 µM- Accumulation of ceramide- Induction of apoptosis and autophagy- Inhibition of the PI3K/Akt signaling pathway- Alteration of cholesterol homeostasis[3]
GENZ-123346 Glucosylceramide Synthase (GCS)14 nM (for GM1 synthesis)- Reduction of kidney GlcCer and GM3 levels- Inhibition of cystogenesis in polycystic kidney disease models- Direct effect on the Akt-mTOR signaling pathway[2][3]

Signaling Pathways Affected by GCS Inhibition

The inhibition of GCS triggers a cascade of downstream signaling events, primarily due to the accumulation of ceramide and the depletion of GSLs. The following diagram illustrates the central role of GCS in sphingolipid metabolism and the impact of its inhibition on key cellular pathways.

Ceramide Ceramide GCS GCS (Glucosylceramide Synthase) Ceramide->GCS Substrate Apoptosis Apoptosis/ Autophagy Ceramide->Apoptosis Induces GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Akt_mTOR Akt-mTOR Signaling GCS->Akt_mTOR Modulates GSLs Complex Glycosphingolipids (GSLs) GlcCer->GSLs Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Promotes PPMP DL-threo-PPMP PPMP->GCS Inhibits GENZ GENZ-123346 GENZ->GCS Inhibits

GCS inhibition alters key cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of GCS inhibitors.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on GCS enzymatic activity in a cell-free system.

Materials:

  • Microsomal fraction containing GCS (from cell or tissue lysates)

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound and GENZ-123346

  • Thin-Layer Chromatography (TLC) plates

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein, and fluorescent ceramide substrate.

  • Add varying concentrations of this compound or GENZ-123346 to the reaction mixture. Include a vehicle control.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Spot the extracted lipids onto a TLC plate and develop it using an appropriate solvent system to separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • Calculate the percentage of GCS inhibition for each inhibitor concentration to determine the IC50 value.

Quantification of Cellular Glycosphingolipids by HPLC

This protocol outlines the quantification of cellular GSLs following treatment with GCS inhibitors.[4]

Materials:

  • Cultured cells

  • This compound and GENZ-123346

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Culture cells to the desired confluency and treat with varying concentrations of this compound or GENZ-123346 for a specified duration (e.g., 48 hours).

  • Harvest the cells and perform lipid extraction using a chloroform/methanol-based method.

  • Derivatize the extracted GSLs with a fluorescent tag if necessary, depending on the detection method.

  • Inject the lipid extract into the HPLC system.

  • Separate the GSLs using a suitable column (e.g., a normal-phase column) and a gradient elution program.

  • Detect the GSLs using a fluorescence detector.

  • Quantify the amount of each GSL by comparing the peak areas to those of known standards.

Western Blot Analysis of the Akt-mTOR Signaling Pathway

This method is used to assess the phosphorylation status of key proteins in the Akt-mTOR pathway following GCS inhibitor treatment.[5]

Materials:

  • Cultured cells

  • This compound and GENZ-123346

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated Akt and S6 ribosomal protein

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cultured cells with the GCS inhibitors for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and S6.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed Cells B 2. Treat with GCS Inhibitor (DL-threo-PPMP or GENZ-123346) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (p-Akt, Akt, p-S6, S6) F->G H 8. Detection & Quantification G->H

Experimental workflow for Western blot analysis.

Conclusion

Both this compound and GENZ-123346 are valuable tools for studying the role of GCS in cellular processes. GENZ-123346 exhibits significantly higher potency, making it a more suitable candidate for studies requiring low nanomolar concentrations of a GCS inhibitor. DL-threo-PPMP, being a well-characterized ceramide analog, remains a useful tool for investigating the downstream effects of ceramide accumulation. The choice between these inhibitors should be guided by the specific requirements of the experimental design, including the desired potency and the cellular context of the study. The provided protocols offer a standardized framework for the direct comparison of these and other GCS inhibitors.

References

A Researcher's Guide to Cross-Validation of Lipidomics Data from DL-threo-PPMP Hydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating sphingolipid metabolism, DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a critical tool. As an inhibitor of glucosylceramide synthase (GCS), it allows for the controlled study of ceramide-dependent signaling pathways. This guide provides a framework for cross-validating lipidomics data obtained from cells treated with DL-threo-PPMP, comparing its effects with other GCS inhibitors, and offering detailed experimental protocols to ensure data robustness.

Mechanism of Action

DL-threo-PPMP is a synthetic analog of ceramide that competitively inhibits UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide to form glucosylceramide. The inhibition of GCS by DL-threo-PPMP results in two primary consequences: the accumulation of intracellular ceramide and the depletion of downstream glycosphingolipids.[1] Ceramide itself is a bioactive lipid involved in various cellular processes, including apoptosis, autophagy, and cell cycle arrest.[1] It is important to note that the D-threo stereoisomer is the biologically active form of PPMP.

Comparative Analysis of GCS Inhibitors

The selection of a GCS inhibitor can significantly impact experimental outcomes. Below is a comparison of DL-threo-PPMP with other commonly used GCS inhibitors.

InhibitorMechanism of ActionReported IC50Key Cellular EffectsNotes
DL-threo-PPMP Competitive inhibitor of GCS, ceramide analog[2]2 - 20 µM[2]- Accumulation of ceramide[2]- Depletion of glucosylceramide and downstream glycosphingolipids[2]- Induction of apoptosis and autophagy[2]- Inhibition of the PI3K/Akt signaling pathway[2]Widely used research tool. The D-threo isomer is the active enantiomer.[2]
Eliglustat Non-competitive inhibitor of GCS0.016 - 0.022 µM- Reduction of glucosylceramide and downstream glycosphingolipids- Does not significantly increase ceramide levelsApproved for the treatment of Gaucher disease.
Genz-123346 Non-competitive inhibitor of GCSNot specified- Reduction of glucosylceramide and downstream glycosphingolipids- Does not significantly increase ceramide levelsResearch compound.
D-threo-PDMP Competitive inhibitor of GCS, ceramide analogIC50 of 5 µM for the (+)-D-threo isomer[3]- Similar to DL-threo-PPMP- Inhibition of neurite outgrowth[3]- Altered cholesterol homeostasis[3]D-threo-PPMP has a palmitoyl (B13399708) (C16) chain, while D-threo-PDMP has a decanoyl (C10) chain.[4]
AMP-DNM Iminosugar derivative, specific GCS inhibitorNot specified- Reduces glycosphingolipid concentrations without increasing ceramide levels[5]Shown to improve insulin (B600854) sensitivity in animal models.[5]

Expected Lipidomic Profile Changes with DL-threo-PPMP Treatment

Based on its mechanism of action, treatment of cells with DL-threo-PPMP is expected to produce a distinct lipidomic signature. Researchers can cross-validate their data by comparing it against these expected changes.

Lipid ClassExpected ChangeRationale
Ceramides (B1148491) IncreaseInhibition of GCS blocks the primary metabolic pathway for ceramide conversion to glucosylceramide.
Glucosylceramides DecreaseDirect consequence of GCS inhibition.
Lactosylceramides DecreaseAs downstream products of glucosylceramide, their synthesis is inhibited.
Gangliosides (e.g., GM3, GD3) DecreaseComplex glycosphingolipids derived from glucosylceramide.
Sphingomyelins May show minor changesSynthesized from ceramide via a different enzymatic pathway (sphingomyelin synthase).
Cholesterol May be alteredSome studies with related compounds (D-threo-PDMP) suggest potential off-target effects on cholesterol homeostasis.[3]

Experimental Protocols

To ensure the generation of high-quality, reproducible lipidomics data, detailed and consistent experimental protocols are essential.

Cell Treatment with DL-threo-PPMP
  • Preparation of Stock Solution: Dissolve DL-threo-PPMP hydrochloride in a suitable solvent such as ethanol (B145695) or methanol (B129727) to create a 1-10 mM stock solution. Store at -20°C.

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Replace the culture medium with fresh medium containing the desired final concentration of DL-threo-PPMP (typically in the range of 2-20 µM).[6] Include a vehicle control (solvent alone) in all experiments.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) to allow for changes in lipid metabolism.

Lipid Extraction

A standard method for extracting lipids from cultured cells is the Bligh-Dyer method.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to pellet.

  • Extraction: Add a 1:2:0.8 mixture of chloroform (B151607):methanol:water to the cell pellet. Vortex thoroughly and allow the mixture to stand for 10 minutes.

  • Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase and dry it under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Lipidomics Analysis by Mass Spectrometry
  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for your chromatography system (e.g., methanol/chloroform).

  • Chromatography: Use a suitable liquid chromatography (LC) method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the lipid species.

  • Mass Spectrometry: Analyze the separated lipids using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ionization modes to detect a wide range of lipid species.

  • Data Analysis: Use specialized software to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and retention time.

Visualizing the Impact of DL-threo-PPMP

The following diagrams illustrate the key pathways affected by DL-threo-PPMP.

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer catalyzes Ceramide_Accumulation Ceramide Accumulation GSL_Depletion GSL Depletion Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs PPMP DL-threo-PPMP PPMP->GCS

Caption: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with DL-threo-PPMP Start->Treatment Harvesting Cell Harvesting and Washing Treatment->Harvesting Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Lipid Identification Analysis->Data_Processing Cross_Validation Cross-Validation: Comparison with Expected Profile Data_Processing->Cross_Validation End End: Validated Data Cross_Validation->End

Caption: Workflow for Lipidomics Analysis and Cross-Validation.

Ceramide_Signaling PPMP DL-threo-PPMP GCS GCS Inhibition PPMP->GCS Ceramide_Accumulation Ceramide Accumulation GCS->Ceramide_Accumulation Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis induces Autophagy Autophagy Ceramide_Accumulation->Autophagy induces Cell_Cycle_Arrest Cell Cycle Arrest Ceramide_Accumulation->Cell_Cycle_Arrest induces Akt_mTORC1 Akt/mTORC1 Pathway Ceramide_Accumulation->Akt_mTORC1 inhibits Beclin1 Beclin-1 Complex Ceramide_Accumulation->Beclin1 activates Akt_mTORC1->Autophagy (inhibition of inhibition) Beclin1->Autophagy promotes

Caption: Downstream Signaling Effects of Ceramide Accumulation.

By following the protocols and comparative data presented in this guide, researchers can more confidently interpret and cross-validate their lipidomics findings, leading to a deeper understanding of the roles of ceramides and glycosphingolipids in cellular function.

References

Validating the Specificity of DL-threo-PPMP Hydrochloride Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a chemical probe is paramount for data integrity and the advancement of targeted therapeutic strategies. This guide provides a comparative analysis of DL-threo-PPMP hydrochloride, a widely used inhibitor of glucosylceramide synthase (GCS), and outlines a definitive method for validating its specificity using knockout (KO) cell lines.

This compound is a synthetic ceramide analog that competitively inhibits UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1] GCS is the pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids, transferring glucose to ceramide to form glucosylceramide.[1][2] Inhibition of GCS by DL-threo-PPMP leads to two primary cellular consequences: the depletion of downstream glycosphingolipids and the accumulation of the precursor, ceramide.[1][3] Ceramide itself is a potent bioactive lipid implicated in a variety of cellular processes, including apoptosis and autophagy.[1][4][5]

The use of isogenic knockout cell lines, where the gene encoding the putative target is deleted, provides the gold standard for confirming the on-target effects of a pharmacological inhibitor.[6] By comparing the cellular phenotype and biochemical response to DL-threo-PPMP in wild-type (WT) cells versus GCS knockout (UGCG KO) cells, researchers can unequivocally attribute the compound's activity to the inhibition of GCS.

Comparative Analysis of Glucosylceramide Synthase Inhibitors

This compound is one of several available inhibitors of GCS. The choice of inhibitor can depend on factors such as potency, specificity, and cell permeability. Below is a comparison of this compound with other commonly used GCS inhibitors.

InhibitorChemical ClassIC50Key Features & Applications
This compound Ceramide analog2-20 µMWidely used research tool to induce ceramide accumulation and study its downstream effects.
PDMP (DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) Ceramide analogVaries with acyl chain lengthA well-established GCS inhibitor used to study glycosphingolipid function.[7][8]
Eliglustat (Genz-112638) N-alkylated iminosugar derivative24 nMPotent and specific inhibitor; approved for the treatment of Gaucher disease type 1.[3][9]
Miglustat (N-butyldeoxynojirimycin) IminosugarMicromolar rangeOrally active and reversible inhibitor; used in the treatment of Gaucher disease and Niemann-Pick type C disease.[3]
Ibiglustat (Venglustat) Non-iminosugarPotent (specific IC50 not readily available)Orally active, brain-penetrant inhibitor; under investigation for several lysosomal storage disorders.[3]
Genz-123346 Iminosugar derivative14 nM (for GM1)Orally available inhibitor of GCS.[3]

Experimental Protocols for Specificity Validation using UGCG Knockout Cell Lines

To validate that the effects of this compound are mediated through the inhibition of GCS, a series of experiments comparing its effects on wild-type cells and cells with a knockout of the UGCG gene (the gene encoding GCS) are recommended.

Generation and Validation of UGCG Knockout Cell Lines

Objective: To create and validate a cell line that does not express functional GCS.

Methodology:

  • CRISPR/Cas9-mediated Gene Editing: Design guide RNAs (gRNAs) targeting an early exon of the UGCG gene to induce a frameshift mutation leading to a premature stop codon.

  • Transfection and Clonal Selection: Transfect the chosen wild-type cell line (e.g., HEK293, HeLa) with plasmids encoding Cas9 and the UGCG-specific gRNAs. Select single-cell clones and expand them.

  • Genomic DNA Verification:

    • PCR and Sanger Sequencing: Extract genomic DNA from the clonal populations. Perform PCR to amplify the targeted region of the UGCG gene. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[10]

  • Protein Expression Analysis (Western Blot):

    • Lyse wild-type and UGCG KO candidate cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with a validated primary antibody specific for the UGCG protein.

    • A complete absence of the band corresponding to UGCG in the knockout clones, present in the wild-type, confirms a successful knockout at the protein level.[9][11]

  • Functional Validation (Lipidomics):

    • Culture wild-type and confirmed UGCG KO cells.

    • Extract lipids from the cells.

    • Analyze the lipid profiles using liquid chromatography-mass spectrometry (LC-MS).

    • Confirm the absence or significant reduction of glucosylceramide and downstream glycosphingolipids in the UGCG KO cells compared to wild-type cells.[12][13]

Comparative Phenotypic Analysis

Objective: To demonstrate that the cellular effects of this compound are absent in UGCG KO cells.

Methodology:

  • Cell Viability/Proliferation Assay:

    • Treat both wild-type and UGCG KO cells with a range of concentrations of this compound.

    • After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

    • Expected Outcome: this compound should reduce the viability of wild-type cells in a dose-dependent manner. This effect should be significantly attenuated or completely absent in the UGCG KO cells.

  • Apoptosis and Autophagy Assays:

    • Treat wild-type and UGCG KO cells with an effective concentration of this compound.

    • Apoptosis: Analyze markers of apoptosis such as caspase-3 activation (by Western blot or activity assay) or Annexin V staining (by flow cytometry).

    • Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot or visualize autophagosomes by fluorescence microscopy in cells expressing GFP-LC3.

    • Expected Outcome: Wild-type cells treated with this compound should show an increase in markers of apoptosis and autophagy due to ceramide accumulation.[4][14] These effects should not be observed in the UGCG KO cells treated with the inhibitor.

Biochemical Validation of On-Target Activity

Objective: To directly measure the impact of this compound on ceramide and glucosylceramide levels in both cell lines.

Methodology:

  • Lipidomics Analysis:

    • Treat wild-type and UGCG KO cells with this compound for a defined period.

    • Extract lipids and perform quantitative lipidomics by LC-MS to measure the levels of various ceramide species and glucosylceramide.[12]

    • Expected Outcome: In wild-type cells, treatment with this compound will lead to a significant increase in cellular ceramide levels and a decrease in glucosylceramide.[3] In UGCG KO cells, which already have negligible levels of glucosylceramide, the inhibitor should not cause a further significant change in the lipid profile.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for validating the specificity of this compound.

GSL_Pathway Ceramide Ceramide UGCG Glucosylceramide Synthase (GCS) Ceramide->UGCG Substrate Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation UGCG->Glucosylceramide Product PPMP DL-threo-PPMP hydrochloride PPMP->UGCG Inhibition

Glycosphingolipid Biosynthesis Pathway and the Site of Inhibition by this compound.

Ceramide_Signaling cluster_0 GCS Inhibition PPMP DL-threo-PPMP UGCG GCS PPMP->UGCG Ceramide Ceramide Accumulation UGCG->Ceramide Inhibition of consumption Akt_mTOR Akt/mTORC1 Signaling Ceramide->Akt_mTOR Inhibits Beclin1 Beclin-1 Complex Activation Ceramide->Beclin1 Mitochondria Mitochondrial Pathway Ceramide->Mitochondria Autophagy Autophagy Akt_mTOR->Autophagy Negative Regulation Beclin1->Autophagy Apoptosis Apoptosis Mitochondria->Apoptosis Validation_Workflow Start Start with Wild-Type (WT) Cell Line CRISPR CRISPR/Cas9 Targeting UGCG Start->CRISPR Clonal_Selection Single-Cell Cloning and Expansion CRISPR->Clonal_Selection Validation Validate UGCG Knockout (KO) - Sequencing - Western Blot - Lipidomics Clonal_Selection->Validation Comparative_Assays Comparative Assays Validation->Comparative_Assays WT_Treatment Treat WT Cells with PPMP Comparative_Assays->WT_Treatment KO_Treatment Treat KO Cells with PPMP Comparative_Assays->KO_Treatment Phenotypic_Analysis Phenotypic Analysis (Viability, Apoptosis, etc.) WT_Treatment->Phenotypic_Analysis Biochemical_Analysis Biochemical Analysis (Lipidomics) WT_Treatment->Biochemical_Analysis KO_Treatment->Phenotypic_Analysis KO_Treatment->Biochemical_Analysis Conclusion Conclusion: PPMP effect is GCS-dependent Phenotypic_Analysis->Conclusion Biochemical_Analysis->Conclusion

References

A Comparative Analysis of DL-threo-PPMP Hydrochloride's Cytotoxic Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl), a known inhibitor of glucosylceramide synthase, on various cancer cell lines. The data presented is compiled from multiple studies and aims to offer a comprehensive resource for researchers investigating novel cancer therapeutics. While direct comparative studies using a standardized methodology across a wide range of cancer cell lines are limited, this guide synthesizes the available data on DL-threo-PPMP and its analogs to provide insights into its potential as an anti-cancer agent.

Mechanism of Action

DL-threo-PPMP hydrochloride is a ceramide analog that competitively inhibits the enzyme glucosylceramide synthase (GCS).[1] GCS is crucial for the synthesis of glucosylceramide, a precursor for most glycosphingolipids.[1] By inhibiting GCS, DL-threo-PPMP leads to the intracellular accumulation of ceramide, a bioactive lipid that acts as a second messenger in signaling pathways, ultimately inducing apoptosis (programmed cell death) and autophagy.[2][3] This mechanism of action makes DL-threo-PPMP a subject of interest in cancer research, as many cancer cells exhibit altered sphingolipid metabolism.

Data Presentation: Cytotoxic and Inhibitory Effects

The following tables summarize the reported cytotoxic and inhibitory concentrations of DL-threo-PPMP and its stereoisomer, L-threo-PPMP, in various cancer cell lines and biological systems. It is important to note that the experimental conditions and endpoints (e.g., IC50, ED50) may vary between studies.

Table 1: Effects of this compound on Cancer Cell Lines and Enzyme Activity

Cell Line / SystemConcentrationEffectReference
GeneralIC50: 2 - 20 µMInhibition of glucosylceramide synthase activity[1]
Plasmodium falciparum (late ring-stage)IC50: 0.85 µMGrowth Inhibition[4]
MDCK (Madin-Darby Canine Kidney) cell homogenates20 µM70% inhibition of GCS[3][4]
Mouse liver microsomes20 µM41% inhibition of GCS[3][4]
Mouse brain homogenates20 µM62% inhibition of GCS[3][4]

Table 2: Effects of L-threo-PPMP on Breast Cancer Cell Lines

Cell LineED50EffectReference
MCF-74 µMGrowth Inhibition
MDA-MB-4687 µMGrowth Inhibition
SK-BR-36 µMGrowth Inhibition

Table 3: Apoptotic Effects of L-threo-PPMP

Cell LineConcentrationEffectDurationReference
Colo-205 (Colon Carcinoma)0.5 - 20 µMApoptosis Induction6 hours[5]
SKBR3 (Breast Carcinoma)0.5 - 20 µMApoptosis Induction6 hours[5]
SKBR3 (Breast Carcinoma)1 - 16 µMCaspase-3 Activation48 hours[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry analysis can be performed to quantify the relative expression levels of the target proteins.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

G This compound Induced Apoptosis Pathway cluster_0 Drug Action cluster_1 Enzymatic Inhibition cluster_2 Metabolic Consequence cluster_3 Mitochondrial (Intrinsic) Apoptosis Pathway DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS Inhibits Glucosylceramide Glucosylceramide (Blocked) GCS->Glucosylceramide Catalyzes Ceramide Ceramide Accumulation Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with DL-threo-PPMP HCl A->C B Prepare Serial Dilutions of DL-threo-PPMP HCl B->C D Incubate for 24, 48, or 72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 Value F->G

References

Confirming the On-Target Activity of DL-threo-PPMP Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound in a new cell model is a critical step. This guide provides a comparative framework for validating the inhibitory effect of DL-threo-PPMP hydrochloride on its target, glucosylceramide synthase (GCS), within a novel cellular context. We present a detailed comparison with alternative inhibitors and provide comprehensive experimental protocols.

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a known inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2] By blocking the conversion of ceramide to glucosylceramide, DL-threo-PPMP HCl leads to an accumulation of cellular ceramide and a depletion of downstream glycosphingolipids. This mechanism makes it a valuable tool for studying the roles of these lipids in various cellular processes, including cell growth, apoptosis, and autophagy.[1]

Comparative Analysis of Glucosylceramide Synthase Inhibitors

To objectively assess the on-target activity of this compound, it is beneficial to compare its performance with other known GCS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for this compound and a selection of alternative GCS inhibitors. It is important to note that these values can vary depending on the specific assay conditions and cell types used.

InhibitorIC50 ValueTargetNotes
This compound 2 - 20 µM[1]Glucosylceramide Synthase (GCS)A ceramide analog that acts as a competitive inhibitor of GCS.[1]
D-threo-PPMP hydrochlorideNot explicitly found, but is the active enantiomer of the DL-threo racemic mixture.[3]Glucosylceramide Synthase (GCS)Induces a 70% reduction in cell growth in MDCK cells at 20 µM.[3]
L-threo-PPMP hydrochlorideED50s = 4, 7, and 6 µM for MCF-7, MDA-MB-468, and SK-BR-3 breast cancer cells, respectively.[4]Glucosylceramide Synthase (GCS)Isomer of D-threo-PPMP.[4]
Miglustat (N-butyldeoxynojirimycin)5 - 50 µM[5]Glucosylceramide Synthase (GCS)An orally active and reversible inhibitor.[6]
Eliglustat24 nM[6]Glucosylceramide Synthase (GCS)A specific, potent, and orally active inhibitor.[6]
Ibiglustat (Venglustat)Potent, brain-penetrant inhibitor (specific IC50 not readily available in search results).[6]Glucosylceramide Synthase (GCS)An orally active inhibitor.[6]
T-036 (Glucosylceramide synthase-IN-1)31 nM (human GCS), 51 nM (mouse GCS)[6]Glucosylceramide Synthase (GCS)A potent, brain-penetrant, and orally active inhibitor.[6]
EXEL-03462 nM[6]Glucosylceramide Synthase (GCS)An orally active inhibitor.[6]
Genz-12334614 nM (for GM1 inhibition)[6]Glucosylceramide Synthase (GCS)An orally available inhibitor.[6]

Experimental Protocols for On-Target Activity Confirmation

To confirm the on-target activity of this compound in a new cell model, two primary experimental approaches can be employed: a direct measurement of GCS enzymatic activity and the quantification of the substrate (ceramide) and its product (glucosylceramide).

Glucosylceramide Synthase (GCS) Activity Assay

This assay directly measures the enzymatic activity of GCS in cell lysates. A common method utilizes a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, as a substrate.

Protocol:

  • Cell Lysis:

    • Culture the new cell model to the desired confluency.

    • Treat the cells with varying concentrations of this compound (and/or other inhibitors for comparison) for a predetermined time. Include a vehicle control (e.g., DMSO).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors) on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the GCS enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microfuge tube, combine a standardized amount of cell lysate protein with an assay buffer containing the fluorescent ceramide substrate (e.g., NBD-C6-ceramide).

    • Add UDP-glucose to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids from the reaction mixture.

    • Separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[7][8]

  • Data Analysis:

    • Quantify the amount of fluorescent product generated.

    • Calculate the GCS activity, typically expressed as pmol of product formed per mg of protein per hour.

    • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Quantification of Cellular Ceramide and Glucosylceramide by LC-MS/MS

This method provides a direct measure of the inhibitor's effect on the levels of the endogenous substrate and product of GCS. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of lipid species.[9]

Protocol:

  • Cell Treatment and Lipid Extraction:

    • Treat the cells with this compound as described in the GCS activity assay protocol.

    • Harvest and wash the cells.

    • Extract total lipids from the cell pellet using a suitable solvent system, such as a chloroform/methanol mixture.[10] It is crucial to add an internal standard (e.g., a non-naturally occurring ceramide species like C17-ceramide) at the beginning of the extraction to control for sample loss and ionization efficiency.[10]

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the lipid extract into an LC-MS/MS system.

    • Separate the different ceramide and glucosylceramide species using a suitable liquid chromatography column and gradient.[10]

    • Detect and quantify the specific lipid species using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each ceramide and glucosylceramide species by comparing their peak areas to that of the internal standard and a standard curve generated with known amounts of lipid standards.[10]

    • Compare the levels of ceramide and glucosylceramide in treated cells versus control cells. A successful on-target effect of this compound will result in a significant increase in cellular ceramide levels and a corresponding decrease in glucosylceramide levels.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental design, the following diagrams have been generated using the DOT language for Graphviz.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Catalyzes Downstream Downstream Glycosphingolipids GlcCer->Downstream DL_threo_PPMP DL-threo-PPMP HCl DL_threo_PPMP->GCS Inhibits

Caption: Signaling pathway illustrating the inhibition of Glucosylceramide Synthase (GCS) by this compound, leading to the accumulation of ceramide.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. On-Target Activity Assays cluster_analysis 3. Data Analysis Cell_Culture Culture New Cell Model Treatment Treat with DL-threo-PPMP HCl (and other inhibitors) Cell_Culture->Treatment GCS_Assay GCS Activity Assay (Fluorescent Substrate) Treatment->GCS_Assay Lipid_Quant LC-MS/MS Quantification (Ceramide & GlcCer) Treatment->Lipid_Quant IC50 Calculate IC50 (from GCS Assay) GCS_Assay->IC50 Lipid_Levels Compare Lipid Levels (Treated vs. Control) Lipid_Quant->Lipid_Levels

Caption: Experimental workflow for confirming the on-target activity of this compound in a new cell model.

References

Validating the Downstream Signaling Effects of DL-threo-PPMP Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP) hydrochloride with other glucosylceramide synthase (GCS) inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and workflows to aid in the objective assessment of its performance in a research setting.

Introduction

DL-threo-PPMP hydrochloride is a widely used synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase).[1] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] Inhibition of GCS by DL-threo-PPMP leads to two primary downstream effects: the depletion of glycosphingolipids and the accumulation of the substrate, ceramide. Ceramide is a critical bioactive lipid that functions as a second messenger in a variety of cellular processes, including apoptosis (programmed cell death) and autophagy ("self-eating").[2][3][4][5] The D-threo stereoisomer is the biologically active form of PPMP. This guide will compare DL-threo-PPMP with other GCS inhibitors and provide protocols to validate its downstream signaling consequences.

Comparative Analysis of Glucosylceramide Synthase Inhibitors

The efficacy of GCS inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against the GCS enzyme and their impact on cellular ceramide levels. Lower IC50 values indicate higher potency.

InhibitorIC50 ValueCell Line / SystemReference
DL-threo-PPMP 2 - 20 µMMDCK cell homogenates[6]
D-threo-PPMP ~20 µMMDCK cell homogenates
D-threo-PDMP 5 µM (for 50% inhibition)Enzyme assay[7]
DL-threo-PDMP 5 µM (for 33% inhibition)MDCK cell homogenates[8]
Eliglustat 24 nMK562 cells
Miglustat 10 - 50 µMVaries

Table 1: Comparison of IC50 Values for GCS Inhibitors. This table summarizes the reported IC50 values for DL-threo-PPMP and other GCS inhibitors. Note that experimental conditions can vary between studies.

Inhibitor / AnalogCell LineTreatment ConditionsEffect on Ceramide LevelsReference
DL-PDMP A549 cellsNot specifiedMarked increase in the nuclear envelope after 17 hours[3]
PPMP HeLa cells10 µM for 24 hours8-fold increase in C16-ceramide, 10-fold increase in C22-ceramide

Table 2: Effects of PPMP Analogs on Cellular Ceramide Levels. This table highlights the significant accumulation of ceramide species in different cell lines following treatment with PPMP analogs.

Signaling Pathways and Experimental Workflows

The inhibition of GCS by DL-threo-PPMP initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide. These pathways can be experimentally validated using the protocols detailed in the subsequent sections.

GCS_Inhibition_Pathway DL-threo-PPMP DL-threo-PPMP GCS Glucosylceramide Synthase (GCS) DL-threo-PPMP->GCS Inhibition GlcCer Glucosylceramide & Downstream GSLs GCS->GlcCer Synthesis Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture ppmp_treatment DL-threo-PPMP Treatment cell_culture->ppmp_treatment lipid_extraction Lipid Extraction (LC-MS/MS) ppmp_treatment->lipid_extraction protein_lysis Protein Lysis (Western Blot) ppmp_treatment->protein_lysis autophagy_assay Autophagy Flux Assay ppmp_treatment->autophagy_assay

References

A comparative analysis of the cytotoxic effects of various glucosylceramide synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various glucosylceramide synthase (GCS) inhibitors. GCS is a critical enzyme in sphingolipid metabolism, catalyzing the formation of glucosylceramide from ceramide. Its inhibition can lead to the accumulation of ceramide, a pro-apoptotic lipid, making GCS an attractive target in cancer therapy. This document summarizes quantitative cytotoxicity data, details experimental protocols for assessing cell viability, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity of GCS Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common GCS inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are indicative of the cytotoxic potency of each compound. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time[1][2][3][4].

InhibitorCell LineCancer TypeIC50 Value (µM)Reference
PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)K562/A02LeukemiaNot specified, induces apoptosis--INVALID-LINK--
B16 MelanomaMelanomaNot specified, reduces adhesion--INVALID-LINK--
PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol)VariousVariousGenerally more cytotoxic than PDMP--INVALID-LINK--
Eliglustat (Genz-112638)K562Leukemia0.024 (for GM1 inhibition)[5]
B16/F10Melanoma0.029 (for GM3 inhibition)[5]
A549-VIM-RFPLung CancerPromotes TGF-β-induced SMAD2 phosphorylation at 1-2 µM[5]
Miglustat (NB-DNJ)COS-7 (transfected with Gaucher disease mutations)Not applicable10 µM (used to increase enzyme activity)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for two common assays used to assess the cytotoxic effects of GCS inhibitors.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • GCS inhibitors (e.g., PDMP, PPMP, Eliglustat, Miglustat)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the GCS inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the inhibitors. Include wells with a vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Crystal Violet Assay

The crystal violet assay is another method to determine cell viability by staining the DNA of adherent cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • GCS inhibitors

  • Crystal Violet solution (0.5% in methanol)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Fixation: After the desired incubation period, gently wash the cells with PBS. Then, fix the cells by adding 100 µL of methanol to each well and incubate for 10-15 minutes.[8]

  • Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[8]

  • Washing: Gently wash the wells with water to remove the excess stain.

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the cytotoxic effects of GCS inhibitors.

GCS_Inhibition_Apoptosis cluster_inhibition GCS Inhibition cluster_apoptosis Ceramide-Mediated Apoptosis GCS_Inhibitor GCS Inhibitor (e.g., PDMP, Eliglustat) GCS Glucosylceramide Synthase (GCS) GCS_Inhibitor->GCS inhibits Ceramide Ceramide GlcCer Glucosylceramide GCS->GlcCer catalyzes conversion Ceramide->GCS substrate Ceramide_acc Ceramide Accumulation Ceramide->Ceramide_acc Mitochondria Mitochondria Ceramide_acc->Mitochondria induces stress Caspases Caspase Activation Mitochondria->Caspases releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis executes cell death

Figure 1: Signaling pathway of GCS inhibitor-induced apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Prepare Serial Dilutions of GCS Inhibitors B->C D Treat Cells with Inhibitors C->D E Incubate for 24-72h D->E F Add Viability Reagent (e.g., MTT, Crystal Violet) E->F G Incubate F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Figure 2: Experimental workflow for cytotoxicity assessment.

References

Assessing the Specificity of DL-threo-PPMP Hydrochloride: A Comparative Guide to Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides an objective comparison of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP-HCl), a widely used inhibitor of glucosylceramide synthase (GCS), with other relevant inhibitors. By examining its performance in competitive inhibition assays and its selectivity profile, this document serves as a practical resource for assessing its suitability for various research applications.

DL-threo-PPMP is a synthetic analog of ceramide and acts as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids.[1] By mimicking the natural substrate, ceramide, DL-threo-PPMP binds to the active site of GCS, thereby blocking the formation of glucosylceramide. This inhibitory action leads to a reduction in the cellular levels of downstream glycosphingolipids and an accumulation of ceramide.

Comparative Inhibitory Potency

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While the IC50 value is dependent on experimental conditions, the Ki value represents the intrinsic binding affinity of the inhibitor for the enzyme. A lower Ki or IC50 value indicates a more potent inhibitor.

The inhibitory activity of DL-threo-PPMP and its alternatives against GCS is summarized in the table below. It is important to note that DL-threo-PPMP is a racemic mixture of D-threo-PPMP and L-threo-PPMP, with the D-threo enantiomer being the more active component.[2] For comparison, data for the highly potent GCS inhibitor, Eliglustat, is also included.

InhibitorTarget EnzymeIC50 / KiCell Line / Assay ConditionsReference
DL-threo-PPMP Glucosylceramide SynthaseIC50: 2 - 20 µM[3][4]
Glucosylceramide Synthase70% inhibition at 20 µMMDCK cell homogenates[5]
Glucosylceramide Synthase41% inhibition at 20 µMMouse liver microsomes[5]
Glucosylceramide Synthase62% inhibition at 20 µMMouse brain homogenates[5]
Sphingomyelin (B164518) synthase (in P. falciparum)IC50: 0.85 µMLate ring-stage P. falciparum growth[5]
D-threo-PPMP Glucosylceramide Synthase-
L-threo-PPMP Glucosylceramide SynthetaseED50: 4 µMMCF-7 breast cancer cells[6][7]
Glucosylceramide SynthetaseED50: 7 µMMDA-MB-468 breast cancer cells[6][7]
Glucosylceramide SynthetaseED50: 6 µMSK-BR-3 breast cancer cells[6][7]
Eliglustat Glucosylceramide SynthaseIC50: ~24 nMK562 cells[8]
Glucosylceramide SynthaseIC50: 25 nMMDA-MB-231 cells[8]
Glucosylceramide SynthaseIC50: 115 nMMDCK cell homogenates[9]
Glucosylceramide SynthaseIC50: 20 nMIntact MDCK cells[9]
Human Glucosylceramide SynthaseIC50: 15 - 31 nMRecombinant human GCS
Mouse Glucosylceramide SynthaseIC50: 51 - 190 nMRecombinant mouse GCS
D-threo-PDMP Glucosylceramide SynthaseKi: 0.7 µM; IC50: 5 µM[10]

Specificity of DL-threo-PPMP Hydrochloride

An ideal inhibitor should exhibit high specificity for its target enzyme with minimal off-target effects. DL-threo-PPMP has been shown to inhibit sphingomyelin synthase in the malaria parasite Plasmodium falciparum, indicating some level of cross-reactivity with other enzymes involved in sphingolipid metabolism.[11][12] This is an important consideration for researchers, and the potential for off-target effects should be evaluated in the context of the specific biological system under investigation. In contrast, Eliglustat is reported to be highly specific for GCS, with limited or no activity against a variety of other glycosidases.[9]

Experimental Protocols

To assess the competitive inhibition of GCS by this compound, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for an in vitro GCS inhibition assay using a fluorescent ceramide substrate.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

1. Materials and Reagents:

  • Enzyme source: Microsomes or purified GCS from a suitable cell line or tissue.

  • Substrates:

    • Ceramide analog (e.g., NBD-C6-ceramide).

    • UDP-glucose.

  • Inhibitor: this compound.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

  • Lipid extraction solution: (e.g., Chloroform:Methanol, 2:1 v/v).

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

2. Enzyme Preparation:

  • Prepare cell lysates or microsomal fractions from cells or tissues expressing GCS.

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

3. Inhibition Assay:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a reaction tube, add the enzyme preparation, assay buffer, and varying concentrations of the inhibitor.

  • Include a control reaction with no inhibitor.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrates (ceramide analog and UDP-glucose).

  • Incubate the reaction at 37°C for a defined period, ensuring the reaction remains in the linear range.

4. Lipid Extraction:

  • Stop the reaction by adding the lipid extraction solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

5. Product Quantification:

  • Resuspend the dried lipids in a suitable solvent.

  • Inject the sample into the HPLC system.

  • Separate the fluorescently labeled glucosylceramide product from the unreacted substrate.

  • Quantify the amount of product by measuring the fluorescence signal and comparing it to a standard curve.

6. Data Analysis:

  • Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the Ki value and the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate (ceramide) and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the glycosphingolipid biosynthesis pathway and the workflow for a competitive inhibition assay.

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Inhibited by DL-threo-PPMP Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs DL_threo_PPMP DL-threo-PPMP DL_threo_PPMP->GCS

Caption: Glycosphingolipid biosynthesis pathway and the point of inhibition by DL-threo-PPMP.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., Microsomes) Incubation Incubation: Enzyme + Inhibitor + Substrates Enzyme_Prep->Incubation Inhibitor_Dilutions Inhibitor Dilutions (DL-threo-PPMP) Inhibitor_Dilutions->Incubation Substrate_Prep Substrate Preparation (Ceramide, UDP-Glucose) Substrate_Prep->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction HPLC_Analysis HPLC Analysis (Quantification of Product) Lipid_Extraction->HPLC_Analysis Data_Analysis Data Analysis (IC50 / Ki Determination) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a competitive inhibition assay of Glucosylceramide Synthase.

References

Validating the Anti-malarial Activity of DL-threo-PPMP Hydrochloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anti-malarial activity of DL-threo-PPMP hydrochloride against established anti-malarial agents, Chloroquine and Artemisinin (B1665778). The information presented herein is intended to support researchers and professionals in the field of drug development in evaluating the potential of novel anti-malarial candidates.

Executive Summary

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (this compound) is a synthetic compound that has demonstrated in vitro activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. Its mechanism of action involves the inhibition of sphingolipid biosynthesis, a crucial metabolic pathway for parasite survival and proliferation. This guide compares the reported in vitro efficacy of this compound with that of two frontline anti-malarial drugs, Chloroquine and Artemisinin, based on available experimental data. While direct head-to-head comparative studies are limited, this guide synthesizes data from various sources to provide a comprehensive overview.

Comparative In Vitro Efficacy

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting parasite growth in vitro. The following table summarizes the reported IC50 values for this compound, Chloroquine, and Artemisinin against P. falciparum. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

CompoundP. falciparum Strain(s)Reported IC50 Range (nM)Reference(s)
This compoundNot Specified850[1]
Chloroquine (sensitive strains)3D7, HB37 - 111.7[2][3]
Chloroquine (resistant strains)K1, Dd2165.3 - 405[3][4]
Artemisinin3D7, African isolates1.9 - 11.4[5][6]
Dihydroartemisinin (DHA)NF54, patient isolates1.8 - 14.1[7][8]

Mechanism of Action & Signaling Pathways

This compound targets the sphingolipid biosynthesis pathway in P. falciparum. Specifically, it is an inhibitor of sphingosine (B13886) synthetase, an essential enzyme in this pathway. This inhibition disrupts the formation of crucial sphingolipids, leading to the disruption of the interconnected tubular network of the tubulovesicular membrane (TVM) in the host cell cytoplasm and ultimately blocking parasite proliferation.

In contrast, Chloroquine acts by interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. It accumulates in the parasite's acidic food vacuole and prevents the polymerization of toxic heme into hemozoin, leading to a buildup of toxic heme and parasite death.

Artemisinin and its derivatives are thought to be activated by heme iron in the parasite's food vacuole, generating reactive oxygen species (ROS) that damage parasite proteins and other macromolecules, leading to oxidative stress and cell death.

Comparative Anti-malarial Mechanisms of Action cluster_PPMP This compound cluster_Chloroquine Chloroquine cluster_Artemisinin Artemisinin PPMP DL-threo-PPMP HCl Sphingosine_Synthetase Sphingosine Synthetase PPMP->Sphingosine_Synthetase inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Sphingosine_Synthetase->Sphingolipid_Biosynthesis catalyzes TVM_Disruption TVM Disruption Sphingolipid_Biosynthesis->TVM_Disruption disrupts Parasite_Death_PPMP Parasite Proliferation Blocked TVM_Disruption->Parasite_Death_PPMP Chloroquine Chloroquine Heme_Polymerization Heme Polymerization Chloroquine->Heme_Polymerization inhibits Heme_Detoxification Heme Detoxification Heme_Polymerization->Heme_Detoxification Toxic_Heme Toxic Heme Accumulation Heme_Detoxification->Toxic_Heme prevents Parasite_Death_CQ Parasite Death Toxic_Heme->Parasite_Death_CQ Artemisinin Artemisinin Heme_Iron Heme Iron Artemisinin->Heme_Iron activated by ROS Reactive Oxygen Species (ROS) Heme_Iron->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death_ART Parasite Death Oxidative_Stress->Parasite_Death_ART

Caption: Mechanisms of action for this compound, Chloroquine, and Artemisinin.

Experimental Protocols

The in vitro anti-malarial activity of compounds is typically assessed using one of several standardized assays. Below are the methodologies for two commonly used assays.

SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: The test compounds are serially diluted in 96-well microplates.

  • Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.

  • Fluorescence Measurement: The fluorescence is read using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9][10]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

SYBR Green I-based Fluorescence Assay Workflow Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Add_Parasites Add Synchronized Ring-stage Parasites Parasite_Culture->Add_Parasites Drug_Dilution Prepare Drug Dilutions in 96-well plate Drug_Dilution->Add_Parasites Incubation Incubate for 72 hours Add_Parasites->Incubation Lysis_Staining Lyse Cells & Stain with SYBR Green I Incubation->Lysis_Staining Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Read_Fluorescence Data_Analysis Calculate IC50 Values Read_Fluorescence->Data_Analysis End End Data_Analysis->End Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay Workflow Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Add_Parasites Add Synchronized Ring-stage Parasites Parasite_Culture->Add_Parasites Drug_Dilution Prepare Drug Dilutions in 96-well plate Drug_Dilution->Add_Parasites Incubation Incubate for 72 hours Add_Parasites->Incubation Cell_Lysis Lyse Cells to Release pLDH Incubation->Cell_Lysis Add_Substrate Add pLDH Substrate & Tetrazolium Salt Cell_Lysis->Add_Substrate Read_Absorbance Read Absorbance of Formazan Product Add_Substrate->Read_Absorbance Data_Analysis Calculate IC50 Values Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of DL-threo-PPMP Hydrochloride in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the experimental use and performance of DL-threo-PPMP hydrochloride and its alternatives.

Mechanism of Action

This compound is a synthetic analog of ceramide.[1][2] Its primary mechanism of action is the competitive inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking the transfer of glucose to ceramide, DL-threo-PPMP leads to two main cellular consequences: the depletion of downstream GSLs and the accumulation of the substrate, ceramide.[1] This disruption in sphingolipid metabolism affects various cellular processes, including cell growth, apoptosis, and autophagy.[3] The D-threo stereoisomer is the biologically active enantiomer responsible for this inhibitory activity.[1][4] In the context of Plasmodium falciparum, DL-threo-PPMP inhibits sphingosine (B13886) synthetase, disrupting the parasite's proliferation.[5][6]

cluster_0 cluster_1 cluster_2 Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide DL_threo_PPMP DL-threo-PPMP HCl DL_threo_PPMP->Inhibition Inhibition->GCS GSLs Downstream Glycosphingolipids Glucosylceramide->GSLs Cellular_Effects Alteration of Cellular Processes GSLs->Cellular_Effects

Mechanism of DL-threo-PPMP HCl Action

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and cellular effects of this compound and its related compounds from various experimental systems.

Table 1: Inhibitory Concentrations of DL-threo-PPMP and Related Compounds

CompoundTarget/SystemEffectConcentration / IC50Reference
DL-threo-PPMPGlucosylceramide synthaseInhibition of activityIC50: 2 - 20 µM[2][3]
DL-threo-PPMPP. falciparum (late ring-stage)Growth inhibitionIC50 = 0.85 µM[7]
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[7]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[7]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[7]
D-threo-PPMPGlucosylceramide SynthaseCompetitive inhibitor-[1]
D-threo-p-hydroxy-P4Glucosylceramide SynthaseInhibition90 nM[1]
D-threo-p-methoxy-P4Glucosylceramide SynthaseInhibition0.2 µM[1]

Table 2: Cellular Effects of D-threo-PPMP

CompoundCell Line / SystemEffectConcentrationDurationReference
D-threo-PPMPKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[3]
D-threo-PPMPMDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[3][4]
D-threo-PPMPMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Preparation of D-threo-PPMP Stock Solution

D-threo-PPMP is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3]

Reagents:

  • D-threo-PPMP (powder)

  • Sterile Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a concentrated stock solution by dissolving D-threo-PPMP powder in sterile DMSO.

  • For cell culture experiments, dilute the stock solution to the final working concentration in the culture medium.

  • It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough not to affect the cells (typically <0.1%).[8]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity.[3][8]

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Allow cells to adhere overnight.

  • Treat cells with various concentrations of D-threo-PPMP and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][8]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Autophagy Marker LC3

This protocol is for detecting the conversion of LC3-I to LC3-II, a marker of autophagy.[3]

Procedure:

  • Cell Lysis: After treatment with D-threo-PPMP, wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.[3]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Antibody Incubation: Block the membrane and incubate with a primary anti-LC3 antibody overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Detect the protein bands using an appropriate chemiluminescent substrate.

cluster_0 cluster_1 cluster_2 cluster_3 A Prepare Stock Solution (DL-threo-PPMP in DMSO) C Treat with DL-threo-PPMP (and controls) A->C B Seed Cells in Plates B->C D Perform Specific Assay (e.g., MTT, Western Blot) C->D E Data Acquisition (e.g., Plate Reader, Imager) D->E F Analyze and Interpret Results E->F

Generalized Experimental Workflow

Downstream and Off-Target Effects

The primary downstream effect of GCS inhibition by DL-threo-PPMP is the accumulation of ceramide.[9] Elevated ceramide levels can induce apoptosis, autophagy, and endoplasmic reticulum (ER) stress.[8][9] It has also been reported that D-threo-PPMP can alter cellular cholesterol homeostasis, which is independent of its effects on GSL synthesis.[9] When designing experiments, it is important to consider these potential off-target effects. The L-threo stereoisomer, which does not inhibit GCS, can be used as a control to distinguish between GCS-dependent and independent effects.[9]

References

Safety Operating Guide

Proper Disposal of DL-threo-PPMP Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of DL-threo-PPMP hydrochloride, a glucosylceramide synthase inhibitor used in biomedical research. The following protocols are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

This compound should be treated as a hazardous chemical waste.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential safety and disposal parameters for this compound.

ParameterSpecificationSource
Chemical State Crystalline solid[2]
Recommended Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coatSDS
Waste Category Hazardous Chemical WasteGeneral Laboratory Guidelines
Incompatible Wastes Strong oxidizing agentsInferred from Chemical Structure
Container Type Clearly labeled, sealed, chemically compatible containerGeneral Laboratory Guidelines
Disposal Method Licensed professional waste disposal serviceSDS

Note: This information is based on the Safety Data Sheet (SDS) from Cayman Chemical (Item No. 17236) and general laboratory safety guidelines. Always consult your institution's specific waste disposal protocols.

Detailed Disposal Protocol

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation and Collection

All waste containing this compound, including unused neat compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes), must be collected as hazardous waste.

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any personal protective equipment (PPE), such as gloves, and other disposable materials (e.g., weigh boats, pipette tips) that have come into contact with the chemical should be collected in a designated solid hazardous waste container.

Step 2: Waste Labeling and Storage

Proper labeling and storage of hazardous waste are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The concentration and any other components of a solution should also be indicated.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.

Step 3: Arranging for Disposal

Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions and arrange for the pickup and disposal of the hazardous waste in accordance with all federal, state, and local regulations.

  • Do Not Attempt to Neutralize or Dispose of Independently: The intentional dilution or neutralization of hazardous waste is illegal in many jurisdictions.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for this compound

This guide provides a comprehensive overview of the proper disposal procedures for this compound. By following these steps, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-threo-PPMP hydrochloride, a notable inhibitor of glucosylceramide synthase. Adherence to these protocols is critical for personal safety and the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment:

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times when handling the compound.[1]
Face Protection Face shieldRecommended in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before use and change them frequently.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified fume hood to avoid inhalation of dust.[1]
Body Protection Laboratory coatShould be fully buttoned to protect against accidental spills.
Operational Plan: Step-by-Step Handling
  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational. Clear the workspace of any unnecessary items.

  • Weighing : Conduct all weighing of the solid compound within the fume hood to contain any airborne particles.

  • Dissolution : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO, ethanol, and DMF.

  • Handling Solutions : Always handle solutions of the compound within the fume hood. Use appropriate glassware and securely cap all containers when not in use.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a designated, sealed, and labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.

  • Disposal : All waste must be disposed of through your institution's hazardous waste management program. Do not pour solutions down the drain.

Quantitative Data Summary

The following table provides key quantitative data for this compound to inform your experimental design and safety procedures.

PropertyValueSource
Molecular Weight 511.2 g/mol [2]
Purity ≥98%[2]
Solubility in DMSO 20 mg/mL
Solubility in Ethanol 10 mg/mL
Solubility in DMF 5 mg/mL
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, a common procedure for in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (as outlined above)

Procedure:

  • Pre-calculation : Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 511.2 g/mol ), 5.11 mg is required.

  • Weighing : In a chemical fume hood, carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing : Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling and preparation of a this compound stock solution.

Workflow for Safe Handling of this compound start Start: Prepare to Handle This compound ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood? ppe_check->fume_hood weigh Weigh Solid Compound fume_hood->weigh Yes no_hood STOP! Do Not Proceed. Consult Safety Officer. fume_hood->no_hood No dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve spill Spill Occurs weigh->spill aliquot Aliquot for Storage dissolve->aliquot dissolve->spill store Store at -20°C aliquot->store end End of Procedure store->end cleanup Follow Spill Cleanup Procedure spill->cleanup Yes disposal Dispose of Waste (Solid & Liquid) spill->disposal No cleanup->disposal disposal->end

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.